RMC-113
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C21H15N3O2S |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
6-(3,4-dimethoxyphenyl)-3-(2-pyridin-3-ylethynyl)-[1,2]thiazolo[4,3-b]pyridine |
InChI |
InChI=1S/C21H15N3O2S/c1-25-18-7-6-15(11-19(18)26-2)16-10-17-21(23-13-16)20(27-24-17)8-5-14-4-3-9-22-12-14/h3-4,6-7,9-13H,1-2H3 |
Clave InChI |
XMKRMXXCWCKTSQ-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
RMC-113: A Dual Inhibitor of PIP4K2C and PIKfyve with Broad-Spectrum Antiviral Activity
An In-depth Technical Guide on the Mechanism of Action
Abstract
RMC-113 is a novel small molecule inhibitor demonstrating potent antiviral activity against a range of RNA viruses, including SARS-CoV-2. Its mechanism of action is centered on the dual inhibition of two cellular lipid kinases: phosphatidylinositol-5-phosphate (B1243415) 4-kinase type II gamma (PIP4K2C) and PIKfyve. By targeting these host factors, this compound effectively reverses the viral-induced impairment of autophagic flux, a critical cellular process for degrading and recycling cellular components that is often hijacked by viruses to support their replication. This guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies used to characterize this compound.
Core Mechanism of Action: Dual Kinase Inhibition and Autophagy Restoration
This compound functions as a selective dual inhibitor of PIP4K2C and PIKfyve, two key enzymes in phosphoinositide signaling pathways that regulate membrane trafficking and autophagy.[1][2][3] In the context of viral infection, particularly with RNA viruses like SARS-CoV-2, the autophagic process is often disrupted, leading to an accumulation of autophagosomes which can create a favorable environment for viral replication.[1][2]
This compound's primary mechanism of antiviral action is the restoration of this impaired autophagic flux.[1][3] By inhibiting PIP4K2C and PIKfyve, this compound promotes the fusion of autophagosomes with lysosomes to form autolysosomes, leading to the degradation of their contents, including viral proteins.[1] This enhancement of autophagic degradation creates an inhospitable intracellular environment for the virus, thereby suppressing its replication.[1]
Signaling Pathway
The signaling pathway affected by this compound in the context of a viral infection is depicted below. SARS-CoV-2, through proteins like NSP6, can impair the autophagic flux. This compound, by inhibiting PIP4K2C and PIKfyve, counteracts this effect, leading to the restoration of the autophagy process and subsequent degradation of viral components.
Caption: this compound mechanism of action in restoring virally impaired autophagic flux.
Quantitative Data
The following tables summarize the key quantitative data for this compound's inhibitory and antiviral activities.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | Assay Type | Parameter | Value (nM) |
| PIP4K2C | Binding Assay | Ki | 46 |
| PIKfyve | Binding Assay | Ki | 370 |
Table 2: Antiviral Activity of this compound
| Virus | Cell Line | Assay | Parameter | Value (µM) |
| SARS-CoV-2 | Calu-3 | Plaque Assay | EC50 | 0.25 |
| SARS-CoV-2 | Adult Lung Organoids | Plaque Assay | EC50 | 0.15 |
| SARS-CoV-2 | Adult Lung Organoids | RT-qPCR (N transcript) | EC50 | 0.35 |
| rVSV-SARS-CoV-2-S | Vero | Pseudovirus Assay | EC50 | 1.8 |
| VEEV (vaccine strain) | U-87 MG | Not Specified | EC50 | 1.4 |
| DENV2 | Huh7 | Not Specified | EC50 | 1.4 |
| EBOV | Huh7 | Not Specified | EC50 | 5 |
| MARV | Huh7 | Not Specified | EC50 | 7.8 |
Table 3: Cytotoxicity of this compound
| Cell Line | Assay | Parameter | Value (µM) |
| Adult Lung Organoids | Not Specified | CC50 | >10 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound to PIP4K2C and PIKfyve.
-
Methodology:
-
Recombinant human PIP4K2C and PIKfyve kinases were used.
-
A competitive binding assay format was employed, where a fluorescently labeled kinase inhibitor (tracer) competes with the test compound (this compound) for binding to the kinase.
-
The assay was performed in a multi-well plate format.
-
A serial dilution of this compound was incubated with the kinase and a fixed concentration of the tracer.
-
The degree of tracer displacement, which is proportional to the amount of this compound bound to the kinase, was measured by fluorescence polarization.
-
Ki values were calculated from the IC50 values obtained from the dose-response curves using the Cheng-Prusoff equation.
-
SARS-CoV-2 Antiviral Assay (Plaque Assay)
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound against SARS-CoV-2.
-
Methodology:
-
Calu-3 cells or monolayers derived from adult lung organoids were seeded in multi-well plates.
-
Cells were pre-treated with serial dilutions of this compound for a specified period.
-
Cells were then infected with SARS-CoV-2 at a defined multiplicity of infection (MOI).
-
After an incubation period to allow for viral replication, the supernatant was collected.
-
The amount of infectious virus in the supernatant was quantified by a plaque assay on Vero E6 cells.
-
The number of plaque-forming units (PFU) was counted for each drug concentration.
-
The EC50 value, the concentration of this compound that inhibited viral replication by 50%, was calculated from the dose-response curve.
-
Autophagic Flux Assay
-
Objective: To assess the effect of this compound on autophagic flux in the presence of SARS-CoV-2 infection.
-
Methodology:
-
A549-ACE2 cells stably expressing a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) were used. This reporter fluoresces yellow (mRFP and GFP) in autophagosomes and red (mRFP only, as GFP is quenched by the acidic environment) in autolysosomes.
-
Cells were infected with SARS-CoV-2 and subsequently treated with this compound, a vehicle control (DMSO), or a known autophagy inhibitor (e.g., chloroquine).
-
After incubation, cells were fixed and imaged by confocal microscopy.
-
The number of yellow (autophagosomes) and red (autolysosomes) puncta per cell was quantified.
-
The autophagic flux was determined by calculating the ratio of autolysosomes to autophagosomes. An increase in this ratio indicates a restoration of autophagic flux.
-
Additionally, the levels of autophagy markers such as LC3-II and p62/SQSTM1 were assessed by Western blotting. A decrease in p62 and an increase in the LC3-II/LC3-I ratio in the presence of a lysosomal inhibitor are indicative of increased autophagic flux.
-
Experimental Workflow Diagram
The general workflow for evaluating the antiviral activity and mechanism of action of this compound is outlined below.
Caption: A generalized experimental workflow for the characterization of this compound.
References
RMC-113: A Dual Inhibitor of PIP4K2C and PIKfyve with Broad-Spectrum Antiviral Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-113 is a novel small molecule inhibitor that has garnered significant interest for its potent dual-inhibitory action against two key lipid kinases: Phosphatidylinositol-4-Phosphate 5-Kinase Type II Gamma (PIP4K2C) and PIKfyve (Phosphatidylinositol-3-Phosphate 5-Kinase).[1][2][3] Its ability to modulate fundamental cellular processes, including autophagy and endosomal trafficking, has positioned it as a promising candidate for therapeutic development, particularly in the context of viral diseases.[4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Properties
The chemical identity of this compound is defined by its unique molecular structure. A 2D representation of the this compound structure is provided below.
Chemical Structure of this compound

Physicochemical and Pharmacokinetic Properties
| Property | Value | Reference |
| IUPAC Name | 6-(3,4-dimethoxyphenyl)-3-(pyridin-4-ylethynyl)isothiazolo[4,3-b]pyridine | N/A |
| Molecular Formula | C₂₁H₁₅N₃O₂S | [2] |
| Molecular Weight | 389.43 g/mol | [2] |
| CAS Number | 2258606-34-5 | [2] |
| SMILES | COC1=C(OC)C=C(C2=NC=C3C(=C2)SC(C#CC4=CC=NC=C4)=N3)C=C1 | [2] |
| Appearance | Solid | [3] |
| Storage Temperature | -20°C | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the dual inhibition of PIP4K2C and PIKfyve, two critical enzymes in phosphoinositide signaling pathways. These pathways are integral to the regulation of membrane trafficking, endosomal maturation, and autophagy.[1][5]
Inhibition of PIP4K2C and PIKfyve:
This compound demonstrates potent inhibitory activity against both kinases, with reported Ki values of 46 nM for PIP4K2C and 370 nM for PIKfyve.[2][3][4] By inhibiting these enzymes, this compound disrupts the cellular balance of key phosphoinositide species, leading to downstream functional consequences.
Reversal of SARS-CoV-2-Induced Autophagic Flux Impairment:
One of the key reported activities of this compound is its ability to reverse the impairment of autophagic flux induced by SARS-CoV-2 infection.[4][5] Autophagy is a cellular recycling process that viruses can manipulate to their advantage. SARS-CoV-2 has been shown to disrupt the late stages of autophagy, leading to an accumulation of autophagosomes. This compound, by targeting PIP4K2C and PIKfyve, helps to restore the normal progression of autophagy, thereby creating an unfavorable environment for viral replication.[5]
Signaling Pathway Diagram:
The following diagram illustrates the proposed mechanism of action of this compound in the context of SARS-CoV-2 infection and autophagy.
Caption: this compound's mechanism of action against SARS-CoV-2.
Biological Activity
This compound has demonstrated a broad spectrum of antiviral activity against various RNA viruses. Its efficacy is attributed to the targeting of host-cell kinases that are essential for viral replication, a strategy that may offer a higher barrier to the development of viral resistance.
Antiviral Activity Data
| Virus | Cell Line | Assay | EC₅₀ (µM) | Reference |
| SARS-CoV-2 | Calu-3 | Plaque Assay | 0.25 | [4] |
| rVSV-SARS-CoV-2-S | Vero | Pseudovirus Neutralization | 1.8 | [4] |
| VEEV (vaccine strain) | U-87 MG | Not specified | 1.4 | [4] |
| DENV2 | Huh7 | Not specified | 1.4 | [4] |
| EBOV | Huh7 | Not specified | 5 | [4] |
| MARV | Huh7 | Not specified | 7.8 | [4] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
In Vitro PIKfyve Kinase Assay
This protocol outlines a method to determine the inhibitory activity of this compound against PIKfyve kinase using a luminescence-based assay that measures ADP production.[6][7]
Materials:
-
Recombinant human PIKfyve enzyme
-
PI(3)P:PS (Phosphatidylinositol-3-Phosphate:Phosphatidylserine) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Kinase buffer
-
This compound
-
DMSO
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer with a final DMSO concentration of ≤1%. Include a DMSO-only vehicle control.
-
Enzyme and Substrate Preparation: Dilute the PIKfyve enzyme and the PI(3)P:PS substrate to their optimal concentrations in kinase buffer.
-
Reaction Initiation: In a 96-well plate, add the diluted this compound or vehicle control, followed by the PIKfyve enzyme. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Start Kinase Reaction: Initiate the kinase reaction by adding the PI(3)P:PS substrate and ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for 40-60 minutes. The optimal incubation time should be determined to ensure the reaction is within the linear range.
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the background luminescence (no enzyme control) from all readings. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Experimental Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Immunomart [immunomart.com]
- 3. CheMondis Marketplace [chemondis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
RMC-113: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
RMC-113 is a novel small molecule inhibitor demonstrating potent broad-spectrum antiviral activity, notably against SARS-CoV-2 and other RNA viruses. This technical guide provides an in-depth overview of the target identification and validation process for this compound. Through a multi-faceted approach, including advanced proteomics and cellular assays, this compound has been identified as a dual inhibitor of the host lipid kinases PIKFYVE and Phosphatidylinositol-4-Phosphate 5-Kinase Family Member 2C (PIP4K2C). This document details the experimental methodologies employed to elucidate its mechanism of action, which involves the modulation of endosomal trafficking and the reversal of virus-induced impairment of autophagic flux. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized through diagrams.
Target Identification
The primary targets of this compound were elucidated using a chemical proteomics approach.
Kinome Profiling
An unbiased screen of the human kinome was performed to identify the cellular targets of this compound.
Experimental Protocol: Multiplexed Inhibitor Beads Kinome Profiling and Mass Spectrometry (MIB/MS)
-
Lysate Preparation: SUM159 cell lysates were prepared to serve as a source of native kinases.
-
Compound Incubation: Lysates were incubated with varying concentrations of this compound (e.g., 0.1, 1.0, and 10 µM) or DMSO as a vehicle control.
-
Affinity Purification: The treated lysates were passed over multiplexed inhibitor beads, which are functionalized with a broad-spectrum kinase inhibitor to capture a significant portion of the kinome. Kinases that are bound by this compound in the lysate will not bind to the beads and will be depleted from the captured fraction.
-
Mass Spectrometry: The proteins captured by the beads were identified and quantified using mass spectrometry.
-
Data Analysis: The abundance of each kinase in the this compound-treated samples was compared to the DMSO control. A dose-dependent decrease in the abundance of a kinase on the beads indicates it as a target of this compound.
This screen identified PIKFYVE and PIP4K2C as the primary targets of this compound, with dose-dependent binding observed.
Target Validation and Mechanism of Action
Following identification, a series of validation studies were conducted to confirm the targets and elucidate the mechanism of action of this compound.
In Vitro Kinase and Binding Assays
Biochemical assays were performed to quantify the inhibitory activity of this compound against the identified targets.
Experimental Protocol: In Vitro Kinase/Binding Assays
-
PIKFYVE Activity Assay: The enzymatic activity of recombinant PIKFYVE was measured in the presence of varying concentrations of this compound. The IC50 value was determined by quantifying the inhibition of substrate phosphorylation.
-
PIP4K2C Binding Assay: Due to the low enzymatic activity of PIP4K2C, a binding assay was utilized. The dissociation constant (Kd) or inhibition constant (Ki) was determined by measuring the displacement of a known ligand or by a direct binding assay with varying concentrations of this compound.
Table 1: In Vitro Activity of this compound
| Target | Assay Type | Value |
| PIKFYVE | Activity | IC50 = 8 nM |
| PIKFYVE | Binding | Ki = 370 nM |
| PIP4K2C | Binding | Ki = 46 nM |
Target Engagement in Cellular Systems
To confirm that this compound engages its targets within a cellular context, a clickable probe of this compound was developed.
Experimental Protocol: Clickable Probe Pulldown Assay
-
Probe Synthesis: A clickable analog of this compound, such as one containing an alkyne group, is synthesized.
-
Cellular Treatment: Cells are treated with the clickable probe.
-
Lysis and Click Chemistry: Cells are lysed, and the alkyne-tagged probe, now covalently bound to its targets, is "clicked" to a reporter molecule (e.g., biotin-azide) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Enrichment and Detection: Biotinylated protein complexes are enriched using streptavidin beads. The presence of the target kinases (PIKFYVE and PIP4K2C) is then confirmed by Western blotting.
This technique provides direct evidence of target engagement in a biological system.
Antiviral Activity
The antiviral efficacy of this compound was assessed across a range of RNA viruses.
Experimental Protocol: Antiviral Assays
-
Plaque Assay: Confluent cell monolayers (e.g., Calu-3) are infected with the virus of interest in the presence of serial dilutions of this compound. After an incubation period, cells are fixed and stained to visualize plaques (zones of cell death). The EC50 is calculated as the concentration of this compound that reduces the number of plaques by 50%.
-
Pseudovirus Neutralization Assay: Replication-restricted pseudoviruses expressing the spike protein of a target virus (e.g., rVSV-SARS-CoV-2-S) and a reporter gene (e.g., luciferase) are used to infect cells. The EC50 is determined by measuring the reduction in reporter gene expression in the presence of varying concentrations of this compound.
Table 2: Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | EC50 (µM) |
| SARS-CoV-2 | Calu-3 | Plaque Assay | 0.25 |
| rVSV-SARS-CoV-2-S | Vero | Pseudovirus | 1.8 |
| VEEV (vaccine strain) | U-87 MG | Not specified | 1.4 |
| DENV2 | Huh7 | Not specified | 1.4 |
| EBOV | Huh7 | Not specified | 5.0 |
| MARV | Huh7 | Not specified | 7.8 |
Mechanism of Action: Reversal of Autophagic Flux Impairment
This compound's mechanism of action is linked to its ability to reverse the impairment of autophagic flux caused by viral infection.
Experimental Protocol: Autophagy Flux Assay
-
Reporter System: A549-ACE2 cells are engineered to express a tandem fluorescent reporter, mRFP-GFP-LC3.
-
Infection and Treatment: Cells are infected with SARS-CoV-2 and treated with this compound or controls.
-
Confocal Microscopy: The localization of the fluorescent reporter is visualized by confocal microscopy. In this system, autophagosomes appear as yellow puncta (mRFP and GFP colocalization), while autolysosomes appear as red puncta (GFP is quenched in the acidic environment of the lysosome).
-
Quantification: The ratio of autolysosomes to autophagosomes is quantified. An increase in this ratio indicates a restoration of autophagic flux.
Studies have shown that SARS-CoV-2 infection impairs autophagic flux, and treatment with this compound restores this process, leading to enhanced viral protein degradation.[1]
Visualizations
This compound Target Identification Workflow
Caption: Workflow for the identification of this compound targets using MIB/MS.
This compound Mechanism of Action in Antiviral Activity
Caption: this compound inhibits PIKFYVE and PIP4K2C to restore autophagic flux.
Autophagy Flux Reporter System
Caption: The mRFP-GFP-LC3 reporter system for monitoring autophagic flux.
References
RMC-113: A Dual PIKfyve and PIP4K2C Inhibitor Modulating Autophagy and Viral Replication
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
RMC-113 is a novel small molecule inhibitor with potent antiviral properties, demonstrating significant efficacy against a broad spectrum of RNA viruses, including SARS-CoV-2. Its mechanism of action lies in the dual inhibition of the lipid kinases PIKfyve and Phosphatidylinositol-4-Phosphate 5-Kinase Type 2 Gamma (PIP4K2C). This inhibition critically interferes with host cellular pathways essential for viral replication, notably by modulating autophagic flux. This technical guide provides a comprehensive overview of this compound, detailing its role in autophagy and viral replication, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the associated signaling pathways and experimental workflows.
Introduction
The emergence of novel viral threats necessitates the development of broad-spectrum antiviral therapies. Host-targeted antivirals, which disrupt cellular processes co-opted by viruses, present a promising strategy with a potentially higher barrier to resistance. This compound has emerged as a significant candidate in this class. By targeting PIKfyve and PIP4K2C, this compound disrupts the delicate balance of phosphoinositide metabolism, which is crucial for endosomal trafficking and autophagy—processes that many viruses hijack for their replication and egress. This document serves as a technical resource for professionals in the fields of virology, cell biology, and drug development, offering a detailed understanding of this compound's mechanism and methodologies for its investigation.
Core Mechanism of Action: Dual Inhibition of PIKfyve and PIP4K2C
This compound is a 3-alkynyl-6-aryl-disubstituted isothiazolo[4,3-b]pyridine that selectively inhibits the lipid kinases PIKfyve and PIP4K2C.[1][2] These kinases play pivotal roles in the regulation of intracellular membrane trafficking and phosphoinositide metabolism.
-
PIKfyve: A phosphoinositide kinase that synthesizes phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI5P). These lipids are critical for the maturation of endosomes and lysosomes, as well as for autophagosome-lysosome fusion.
-
PIP4K2C: A lipid kinase that phosphorylates phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). It is involved in regulating cellular signaling and membrane trafficking.
By inhibiting both kinases, this compound alters the cellular phosphoinositide signature, leading to impaired endosomal trafficking and a reversal of virus-induced autophagic flux impairment.[3][4][5]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory and antiviral activity of this compound.
| Parameter | Value | Target | Assay Type | Reference |
| Ki | 46 nM | PIP4K2C | Biochemical Assay | [6] |
| Ki | 370 nM | PIKfyve | Biochemical Assay | [6] |
| Kd | 1.7 µM | PIP4K2A | Binding Assay | [4] |
| Kd | 1.7 µM | PIP4K2B | Binding Assay | [4] |
Table 1: this compound Inhibitory Constants
| Virus | Cell Line | EC50 | Assay Type | Reference |
| SARS-CoV-2 | Calu-3 | 0.25 µM | Plaque Assay | [6] |
| SARS-CoV-2 (rVSV pseudovirus) | Vero | 1.8 µM | Pseudovirus Entry Assay | [6] |
| VEEV (vaccine strain) | U-87 MG | 1.4 µM | Viral Replication Assay | [6] |
| DENV2 | Huh7 | 1.4 µM | Viral Replication Assay | [6] |
| EBOV | Huh7 | 5 µM | Viral Replication Assay | [6] |
| MARV | Huh7 | 7.8 µM | Viral Replication Assay | [6] |
| SARS-CoV-2 | ALO-derived monolayers | EC50 < 1 µM | Plaque Assay | [1] |
| SARS-CoV-2 | ALO lysates | EC50 = 0.35 µM | RT-qPCR | [1][4] |
Table 2: this compound Antiviral Efficacy (EC50)
| Parameter | Value | Cell Line | Assay Type | Reference |
| CC50 | > 20 µM | Calu-3 | AlamarBlue Assay | [4] |
| CC50 | > 10 µM | ALO-derived monolayers | AlamarBlue Assay | [1][4] |
Table 3: this compound Cytotoxicity (CC50)
Role in Autophagy
Autophagy is a cellular degradation and recycling process that is often manipulated by viruses. SARS-CoV-2, for instance, impairs autophagic flux, potentially to its own replicative advantage.[3][4][5] this compound has been shown to reverse this impairment.[3][4][5]
Reversal of SARS-CoV-2-Induced Autophagic Flux Impairment
Studies have demonstrated that this compound treatment in SARS-CoV-2 infected cells restores the autophagic process.[2] This is evidenced by an increased ratio of autolysosomes to autophagosomes, indicating successful fusion and degradation.[2] The mechanism involves the degradation of viral proteins, such as ORF3a, which is accelerated in the presence of this compound.[2]
Signaling Pathway
The primary mechanism of this compound in autophagy modulation is through its inhibition of PIKfyve and PIP4K2C. This leads to changes in phosphoinositide levels, which are critical for the fusion of autophagosomes with lysosomes. The mTOR signaling pathway, a central regulator of autophagy, is also implicated, although the direct effects of this compound on mTOR itself are less clear and likely indirect consequences of altered cellular metabolism and stress responses.[7][][9][10]
Caption: this compound's role in autophagy and viral infection.
Role in Viral Replication
This compound exhibits broad-spectrum antiviral activity by targeting host factors essential for the viral life cycle.[11] Its primary antiviral mechanism is linked to the disruption of endosomal trafficking and the modulation of autophagy, which affects various stages of viral replication.
Inhibition of Viral Entry and Egress
The integrity of the endo-lysosomal pathway is crucial for the entry of many viruses. By inhibiting PIKfyve and PIP4K2C, this compound perturbs the maturation and function of endosomes, thereby inhibiting the entry of viruses that rely on this pathway.[3][4] Similarly, viral egress, which often involves the hijacking of cellular trafficking machinery, is also disrupted.
High Barrier to Resistance
A significant advantage of host-targeted antivirals like this compound is the high barrier to the development of viral resistance.[1][11] Viruses are less likely to evolve resistance to drugs that target stable host proteins compared to those that target rapidly mutating viral enzymes.
Caption: Inhibition of viral replication by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Autophagy Flux Assay (Tandem Fluorescent LC3)
This assay is used to monitor the progression of autophagy from autophagosome formation to autolysosome degradation.
-
Cell Culture and Transfection:
-
Plate cells (e.g., A549-ACE2) in a suitable format (e.g., glass-bottom dishes for imaging).
-
Transfect cells with a tandem fluorescent-tagged LC3 (e.g., mCherry-EGFP-LC3) plasmid using a suitable transfection reagent. This reporter fluoresces yellow (mCherry and EGFP) in neutral pH autophagosomes and red (mCherry only) in acidic autolysosomes as the EGFP signal is quenched.
-
-
Infection and Treatment:
-
Infect the transfected cells with the virus of interest (e.g., SARS-CoV-2) at a specified multiplicity of infection (MOI).
-
Treat the infected cells with this compound at various concentrations. Include appropriate controls: DMSO (vehicle), and a known autophagy inhibitor like chloroquine (B1663885) (CQ) or bafilomycin A1.
-
-
Imaging and Analysis:
-
At a designated time point post-infection (e.g., 24 hours), fix the cells with 4% paraformaldehyde.
-
If required, perform immunofluorescence staining for viral proteins (e.g., nucleocapsid).
-
Acquire images using a confocal microscope.
-
Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.
-
Calculate the autolysosome-to-autophagosome ratio to determine the autophagic flux.[2]
-
Viral Plaque Assay
This assay quantifies the amount of infectious virus in a sample.
-
Cell Seeding:
-
Seed a confluent monolayer of susceptible cells (e.g., Vero E6) in 6-well plates.
-
-
Serial Dilution and Infection:
-
Prepare serial dilutions of the virus-containing supernatant.
-
Remove the culture medium from the cells and infect with the viral dilutions for 1 hour at 37°C.
-
-
Overlay:
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1.2% agarose (B213101) or methylcellulose) to restrict virus spread.
-
-
Incubation and Staining:
-
Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Fix the cells with 4% formaldehyde (B43269) and stain with a solution of 0.1% crystal violet to visualize the plaques.
-
-
Quantification:
Western Blotting for Autophagy Markers
This technique is used to measure the levels of key autophagy-related proteins.
-
Sample Preparation:
-
Lyse cells treated with this compound and/or infected with virus in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against autophagy markers such as LC3 (to detect LC3-I and LC3-II) and p62/SQSTM1. Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
RT-qPCR for Viral RNA Quantification
This method is used to quantify the amount of viral RNA in a sample.
-
RNA Extraction:
-
Extract total RNA from infected cell lysates or supernatants using a suitable RNA extraction kit.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
-
Quantitative PCR:
-
Perform qPCR using primers and a probe specific for a viral gene (e.g., SARS-CoV-2 N gene).
-
Use a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Analysis:
Caption: General experimental workflow for this compound evaluation.
Conclusion
This compound represents a promising host-targeted antiviral agent with a novel mechanism of action. Its ability to dually inhibit PIKfyve and PIP4K2C provides a powerful tool to modulate cellular pathways, such as autophagy and endosomal trafficking, that are usurped by a wide range of viruses. The comprehensive data and protocols presented in this guide offer a foundational resource for researchers and drug developers to further investigate and potentially advance this compound as a broad-spectrum antiviral therapeutic. The high barrier to resistance associated with its host-centric mechanism makes it a particularly attractive candidate for combating emerging and evolving viral threats.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RePORT ⟩ RePORTER [reporter.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. m.youtube.com [m.youtube.com]
- 15. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 19. Targeted protein degraders of SARS-CoV-2 Mpro are more active than enzymatic inhibition alone with activity against nirmatrelvir resistant virus - PMC [pmc.ncbi.nlm.nih.gov]
RMC-113: A Technical Guide to Dual PIP4K2C and PIKfyve Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RMC-113 is a novel small molecule inhibitor targeting two key lipid kinases: Phosphatidylinositol-5-Phosphate (B1243415) 4-Kinase Type II Gamma (PIP4K2C) and PIKfyve. This dual inhibitory action disrupts critical cellular processes, including endolysosomal trafficking and autophagy, presenting a promising therapeutic strategy for a range of diseases, notably cancers with specific genetic drivers such as KRAS mutations. This technical guide provides an in-depth overview of the core biology of PIP4K2C and PIKfyve, the mechanism of action of this compound, comprehensive quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to PIP4K2C and PIKfyve: Key Therapeutic Targets
PIP4K2C (Phosphatidylinositol-5-Phosphate 4-Kinase Type II Gamma) is a lipid kinase that phosphorylates phosphatidylinositol-5-phosphate (PI(5)P) to generate phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2).[1][2] Dysregulation of PIP4K2C has been implicated in cancer progression, where it can influence cell growth, migration, and invasion.[1][2] Notably, PIP4K2C has been identified as a potential therapeutic target in breast cancer and may play a role in modulating the tumor microenvironment.
PIKfyve (Fab-1, YOTB, Vac1, and EEA1 domain-containing protein) is a phosphoinositide kinase that synthesizes phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2) from phosphatidylinositol-3-phosphate (PI(3)P).[3] This lipid is crucial for the regulation of endosomal and lysosomal function, including membrane trafficking and autophagy.[3] Inhibition of PIKfyve has demonstrated therapeutic potential in various diseases, including cancer and viral infections.[3] In the context of cancer, particularly in pancreatic ductal adenocarcinoma (PDAC), targeting PIKfyve has been shown to disrupt lysosomal function and induce synthetic lethality in combination with therapies targeting the KRAS-MAPK pathway.[4][5]
This compound: A Dual Inhibitor
This compound is a potent, cell-active small molecule that selectively inhibits both PIP4K2C and PIKfyve.[6][7] This dual inhibition leads to a multifaceted disruption of cellular homeostasis, primarily by impairing autophagic flux.[6][7] The mechanism of action involves the reversal of virus-induced impairment of autophagy, highlighting its potential as a broad-spectrum antiviral agent.[7][8][9] The inhibitory activity of this compound against both kinases has been quantitatively characterized, demonstrating its high affinity and potency.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's inhibitory activity against its primary targets and its efficacy in cellular models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value (nM) |
| PIP4K2C | K | 46 |
| PIKfyve | K | 370 |
Data sourced from MedchemExpress.[3]
Table 2: Antiviral Efficacy of this compound
| Virus | Cell Line | Parameter | Value (µM) |
| SARS-CoV-2 | Calu-3 | EC₅₀ | 0.25 |
| rVSV-SARS-CoV-2-S | Vero | EC₅₀ | 1.8 |
| VEEV (vaccine strain) | U-87 MG | EC₅₀ | 1.4 |
| DENV2 | Huh7 | EC₅₀ | 1.4 |
| EBOV | Huh7 | EC₅₀ | 5 |
| MARV | Huh7 | EC₅₀ | 7.8 |
Data sourced from MedchemExpress.[3]
Signaling Pathways
The inhibition of PIP4K2C and PIKfyve by this compound impacts critical signaling pathways involved in cell growth, survival, and metabolism.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the dual inhibition of PIP4K2C and PIKfyve by this compound.
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PIP4K2C and PIKfyve.
Materials:
-
Recombinant human PIP4K2C and PIKfyve enzymes
-
Substrate (e.g., PI(5)P for PIP4K2C, PI(3)P for PIKfyve)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Assay Setup:
-
Add 5 µL of diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 10 µL of a 2x kinase/substrate mixture containing the purified kinase and its specific lipid substrate in kinase assay buffer to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction: Add 10 µL of a 2x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase. Incubate at 30°C for 60 minutes.
-
Termination and Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes.
-
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Target Engagement Assay (Western Blot)
This protocol assesses the ability of this compound to engage its targets, PIP4K2C and PIKfyve, in a cellular context using a clickable probe and western blotting.
Materials:
-
Cancer cell line of interest (e.g., A549-ACE2)
-
This compound
-
Clickable probe analog of this compound (e.g., SRN2-002)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin beads
-
Primary antibodies against PIP4K2C and PIKfyve
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
UV crosslinker
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with the clickable probe alone or in combination with increasing concentrations of this compound for a specified time.
-
UV Crosslinking and Lysis:
-
Irradiate the cells with UV light to covalently link the probe to its targets.
-
Wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysate by centrifugation.
-
-
Click Reaction and Pulldown:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (click) reaction to attach a biotin (B1667282) tag to the probe.
-
Incubate the biotinylated lysate with streptavidin beads to pull down the probe-bound proteins.
-
-
Western Blotting:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against PIP4K2C and PIKfyve.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A dose-dependent decrease in the pulled-down PIP4K2C and PIKfyve in the presence of this compound indicates target engagement.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical characterization of a dual kinase inhibitor like this compound.
Conclusion
This compound represents a significant advancement in the development of targeted therapies. Its unique dual inhibitory mechanism against PIP4K2C and PIKfyve offers a powerful approach to modulate fundamental cellular processes that are often dysregulated in cancer and viral diseases. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of this novel compound. Further investigation into the role of this compound in various cancer models, particularly those with KRAS mutations, is warranted to fully elucidate its clinical utility.
References
- 1. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 5. worthe-it.co.za [worthe-it.co.za]
- 6. mdpi.com [mdpi.com]
- 7. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
RMC-113 broad-spectrum antiviral activity
An In-depth Technical Guide to the Broad-Spectrum Antiviral Activity of RMC-113
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an isothiazolo[4,3-b]pyridine-based small molecule inhibitor demonstrating potent broad-spectrum antiviral activity against a range of RNA viruses, most notably SARS-CoV-2.[1][2] This compound functions through a novel host-targeted mechanism, dually inhibiting the cellular lipid kinases PIKfyve and Phosphatidylinositol-4-Phosphate 5-Kinase Type II Gamma (PIP4K2C).[2][3] By targeting these host enzymes, this compound disrupts multiple stages of the viral life cycle, including entry, replication, and egress, and uniquely reverses virus-induced impairment of autophagic flux.[3][4] Its host-centric mechanism presents a high barrier to the development of viral resistance.[1] This document provides a comprehensive overview of the quantitative antiviral activity, mechanism of action, and key experimental protocols related to the study of this compound.
Quantitative Antiviral Activity
This compound has shown potent efficacy in suppressing viral replication in various in vitro and ex vivo models. The quantitative data from key studies are summarized below.
| Virus | Cell Line / Model | Assay Type | Metric | Value | Citation |
| SARS-CoV-2 | Calu-3 | Plaque Assay / alamarBlue | EC₅₀ | Dose-dependent suppression | [2] |
| SARS-CoV-2 | Adult Lung Organoid (ALO) | Plaque Assay | EC₅₀ | 0.15 µM | [5] |
| SARS-CoV-2 | Adult Lung Organoid (ALO) | RT-qPCR (Nucleocapsid) | EC₅₀ | 0.35 µM | [5] |
| SARS-CoV-2 | Adult Lung Organoid (ALO) | Cell Viability | CC₅₀ | >10 µM | [5] |
| SARS-CoV-2 | Vero E6-eGFP | Cell Lethality Rescue | - | Undetectable viral titer at 10 µM | [1][2] |
| Venezuelan Equine Encephalitis Virus (VEEV) | Not Specified | Not Specified | - | Antiviral activity observed | [2] |
Mechanism of Action
This compound exerts its antiviral effects by inhibiting two host lipid kinases, PIKfyve and PIP4K2C, which are crucial for various cellular processes that are co-opted by viruses.[3][5]
-
Dual Kinase Inhibition : this compound is a selective dual inhibitor of PIKfyve and PIP4K2C.[2][5] PIKfyve is a kinase that regulates endosomal trafficking, a critical pathway for viral entry and egress.[1]
-
Alteration of Phosphoinositide Signature : The inhibition of these kinases by this compound alters the host cell's phosphoinositide metabolism, which is manipulated by SARS-CoV-2 for its replication.[3][4]
-
Reversal of Autophagic Flux Impairment : A key mechanism of this compound's action is its ability to reverse the impairment of autophagic flux caused by SARS-CoV-2.[3][4] The virus, specifically through its nonstructural protein 6 (NSP6), binds to PIP4K2C to disrupt autophagy for its own benefit.[3][4] this compound's inhibition of PIP4K2C counteracts this effect, restoring the cell's degradative autophagic pathway.[5] This restored process helps clear viral components.
-
Inhibition of Multiple Viral Life Cycle Stages : By targeting these fundamental host processes, this compound effectively inhibits several stages of the SARS-CoV-2 life cycle, including entry, RNA replication, and assembly/egress.[3]
Signaling Pathway Diagram
Caption: this compound inhibits PIKfyve and PIP4K2C, disrupting viral processes and restoring autophagy.
Experimental Protocols
The following sections detail the methodologies used to characterize the antiviral activity of this compound.
Virus-Induced Cell Lethality Rescue Assay
This assay measures the ability of a compound to protect cells from the cytopathic effect (CPE) induced by a virus.
-
Cell Line : Vero E6 cells engineered to express enhanced Green Fluorescent Protein (eGFP).
-
Virus : SARS-CoV-2.
-
Protocol :
-
Vero E6-eGFP cells are seeded in appropriate multi-well plates.
-
Cells are pre-incubated with the test compound (e.g., 10 µM this compound) or a vehicle control (DMSO) for 20 hours.[2]
-
Following pre-incubation, cells are infected with SARS-CoV-2.[2]
-
The plates are incubated for a set period (e.g., 96 hours post-infection).[2]
-
-
Data Analysis : Cell survival is quantified by measuring the eGFP signal. An increase in eGFP fluorescence in treated, infected wells compared to untreated, infected wells indicates a protective effect.[2]
Dose-Response and Cytotoxicity Assays
These assays determine the potency (EC₅₀) of the antiviral compound and its toxicity to the host cells (CC₅₀).
-
Cell Lines : Calu-3 (human lung adenocarcinoma) and Adult Lung Organoid (ALO)-derived monolayers.[2][5]
-
Virus : SARS-CoV-2 (e.g., USA-WA1/2020 strain).[2]
-
Protocol :
-
Cells are seeded in multi-well plates.
-
Cells are treated with a serial dilution of this compound or a vehicle control.
-
Cells are infected with SARS-CoV-2 at a specific Multiplicity of Infection (MOI), for example, 0.05 or 1.[2]
-
For cytotoxicity assessment, a parallel set of plates with uninfected cells is treated with the same compound dilutions.
-
Plates are incubated for 24 to 48 hours.[2]
-
-
Data Analysis :
-
Viral Load Quantification : Viral replication is measured by quantifying viral yield in the supernatant via plaque assay or by measuring viral nucleocapsid copy number in cell lysates via RT-qPCR.[2][5]
-
Cell Viability : Host cell viability is assessed using a metabolic assay, such as alamarBlue.[2]
-
Calculation : EC₅₀ (the concentration for 50% maximal effective inhibition) and CC₅₀ (the concentration for 50% cytotoxicity) values are calculated from the dose-response curves.
-
Workflow Diagram for Antiviral Assay
Caption: A typical experimental workflow for evaluating the antiviral efficacy of this compound.
Confocal Immunofluorescence Microscopy
This technique is used to visualize the effect of the compound on viral protein expression within the cellular context.
-
Cell Model : Adult Lung Organoids (ALOs).[5]
-
Protocol :
-
ALOs are cultured, treated with this compound or DMSO, and infected with SARS-CoV-2.
-
At a specified time point (e.g., 48 hours post-infection), the organoids are fixed and permeabilized.
-
Samples are incubated with primary antibodies against viral proteins (e.g., anti-Nucleocapsid) and cellular markers (e.g., Phalloidin for F-actin).
-
Samples are then incubated with fluorescently-labeled secondary antibodies.
-
Nuclei are counterstained with DAPI.
-
-
Data Analysis : Samples are imaged using a confocal microscope. The reduction in viral protein signal in this compound-treated samples compared to controls provides visual confirmation of antiviral activity.[2][5]
Conclusion
This compound represents a promising candidate for a host-targeted, broad-spectrum antiviral agent. Its dual inhibition of PIKfyve and PIP4K2C disrupts key cellular pathways essential for viral replication, offering a mechanism with a high barrier to resistance. The potent in vitro and ex vivo activity against SARS-CoV-2, coupled with a favorable therapeutic index, underscores its potential for further preclinical and clinical development to combat current and future emerging viral threats.[1][3]
References
- 1. RePORT ⟩ RePORTER [reporter.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
RMC-113: A Dual Inhibitor of PIKfyve and PIP4K2C for SARS-CoV-2 Intervention
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of RMC-113, a novel small molecule inhibitor with potent antiviral activity against SARS-CoV-2. This compound uniquely targets the host lipid kinases PIKfyve and Phosphatidylinositol-4-Phosphate 5-Kinase Type 2 Gamma (PIP4K2C), disrupting key cellular processes essential for viral replication. This document consolidates the current understanding of this compound's mechanism of action, presents key quantitative data from preclinical studies, and outlines the experimental protocols used to evaluate its efficacy.
Core Mechanism of Action: Targeting Host Lipid Kinases
This compound is a 3-alkynyl-6-aryl-disubstituted isothiazolo[4,3-b]pyridine that demonstrates broad-spectrum antiviral activity.[1] Its primary mechanism involves the dual inhibition of two critical host cell lipid kinases: PIKfyve and PIP4K2C.[1][2][3][4][5] These kinases play a crucial role in the phosphatidylinositol (PI) cycle, which governs membrane trafficking and organelle function.[1]
SARS-CoV-2 infection impairs autophagic flux, a cellular degradation and recycling process that the virus hijacks to support its replication.[2][3] this compound reverses this virus-induced impairment.[2][3] By inhibiting PIKfyve and PIP4K2C, this compound alters the cellular phosphoinositide signature, impacting viral entry, RNA replication, and assembly/egress.[2][3][4] Notably, PIP4K2C has been shown to bind to the SARS-CoV-2 nonstructural protein 6 (NSP6), further highlighting its role in the viral life cycle.[2][3] The disruption of these host pathways creates a high genetic barrier to the development of viral resistance.[1][5]
Signaling Pathway of this compound in SARS-CoV-2 Infection
Caption: this compound inhibits PIKfyve and PIP4K2C, disrupting viral life cycle stages.
Quantitative Efficacy Data
The antiviral activity of this compound has been quantified in various in vitro models. The following tables summarize the key efficacy and cytotoxicity data.
Table 1: Antiviral Activity of this compound against SARS-CoV-2
| Cell Line/Model | Virus Strain | Assay Type | Efficacy Metric (EC₅₀) | Cytotoxicity (CC₅₀) | Source |
| Calu-3 | USA-WA1/2020 | Plaque Assay | ~0.2 µM | > 20 µM | [3] |
| ALO-derived monolayers | Not Specified | RT-qPCR | 0.35 µM | > 10 µM | [3] |
ALO: Adult Lung Organoid
Table 2: Kinase Inhibitory Activity of this compound
| Target Kinase | Assay Type | Inhibitory Metric (IC₅₀) | Source |
| PIKfyve | Biochemical Assay | 1 nM | [1] |
| PIP4K2C | Binding Affinity Assay | Not specified, potent binding | [1] |
| PIP4K2A | Binding Affinity Assay | 1.7 µM (Lower affinity) | [3] |
| PIP4K2B | Binding Affinity Assay | Not specified, lower affinity | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the evaluation of this compound.
Cell Lines and Virus Culture
-
Cell Lines:
-
Vero E6-eGFP/Vero E6-TMPRSS2: African green monkey kidney epithelial cells engineered to express eGFP or human TMPRSS2, respectively. These are commonly used for SARS-CoV-2 propagation and quantification due to their high susceptibility.[1]
-
Calu-3: Human lung adenocarcinoma epithelial cells that endogenously express ACE2 and TMPRSS2, providing a more physiologically relevant model for respiratory virus infection.[1]
-
Human Adult Lung Organoids (ALOs): A 3D culture system derived from adult stem cells that mimics the structure and cellular complexity of the human lung, offering a high-fidelity platform for infection studies.[1][2]
-
-
Virus Strains:
Antiviral Activity Assays
The efficacy of this compound was primarily determined using the following assays:
-
Plaque Assay: This is the gold standard for quantifying infectious virus particles.
-
Cell Seeding: Plate susceptible cells (e.g., Vero E6, Calu-3) in multi-well plates and grow to confluency.
-
Infection: Pre-treat cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 20 hours).[1] Remove the media and infect with SARS-CoV-2 at a defined multiplicity of infection (MOI), for example, 0.05.[1]
-
Overlay: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Quantification: Fix the cells (e.g., with 4% formaldehyde), stain with a crystal violet solution, and count the number of plaques. The EC₅₀ value is calculated as the drug concentration that reduces the plaque number by 50% compared to the DMSO control.
-
-
RT-qPCR for Viral Nucleocapsid RNA: This method quantifies viral RNA copies.
-
Infection: Infect cell monolayers (e.g., in ALOs) with SARS-CoV-2 in the presence of serially diluted this compound.
-
RNA Extraction: At a specific time post-infection (e.g., 48 hours), lyse the cells and extract total RNA using a commercial kit.[1]
-
Reverse Transcription and qPCR: Synthesize cDNA from the extracted RNA and perform quantitative PCR using primers and probes specific for the SARS-CoV-2 nucleocapsid (N) gene.
-
Analysis: Determine the number of viral RNA copies relative to a standard curve and normalize to a housekeeping gene. The EC₅₀ is the concentration of this compound that reduces viral RNA copies by 50%.
-
Cell Viability Assay
-
AlamarBlue Assay: This assay measures the metabolic activity of cells as an indicator of viability.
-
Treatment: Plate cells and treat with a range of this compound concentrations for the same duration as the antiviral assays (e.g., 24 or 48 hours).[1]
-
Reagent Addition: Add AlamarBlue (resazurin) reagent to the cell culture medium.
-
Incubation: Incubate for 1-4 hours, during which viable, metabolically active cells reduce the blue resazurin (B115843) to the pink, fluorescent resorufin.
-
Measurement: Measure the fluorescence or absorbance of the medium.
-
Analysis: Calculate the CC₅₀ (50% cytotoxic concentration) as the drug concentration that reduces cell viability by 50% compared to untreated controls.
-
Experimental Workflow for In Vitro Antiviral Screening
Caption: Workflow for assessing the antiviral efficacy and cytotoxicity of this compound.
Conclusion
This compound represents a promising host-directed antiviral candidate for SARS-CoV-2. Its dual-inhibition of PIKfyve and PIP4K2C disrupts essential host pathways leveraged by the virus, leading to potent suppression of viral replication in relevant preclinical models, including human lung organoids. The mechanism of action suggests a high barrier to resistance, a critical advantage in the face of evolving viral variants. Further preclinical and clinical evaluation is warranted to determine the therapeutic potential of this compound in treating COVID-19.
References
- 1. researchgate.net [researchgate.net]
- 2. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
RMC-113: A Host-Directed Antiviral Approach Targeting PIKfyve and PIP4K2C Kinases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of novel and drug-resistant viral pathogens necessitates the development of innovative antiviral strategies. Host-directed therapies, which target cellular factors essential for viral replication, represent a promising approach that may offer a higher barrier to resistance than traditional direct-acting antivirals. This technical guide provides a comprehensive overview of RMC-113, a novel small molecule inhibitor with broad-spectrum antiviral activity. This compound functions as a dual inhibitor of the host lipid kinases PIKfyve and PIP4K2C, critical regulators of endosomal trafficking and autophagy. By targeting these host factors, this compound disrupts key cellular pathways that are hijacked by a wide range of viruses for their own replication. This document details the mechanism of action of this compound, presents its quantitative antiviral activity, outlines key experimental protocols for its evaluation, and visualizes the relevant signaling pathways and experimental workflows.
Introduction to Host-Directed Antiviral Therapy
Viruses are obligate intracellular parasites that rely on the host cell's machinery to replicate and propagate. While direct-acting antivirals (DAAs) that target viral enzymes or structural proteins have been successful in treating many viral infections, they are often susceptible to the development of drug resistance due to high viral mutation rates. Host-directed antiviral (HDA) therapies offer a compelling alternative by targeting host cellular factors that are essential for the viral life cycle. As host proteins are not subject to the same rapid mutation as viral proteins, HDAs are expected to have a higher barrier to resistance and the potential for broad-spectrum activity against multiple viruses that exploit the same cellular pathways.
This compound: A Dual Inhibitor of PIKfyve and PIP4K2C
This compound is a small molecule inhibitor identified for its potent broad-spectrum antiviral properties. Its mechanism of action lies in the dual inhibition of two host lipid kinases: Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve) and Phosphatidylinositol-5-Phosphate 4-Kinase Type II Gamma (PIP4K2C).
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
These kinases play crucial roles in the regulation of phosphoinositide metabolism, which in turn governs critical cellular processes such as endosomal trafficking and autophagy, both of which are frequently exploited by viruses.
Mechanism of Action: Modulation of Autophagy and Viral Entry
This compound's antiviral activity stems from its ability to interfere with two key cellular processes:
-
Inhibition of Viral Entry: PIKfyve is essential for the maturation of endosomes. Many enveloped viruses enter host cells via endocytosis and require the acidic environment and enzymatic activity of late endosomes to fuse with the endosomal membrane and release their genetic material into the cytoplasm. By inhibiting PIKfyve, this compound disrupts endosomal trafficking, leading to the formation of swollen endosomes and preventing the release of the viral genome.[1][2][3]
-
Reversal of Autophagic Flux Impairment: Autophagy is a cellular degradation and recycling process that is often manipulated by viruses. Some viruses can impair autophagic flux, the complete process from autophagosome formation to lysosomal degradation, to create a favorable environment for their replication. PIP4K2C has been identified as a key regulator of autophagy. This compound, by inhibiting PIP4K2C, reverses the virus-induced impairment of autophagic flux.[4][5][6][7][8] This restoration of autophagy can lead to the degradation of viral components and a reduction in viral replication. The SARS-CoV-2 nonstructural protein 6 (NSP6) has been shown to bind to PIP4K2C and disrupt autophagic flux.[4][5]
Quantitative Data on Antiviral Activity
This compound has demonstrated potent antiviral activity against a range of RNA viruses. The following tables summarize the key quantitative data for this compound.
Table 1: this compound Kinase Inhibitory Activity
| Target Kinase | Parameter | Value (nM) |
| PIKfyve | Ki | 370[9][10][11] |
| PIKfyve | IC50 | 8[4] |
| PIP4K2C | Ki | 46[9][10][11] |
Table 2: this compound In Vitro Antiviral Efficacy (EC50)
| Virus | Cell Line | Assay | EC50 (µM) |
| SARS-CoV-2 | Calu-3 | Plaque Assay | 0.25[10] |
| rVSV-SARS-CoV-2-S | Vero | Luciferase Assay | 1.8[10] |
| VEEV (vaccine strain) | U-87 MG | Not Specified | 1.4[10] |
| Dengue Virus 2 (DENV2) | Huh7 | Not Specified | 1.4[10] |
| Ebola Virus (EBOV) | Huh7 | Not Specified | 5[10] |
| Marburg Virus (MARV) | Huh7 | Not Specified | 7.8[10] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antiviral activity and mechanism of action of this compound.
Cell Viability Assay (AlamarBlue Assay)
This assay is used to determine the cytotoxicity of the compound and to establish a therapeutic window.
Materials:
-
Cells in culture
-
AlamarBlue HS or AlamarBlue reagent
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Fluorescence or absorbance microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
Add AlamarBlue reagent to each well at 10% of the culture volume.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Plaque Assay for Viral Titer Quantification
This is the gold standard assay for quantifying infectious virus particles.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
6-well plates
-
Virus stock
-
Minimal Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Agarose (B213101) or Carboxymethylcellulose (CMC) for overlay
-
Neutral Red or Crystal Violet stain
Protocol:
-
Seed Vero E6 cells in 6-well plates and grow to confluency.
-
Prepare 10-fold serial dilutions of the virus-containing supernatant.
-
Infect the confluent cell monolayers with 100 µL of each viral dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Remove the inoculum and overlay the cells with MEM containing 0.5% low-melting-point agarose and 2% FBS.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 4% formaldehyde (B43269) and stain with 0.1% crystal violet to visualize and count the plaques.
-
Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
RT-qPCR for Viral RNA Quantification
This assay measures the amount of viral RNA in a sample.
Materials:
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix
-
Primers and probes specific for the viral target gene (e.g., SARS-CoV-2 N gene)
-
RT-qPCR instrument
Protocol:
-
Extract total RNA from infected cell lysates or supernatants using a commercial RNA extraction kit.
-
Perform reverse transcription to synthesize cDNA from the viral RNA.
-
Set up the qPCR reaction with a master mix, primers, probe, and cDNA.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Quantify the viral RNA copy number by comparing the Ct values to a standard curve generated from a known quantity of viral RNA or a plasmid containing the target sequence.
Pseudovirus Neutralization Assay (Luciferase-Based)
This assay is a safe and effective way to screen for inhibitors of viral entry.
Materials:
-
Vesicular Stomatitis Virus (VSV)-based pseudoviruses expressing the glycoprotein (B1211001) of the virus of interest (e.g., SARS-CoV-2 Spike) and a reporter gene (e.g., luciferase).
-
Susceptible host cells (e.g., Vero E6)
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed host cells in a 96-well plate and grow overnight.
-
Pre-incubate the pseudovirus with serial dilutions of this compound for 1 hour at 37°C.
-
Infect the cells with the virus-compound mixture.
-
Incubate for 24-48 hours at 37°C.
-
Lyse the cells and add luciferase substrate.
-
Measure the luciferase activity using a luminometer.
-
Calculate the percent inhibition of viral entry relative to the vehicle control.
Western Blot for Autophagy Markers
This assay is used to assess the modulation of autophagy by monitoring the levels of key autophagy-related proteins.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against LC3 and p62/SQSTM1
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and analyze the LC3-II/LC3-I ratio and p62 levels to assess autophagic flux.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols.
References
- 1. How endosomal PIKfyve inhibition prevents viral membrane fusion and entry | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 2. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Immunomart [immunomart.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CheMondis Marketplace [chemondis.com]
RMC-113: A Novel Dual Inhibitor of PIP4K2C and PIKfyve for the Treatment of Emerging Viral Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Emerging and re-emerging viral diseases pose a significant and ongoing threat to global health. The development of broad-spectrum antiviral agents that target host cellular pathways, a strategy less susceptible to the development of viral resistance, is a critical area of research. This document provides a comprehensive technical overview of RMC-113, a novel small molecule inhibitor with potent antiviral activity against a range of RNA viruses. This compound functions as a dual inhibitor of the host lipid kinases PIP4K2C (Phosphatidylinositol-5-Phosphate 4-Kinase, Type II, Gamma) and PIKfyve (Phosphatidylinositol-3-Phosphate 5-Kinase). By targeting these host factors, this compound disrupts key cellular processes that are hijacked by viruses for their replication, notably by reversing the virus-induced impairment of autophagic flux. This guide details the mechanism of action of this compound, presents quantitative data on its antiviral efficacy, provides detailed experimental protocols for its evaluation, and visualizes the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor identified for its broad-spectrum antiviral properties against multiple RNA viruses.[1][2] It has demonstrated potent activity against coronaviruses, including SARS-CoV-2, as well as other emerging viral threats such as Ebola virus (EBOV), Marburg virus (MARV), Dengue virus (DENV2), and Venezuelan equine encephalitis virus (VEEV).[1] The therapeutic strategy behind this compound is host-directed, focusing on the inhibition of cellular kinases that are essential for viral replication. This approach offers the potential for a higher barrier to resistance compared to antivirals that directly target viral proteins.
Mechanism of Action
This compound exerts its antiviral effects through the dual inhibition of two key host lipid kinases: PIP4K2C and PIKfyve.[1][2][3] These kinases play crucial roles in cellular signaling and membrane trafficking.
-
PIKfyve Inhibition: PIKfyve is involved in the regulation of endosomal trafficking. Its inhibition has been shown to block the entry of various viruses, including coronaviruses and filoviruses, by preventing the release of the viral genome from endosomes.[1][4]
-
PIP4K2C Inhibition: this compound's inhibition of the understudied kinase PIP4K2C is a key aspect of its mechanism. PIP4K2C has been found to be a proviral factor, with roles in SARS-CoV-2 entry, RNA replication, and assembly/egress.[1][3]
A primary mechanism of action for this compound is the reversal of virus-induced impairment of autophagic flux.[1][2][3][5] Many viruses, including SARS-CoV-2, manipulate the host autophagy pathway to their advantage. The SARS-CoV-2 non-structural protein 6 (NSP6) has been shown to interact with PIP4K2C, leading to a disruption in the maturation of autophagosomes into autolysosomes, thereby preventing the degradation of viral components.[1][3][5][6] this compound, by inhibiting PIP4K2C, restores this process, leading to the degradation of viral proteins and a reduction in viral replication.[1][3]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in reversing SARS-CoV-2-induced autophagy impairment.
Quantitative Data
The antiviral activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations and efficacy data.
Table 1: this compound Kinase Inhibitory Activity
| Target Kinase | Inhibition Constant (Ki) |
| PIP4K2C | 46 nM |
| PIKfyve | 370 nM |
Table 2: this compound In Vitro Antiviral Efficacy (EC50)
| Virus | Cell Line | EC50 |
| SARS-CoV-2 | Calu-3 | 0.25 µM |
| rVSV-SARS-CoV-2-S | Vero | 1.8 µM |
| VEEV (vaccine strain) | U-87 MG | 1.4 µM |
| DENV2 | Huh7 | 1.4 µM |
| EBOV | Huh7 | 5 µM |
| MARV | Huh7 | 7.8 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Antiviral Plaque Assay
This protocol is used to determine the titer of infectious virus and to assess the dose-dependent inhibition of viral replication by this compound.
-
Cell Line: Vero E6 cells.
-
Virus: SARS-CoV-2 (e.g., USA-WA1/2020 or Belgium-GHB-03021 strain).
-
Procedure:
-
Seed Vero E6 cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the virus stock.
-
Infect the confluent cell monolayers with 100 plaque-forming units (PFU) of the virus for 1 hour at 37°C.
-
Remove the inoculum and add a semi-solid overlay medium (e.g., containing 1.5% agarose (B213101) or carboxymethylcellulose) with varying concentrations of this compound or DMSO as a control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 4% formaldehyde.
-
Stain the cells with a 0.2% crystal violet solution to visualize and count the plaques.
-
The EC50 value is calculated by determining the concentration of this compound that reduces the number of plaques by 50% compared to the DMSO control.
-
Cell Viability Assay (alamarBlue Assay)
This assay is performed to assess the cytotoxicity of this compound and to ensure that the observed antiviral effects are not due to cell death.
-
Cell Lines: Calu-3, Vero E6, or other cell lines used in antiviral assays.
-
Reagent: alamarBlue™ Cell Viability Reagent.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound for the same duration as the antiviral assay (e.g., 24 or 48 hours).
-
Add alamarBlue™ reagent (10% of the culture volume) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated as the concentration of this compound that reduces cell viability by 50%.
-
Autophagic Flux Assay (GFP-RFP-LC3 Reporter)
This assay is used to visualize and quantify the effect of this compound on autophagic flux in virus-infected cells.
-
Cell Line: A549-ACE2 cells stably expressing the GFP-RFP-LC3 tandem fluorescent reporter.
-
Virus: SARS-CoV-2 (MOI = 0.5).
-
Procedure:
-
Seed A549-ACE2-GFP-RFP-LC3 cells on coverslips in a 24-well plate.
-
Infect the cells with SARS-CoV-2 at an MOI of 0.5.
-
Following infection, treat the cells with this compound (e.g., 5 µM), a known autophagy inhibitor (e.g., chloroquine), or DMSO for 24 hours.
-
Fix the cells with 4% paraformaldehyde.
-
If desired, perform immunofluorescence staining for viral proteins (e.g., nucleocapsid).
-
Mount the coverslips on microscope slides with a DAPI-containing mounting medium.
-
Image the cells using a confocal microscope.
-
Autophagosomes will appear as yellow puncta (co-localization of GFP and RFP).
-
Autolysosomes will appear as red puncta (GFP signal is quenched in the acidic environment of the lysosome).
-
-
Quantify the autophagic flux by calculating the ratio of red puncta to yellow puncta in a statistically significant number of cells. An increase in this ratio indicates a restoration of autophagic flux.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures and the logical relationships in the mechanism of action of this compound.
Antiviral and Cytotoxicity Screening Workflow
Caption: Workflow for assessing the antiviral efficacy and cytotoxicity of this compound.
Time-of-Addition Experiment Workflow
Caption: Workflow for the time-of-addition experiment to determine the stage of viral replication inhibited by this compound.[1][7]
Conclusion and Future Directions
This compound represents a promising candidate for a broad-spectrum antiviral agent. Its novel mechanism of action, targeting the host kinases PIP4K2C and PIKfyve to restore autophagic flux, offers a potential solution to the challenge of viral resistance. The quantitative data demonstrate its potent in vitro efficacy against a range of clinically significant emerging viruses. The detailed experimental protocols provided in this guide will facilitate further research and development of this compound and similar host-directed antiviral strategies. Future studies should focus on in vivo efficacy and safety profiling, pharmacokinetic and pharmacodynamic characterization, and the exploration of its therapeutic potential in various animal models of viral diseases. The dual inhibition of PIP4K2C and PIKfyve presents a compelling strategy in the ongoing effort to develop effective countermeasures against future viral pandemics.
References
- 1. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of PIKfyve kinase prevents infection by Zaire ebolavirus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
RMC-113 Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-113 is a potent small molecule inhibitor targeting two key lipid kinases: Phosphatidylinositol-4-Phosphate 5-Kinase Type II Gamma (PIP4K2C) and PIKfyve.[1] This dual inhibitory activity has positioned this compound as a molecule of significant interest, particularly for its broad-spectrum antiviral properties.[1][2][3] Understanding the structure-activity relationship (SAR) of the this compound scaffold is crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the SAR for this compound and its analogs, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
This compound is based on an isothiazolo[4,3-b]pyridine scaffold and has demonstrated strong binding affinity for both PIKfyve and PIP4K2C, with Ki values of 370 nM and 46 nM, respectively.[4] Its mechanism of action is linked to the disruption of cellular processes that are hijacked by various viruses for their replication and egress. Specifically, this compound has been shown to reverse the impairment of autophagic flux induced by SARS-CoV-2.[1][4]
Core Structure and SAR Summary
The core of this compound is a 3-alkynyl-6-aryl-disubstituted isothiazolo[4,3-b]pyridine.[3] SAR studies have focused on modifications at both the 3- and 6-positions of this central scaffold to elucidate the chemical features that govern inhibitory activity against PIKfyve and PIP4K2C.
Modifications at the 6-Aryl Position
A variety of substituents on the aryl ring at the 6-position of the isothiazolo[4,3-b]pyridine scaffold are well-tolerated for PIKfyve inhibition. The exploration of different functional groups at this position has led to the identification of analogs with significantly enhanced potency. Notably, the introduction of a 4-carboxamide group on the aryl ring resulted in the most potent analog, exhibiting an IC50 of 1 nM against PIKfyve.[3] This suggests that the 4-position of the aryl ring is a key interaction point within the kinase binding site, where a hydrogen bond donor/acceptor moiety can significantly enhance affinity.
Modifications at the 3-Alkynyl Position
The acetylenic moiety at the 3-position has been identified as a critical feature for potent PIKfyve inhibition.[3] While some modifications are tolerated, complete removal or significant alteration of this group generally leads to a substantial loss of activity. Interestingly, a saturated ethyl linker at this position can retain potent PIKfyve inhibition, although it is less active than the original acetylene-containing counterpart.[3] This indicates that the length and rigidity of the linker at the 3-position play a crucial role in correctly positioning the molecule within the active site of PIKfyve.
Quantitative SAR Data
The following tables summarize the quantitative data for this compound and its analogs, highlighting the impact of structural modifications on inhibitory activity against PIKfyve and PIP4K2C, as well as antiviral and antitumoral activities.
| Compound | Modification at 6-Aryl Position | Modification at 3-Alkynyl Position | PIKfyve IC50 (nM) | PIP4K2C Binding Affinity (Fold less potent than PIKfyve) | Antiviral Activity (VEEV) | Antiviral Activity (SARS-CoV-2) | Antitumoral Activity |
| This compound | Unsubstituted Phenyl | Acetylene | 8 | 2-5x | Yes | Yes | Not Reported |
| Analog 1 | 4-Carboxamide Phenyl | Acetylene | 1 | Not Reported | Yes | Yes | Yes |
| Analog 2 | Various substitutions | Saturated Ethyl Linker | Less potent than acetylene | Not Reported | Yes | Yes | Some analogs active |
Data synthesized from available research literature.[2][3]
Experimental Protocols
Detailed methodologies are essential for the replication and extension of SAR studies. The following protocols are based on the key experiments cited in the development and characterization of this compound and its analogs.
Biochemical PIKfyve Inhibition Assay
This primary assay is utilized to guide the synthetic chemistry efforts in the development of this compound analogs.[3]
-
Enzyme and Substrate Preparation : Recombinant human PIKfyve is used as the enzyme source. The substrate, typically phosphatidylinositol, is prepared in a suitable buffer containing lipids to form micelles.
-
Compound Incubation : A dilution series of the test compounds (including this compound and its analogs) is prepared in DMSO. The compounds are then incubated with the PIKfyve enzyme in the presence of the lipid substrate and ATP.
-
Kinase Reaction : The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.
-
Detection of Product : The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay). This assay measures luminescence, which is inversely proportional to the kinase activity.
-
Data Analysis : The luminescence data is converted to percent inhibition relative to a DMSO control. The IC50 values are then calculated by fitting the data to a four-parameter logistic dose-response curve.
PIP4K2C Binding Affinity Assay
Due to the challenges in developing a robust enzymatic assay for PIP4K2C, binding affinity assays are often employed to assess the interaction of inhibitors with this target.
-
Protein Immobilization : Recombinant PIP4K2C is immobilized on a suitable solid support, such as a sensor chip for Surface Plasmon Resonance (SPR) or beads for a pull-down assay.
-
Ligand Interaction : The test compounds are flowed over the immobilized protein at various concentrations.
-
Detection of Binding : The binding of the compound to the protein is detected. In SPR, this is measured as a change in the refractive index.
-
Kinetic Analysis : The association (kon) and dissociation (koff) rates are measured, and the equilibrium dissociation constant (Kd) is calculated (Kd = koff/kon). A lower Kd value indicates a higher binding affinity.
Antiviral Cell-Based Assays
These assays are crucial for determining the efficacy of the compounds in a biological context.
-
Cell Culture : A suitable host cell line (e.g., Vero E6 for SARS-CoV-2) is cultured in appropriate media.
-
Compound Treatment : Cells are pre-treated with a dilution series of the test compounds for a defined period.
-
Viral Infection : The cells are then infected with the virus at a known multiplicity of infection (MOI).
-
Incubation : The infected cells are incubated for a period that allows for viral replication.
-
Quantification of Viral Replication : The extent of viral replication is quantified using methods such as plaque assays, quantitative PCR (qPCR) for viral RNA, or measurement of virus-induced cytopathic effect (CPE).
-
Data Analysis : The EC50 (half-maximal effective concentration) is calculated from the dose-response curves. Cytotoxicity of the compounds is also assessed in parallel to determine the therapeutic index.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is key to a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the relevant pathways and workflows.
Caption: PIKfyve signaling pathway and the inhibitory action of this compound.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Proposed mechanism of antiviral action for this compound.
Conclusion
The isothiazolo[4,3-b]pyridine scaffold of this compound represents a promising starting point for the development of potent dual inhibitors of PIKfyve and PIP4K2C. The SAR studies conducted to date have provided valuable insights into the key structural features required for high-potency inhibition. Specifically, the 4-carboxamide on the 6-aryl ring and the acetylenic moiety at the 3-position have been identified as critical for optimal activity. Future work will likely focus on fine-tuning the physicochemical properties of these inhibitors to improve their drug-like characteristics, including solubility, metabolic stability, and oral bioavailability, to advance these promising compounds towards clinical development for the treatment of viral diseases.
References
- 1. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3- b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Advent of RAS(ON) Inhibition: A Technical Overview of the Discovery and Development of Tri-Complex Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and development of a novel class of RAS inhibitors developed by Revolution Medicines. While the specific compound "RMC-113" is not prominently documented, this guide will focus on the well-characterized tri-complex RAS(ON) inhibitors from this series, such as RMC-6236, RMC-6291, and RMC-9805, which share a common, innovative mechanism of action.
Introduction: The Challenge of Targeting RAS
RAS proteins (KRAS, NRAS, and HRAS) are critical signaling nodes that, when mutated, are implicated in a significant percentage of human cancers. For decades, direct inhibition of oncogenic RAS has been a formidable challenge in drug discovery. The proteins' picomolar affinity for GTP and the absence of deep, druggable pockets in their active, GTP-bound (ON) state have rendered them elusive targets. Early efforts focused on the inactive, GDP-bound (OFF) state, but the rapid hydrolysis of GTP to GDP and the high intracellular concentration of GTP made sustained inhibition difficult.
A breakthrough came with the development of covalent inhibitors targeting the KRAS G12C mutation in its inactive state. However, the emergence of resistance and the prevalence of other RAS mutations necessitated new therapeutic strategies. Revolution Medicines has pioneered a novel approach by targeting the active, oncogenic RAS(ON) state through the formation of a stable ternary complex.
The Tri-Complex Inhibitor Platform: A Novel Mechanism of Action
The core innovation behind the RMC series of compounds is the concept of a "tri-complex" inhibitor. These are bifunctional small molecules designed to engage both the target RAS protein and an abundant, ubiquitously expressed intracellular protein, cyclophilin A (CypA).[1][2] The inhibitor acts as a molecular glue, forming a high-affinity ternary complex (RAS-Inhibitor-CypA) that sterically blocks the interaction of RAS with its downstream effectors, thereby inhibiting oncogenic signaling.[2]
This approach offers several advantages:
-
Targeting the "ON" State: It directly inhibits the active, signal-transducing form of RAS.
-
Broad Applicability: The platform has been leveraged to create inhibitors for various RAS mutations, including G12C, G12D, and a pan-RAS inhibitor targeting multiple G12X mutations.[2][3]
-
Enhanced Selectivity and Potency: The cooperative binding within the tri-complex can lead to high potency and selectivity for the target RAS variant.
Below is a diagram illustrating the mechanism of action.
Caption: Mechanism of RAS(ON) inhibition by tri-complex formation.
Preclinical and Clinical Development of Key RMC Compounds
The tri-complex platform has yielded several clinical candidates with promising anti-tumor activity.
RMC-6236: A Pan-RAS(ON) Inhibitor
RMC-6236 is a multi-selective inhibitor that non-covalently targets the active state of both mutant and wild-type canonical RAS isoforms.[2] This broad activity makes it a potential treatment for tumors with a variety of KRAS G12X mutations.
Table 1: Summary of RMC-6236 Clinical Data (Phase 1/1b) [4]
| Indication | Number of Patients (Efficacy Evaluable) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key KRAS Mutations with Responses |
| Non-Small Cell Lung Cancer (NSCLC) | 40 | 38% | 85% | G12D, G12V, G12A, G12S |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 46 | 20% | 87% | G12D, G12V, G12R |
RMC-6291: A Mutant-Selective KRAS G12C(ON) Inhibitor
RMC-6291 is a covalent inhibitor that selectively targets the KRAS G12C mutation in its active state.[2]
Table 2: RMC-6291 Phase 1/1b Study Overview
| Study Phase | Patient Population | Endpoints | Status |
| Phase 1/1b | Adult subjects with advanced solid tumors harboring the KRAS G12C mutation, who have been previously treated with standard-of-care therapies. Prior treatment with a KRAS G12C (OFF) inhibitor is allowed for dose escalation.[5] | Safety, tolerability, pharmacokinetics (PK), maximum tolerated dose (MTD), and recommended Phase 2 dose.[5] | Recruiting |
RMC-9805: A Mutant-Selective KRAS G12D(ON) Inhibitor
RMC-9805 is a selective, orally bioavailable inhibitor targeting the KRAS G12D mutation in its active state.[2][6]
Table 3: RMC-9805 Phase 1/1b Study Design
| Study Phase | Intervention | Patient Population | Primary Objectives | Status |
| Phase 1/1b | Monotherapy and in combination with RMC-6236.[6] | Adults with KRAS G12D-mutant solid tumors.[6] | Evaluate safety, tolerability, PK, and preliminary clinical activity.[6] | Recruiting |
Experimental Protocols
Detailed experimental protocols for the discovery and characterization of RMC inhibitors are proprietary. However, based on standard practices in drug discovery and the available literature, the following methodologies are likely employed.
Biochemical Assays for Tri-Complex Formation
-
Surface Plasmon Resonance (SPR): To measure the binding kinetics and affinity of the inhibitor to RAS and CypA, both individually and as a ternary complex. A typical workflow would involve immobilizing biotinylated RAS on a streptavidin-coated sensor chip and flowing over the inhibitor and CypA in series.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): To quantify the formation of the tri-complex in solution. This assay would typically use a labeled antibody against a tag on RAS and a labeled antibody against CypA, with the inhibitor mediating their proximity and generating a FRET signal.
Cellular Assays for Target Engagement and Pathway Inhibition
-
Western Blot Analysis: To assess the phosphorylation status of downstream effectors of RAS signaling, such as ERK and AKT. Cells harboring specific RAS mutations are treated with the inhibitor, and lysates are probed with phospho-specific antibodies.
-
Cell Viability Assays: To determine the anti-proliferative activity of the compounds. Assays such as CellTiter-Glo® are used to measure ATP levels as an indicator of cell viability in cancer cell lines with different RAS mutations after treatment with the inhibitor.
In Vivo Preclinical Models
-
Xenograft and Patient-Derived Xenograft (PDX) Models: To evaluate the anti-tumor efficacy of the inhibitors in a living organism. Human cancer cell lines or patient tumor fragments are implanted into immunocompromised mice, which are then treated with the compound. Tumor volume is measured over time to assess efficacy.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the drug and to correlate drug exposure with target engagement and downstream pathway modulation in vivo.
The generalized workflow for preclinical evaluation is depicted below.
Caption: Generalized preclinical development workflow for RMC inhibitors.
Conclusion and Future Directions
The development of tri-complex RAS(ON) inhibitors represents a significant advancement in the field of oncology. This innovative approach has led to the discovery of promising clinical candidates with the potential to address a broad range of RAS-driven cancers. Ongoing and future clinical trials will further delineate the safety and efficacy of these compounds, both as monotherapies and in combination with other anti-cancer agents. The ability to directly target the active, oncogenic form of RAS opens up new avenues for therapeutic intervention and provides hope for patients with previously intractable tumors.
References
- 1. Structural perspectives on recent breakthrough efforts toward direct drugging of RAS and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. vjoncology.com [vjoncology.com]
- 4. Revolution Medicines Presents Promising Clinical Activity and Safety Data from Phase 1/1b Trial of RMC-6236 | Revolution Medicines [ir.revmed.com]
- 5. UCSF Lung Cancer Trial → Dose Expansion Study of RMC-6291 Monotherapy in Subjects With Advanced KRASG12C Mutant Solid Tumors [clinicaltrials.ucsf.edu]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
RMC-113 In Vitro Assay Protocols: A Comprehensive Guide for Researchers
Application Notes
RMC-113 has been identified as a potent dual inhibitor of the lipid kinases Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve) and Phosphatidylinositol-5-Phosphate 4-Kinase Type II Gamma (PIP4K2C).[1][2][3] This inhibitory action disrupts crucial cellular processes, including endosomal trafficking and autophagy, which has positioned this compound as a promising candidate for antiviral therapies, particularly against RNA viruses like SARS-CoV-2.[1][2][3] These application notes provide a detailed overview of the in vitro assays essential for characterizing the activity of this compound and similar compounds. The protocols outlined below are designed for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of potential therapeutics targeting PIKfyve and PIP4K2C.
The described methodologies cover the enzymatic activity of PIKfyve, the cellular target engagement of PIP4K2C, the antiviral efficacy in a SARS-CoV-2 infection model, and the modulation of autophagy. Adherence to these protocols will enable the generation of robust and reproducible data to assess the potency and mechanism of action of this compound and related molecules.
Data Presentation
The following tables summarize the quantitative data for this compound's in vitro activity, compiled from publicly available research.
Table 1: this compound Kinase Inhibition and Binding Affinity
| Target | Assay Type | Value | Units |
| PIKfyve | In vitro Kinase Assay (IC50) | 8 | nM |
| PIKfyve | Binding Assay (Kd) | 370 | nM |
| PIP4K2C | Binding Assay (Kd) | 46 | nM |
| PIP4K2C | NanoBRET Assay (IC50) | 392 | nM |
| PIKfyve | NanoBRET Assay (IC50) | 300 | nM |
| PIP4K2A | Binding Assay (Kd) | 1.7 | µM |
| PIP4K2B | Binding Assay (Kd) | 1.7 | µM |
Data compiled from multiple sources.[1][2]
Table 2: this compound Antiviral Activity against SARS-CoV-2
| Cell Line | Assay Type | Value (EC50) | Units |
| Calu-3 | Plaque Assay | 0.25 | µM |
| Vero | Pseudovirus Assay | 1.8 | µM |
| U-87 MG (VEEV) | Antiviral Assay | 1.4 | µM |
| Huh7 (DENV2) | Antiviral Assay | 1.4 | µM |
| Huh7 (EBOV) | Antiviral Assay | 5 | µM |
| Huh7 (MARV) | Antiviral Assay | 7.8 | µM |
Data compiled from multiple sources.[3]
Mandatory Visualization
Caption: this compound inhibits PIKfyve and PIP4K2C, disrupting phosphoinositide signaling.
Caption: In vitro characterization workflow for this compound.
Experimental Protocols
PIKfyve In Vitro Kinase Assay (ADP-Glo™ Protocol)
This protocol describes a bioluminescence-based assay to measure the in vitro kinase activity of PIKfyve and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human PIKfyve enzyme
-
PI(3)P:PS substrate (Phosphatidylinositol-3-phosphate and Phosphatidylserine)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 2.5 µL of PIKfyve enzyme solution (concentration to be optimized for linear reaction kinetics) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a solution containing the PI(3)P:PS substrate and ATP to each well. Final concentrations should be at or near the Km for each (e.g., 10-100 µM).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
PIP4K2C Cellular Target Engagement Assay (NanoBRET™ Protocol)
Due to the low enzymatic activity of PIP4K2C in vitro, a cell-based target engagement assay is recommended. The NanoBRET™ assay measures the binding of a compound to the target protein within living cells.[2][4]
Materials:
-
HEK293 cells
-
PIP4K2C-NanoLuc® Fusion Vector (or other suitable vector)
-
Lipofectamine® 3000 or other transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer K-8 (or other appropriate tracer)
-
NanoBRET™ Nano-Glo® Substrate
-
This compound or other test compounds
-
White, opaque 96-well cell culture plates
-
Plate reader capable of measuring filtered luminescence (donor and acceptor wavelengths)
Procedure:
-
Cell Transfection (Day 1):
-
Seed HEK293 cells in a 6-well plate.
-
Transfect the cells with the PIP4K2C-NanoLuc® Fusion Vector according to the manufacturer's protocol.
-
-
Assay Plate Preparation (Day 2):
-
Trypsinize and resuspend the transfected cells.
-
Seed the cells into a white, opaque 96-well plate at an appropriate density.
-
Incubate for 24 hours.
-
-
Compound and Tracer Addition (Day 3):
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Prepare the NanoBRET™ Tracer solution in Opti-MEM™.
-
Add the tracer to all wells except for the "no tracer" controls.
-
Add the diluted this compound or vehicle to the appropriate wells.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
-
Substrate Addition and Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the plate immediately on a plate reader equipped with filters for donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Normalize the data to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
SARS-CoV-2 Antiviral Assay (Cell Viability Protocol)
This protocol assesses the ability of this compound to protect host cells from the cytopathic effects of SARS-CoV-2 infection.
Materials:
-
Vero E6 or Calu-3 cells
-
SARS-CoV-2 (handle in a BSL-3 facility)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 2% Fetal Bovine Serum (FBS)
-
This compound or other test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar assay
-
Clear-bottom, 96-well cell culture plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed Vero E6 or Calu-3 cells into 96-well plates and incubate overnight.
-
Compound Treatment and Infection:
-
Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Remove the culture medium from the cells and add the diluted compound.
-
In a BSL-3 facility, infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI). Include uninfected and virus-only controls.
-
Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
-
-
Cell Viability Measurement:
-
Remove the plates from the BSL-3 facility following appropriate safety procedures.
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Shake the plates for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well.
-
Data Analysis:
-
Normalize the data to the uninfected control (100% viability) and the virus-only control (0% viability).
-
Determine the EC50 value (the concentration at which 50% of the cytopathic effect is inhibited) by plotting the data against the log of the this compound concentration and fitting to a dose-response curve.
-
A parallel cytotoxicity assay (CC50) should be performed without the virus to determine the selectivity index (SI = CC50/EC50).
-
Western Blot for Autophagy Markers (LC3-II and p62)
This protocol is for the detection of changes in the levels of the autophagy markers LC3-II and p62 in response to this compound treatment.
Materials:
-
A549-ACE2 or other suitable cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at the desired concentrations and for the desired time. Include a vehicle control. For autophagic flux analysis, a lysosomal inhibitor like Bafilomycin A1 can be added in the last few hours of treatment.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE. Use a higher percentage gel (e.g., 15%) for better resolution of LC3-I and LC3-II.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Analyze the ratio of LC3-II to LC3-I (or to the loading control) and the levels of p62 relative to the loading control to assess changes in autophagic flux. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagic flux.
-
References
Application Notes and Protocols for RMC-113 Treatment in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is for research purposes only and does not constitute medical advice.
Introduction to RMC-113
This compound is a potent and selective small molecule inhibitor with a dual-targeting mechanism. It acts on two key lipid kinases: Phosphatidylinositol-4-Phosphate 5-Kinase Type II Gamma (PIP4K2C) and PIKfyve.[1][2][3] These kinases play crucial roles in various cellular processes, including endosomal trafficking and autophagy. Due to its inhibitory action, this compound has demonstrated significant broad-spectrum antiviral activity, notably against RNA viruses like SARS-CoV-2, and also exhibits potential for antitumoral applications.[1][2]
It is critical to note that This compound is a chemical compound and not a cell line. Therefore, these guidelines pertain to the treatment of various cell lines with this compound.
Mechanism of Action
This compound exerts its effects by inhibiting the enzymatic activity of PIKfyve and PIP4K2C. This inhibition disrupts the normal flux of the autophagy pathway, a cellular recycling process that can be hijacked by viruses for their replication. By impairing autophagic flux, this compound can accelerate the degradation of viral proteins and suppress viral replication.[1][2] In the context of cancer, targeting these kinases may interfere with signaling pathways that are essential for tumor cell growth and survival.
Below is a diagram illustrating the signaling pathway influenced by this compound.
Caption: this compound signaling pathway.
Experimental Protocols
The optimal conditions for this compound treatment will vary depending on the cell line and the specific experimental endpoint. The following are general protocols that should be optimized for your specific model system.
General Workflow for Cell-Based Assays
The diagram below outlines a typical workflow for assessing the effect of this compound on a chosen cell line.
Caption: General experimental workflow.
Protocol 1: Determination of IC50 (Half-maximal Inhibitory Concentration)
This protocol is designed to determine the concentration of this compound that inhibits a biological process (e.g., cell viability, viral replication) by 50%.
Materials:
-
Selected cell line (e.g., A549-ACE2 for viral studies, various cancer cell lines for oncology studies)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).
-
This compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting range for in vitro studies is from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Assay: Perform the chosen cell viability or functional assay according to the manufacturer's instructions.
-
Data Analysis: Measure the output (e.g., luminescence, absorbance) and normalize the data to the vehicle control. Plot the normalized response against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Autophagy Flux Assay
This protocol assesses the impact of this compound on the autophagy pathway.
Materials:
-
Cell line stably expressing a tandem fluorescent LC3 reporter (e.g., mRFP-GFP-LC3)
-
Complete cell culture medium
-
This compound
-
Chloroquine (CQ) or Bafilomycin A1 (positive controls for autophagy blockade)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells expressing the LC3 reporter in a suitable imaging dish or plate.
-
Treatment: Treat the cells with this compound at a predetermined effective concentration (e.g., 5 µM as a starting point based on published studies).[1] Include vehicle control and positive control (CQ) groups.
-
Incubation: Incubate for the desired time (e.g., 24 hours).
-
Imaging: Visualize the cells using a confocal microscope.
-
Autophagosomes will appear yellow (co-localization of GFP and RFP).
-
Autolysosomes will appear red (GFP is quenched in the acidic environment, while RFP remains stable).
-
-
Analysis: Quantify the number of yellow and red puncta per cell. An increase in red puncta relative to yellow suggests an increase in autophagic flux, while an accumulation of yellow puncta indicates a blockage. This compound has been shown to impair autophagic flux, which may lead to an accumulation of autophagosomes.[1]
Data Presentation
Quantitative data from experiments with this compound should be summarized in tables for clear comparison.
Table 1: Example IC50 Values for this compound in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | IC50 |
| A549-ACE2 (SARS-CoV-2 infected) | Viral Titer Reduction | 24 | Hypothetical Value |
| Pancreatic Cancer Cell Line | Cell Viability (MTT) | 72 | Hypothetical Value |
| Colon Cancer Cell Line | Cell Viability (CellTiter-Glo) | 72 | Hypothetical Value |
Note: The IC50 values are hypothetical and must be determined experimentally.
Table 2: Example Quantification of Autophagy Flux
| Treatment | Average Yellow Puncta/Cell | Average Red Puncta/Cell | Autolysosome:Autophagosome Ratio |
| Vehicle (DMSO) | 10 | 25 | 2.5 |
| This compound (5 µM) | 20 | 15 | 0.75 |
| Chloroquine (10 µM) | 35 | 5 | 0.14 |
Note: These are example data to illustrate the expected trends.
Conclusion
This compound is a valuable research tool for investigating the roles of PIKfyve and PIP4K2C in viral replication and cancer biology. The provided protocols offer a starting point for incorporating this compound into cell culture-based experiments. It is essential to empirically determine the optimal treatment conditions for each specific cell line and experimental setup.
References
Application Note: Determination of the Dose-Response Curve for the KRAS G12C Inhibitor RMC-113
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the in vitro potency of RMC-113, a novel, selective inhibitor of the KRAS G12C mutant protein. The primary method described is a cell-based viability assay to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), a key parameter for assessing drug efficacy. The protocol includes cell line selection, experimental procedures, data analysis, and interpretation of results.
Introduction
The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a pivotal signaling protein that acts as a molecular switch in cellular pathways controlling growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, with the glycine-to-cysteine substitution at codon 12 (G12C) being particularly prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer.[2] This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to unabated downstream signaling through pathways such as the MAPK (RAF-MEK-ERK) cascade, which promotes tumorigenesis.[2][3]
This compound is a next-generation, orally bioavailable, covalent inhibitor specifically designed to target the cysteine residue of the KRAS G12C mutant. By binding to KRAS G12C in its inactive, GDP-bound state, this compound prevents subsequent signaling, offering a promising therapeutic strategy.[2][4]
This application note details a robust and reproducible protocol for quantifying the anti-proliferative activity of this compound by establishing a dose-response curve in a KRAS G12C-mutant cancer cell line. The resulting IC50 value is a critical metric for evaluating the inhibitor's potency.[5][6]
Principle of the Assay
The potency of this compound is determined by measuring its effect on the viability of cancer cells harboring the KRAS G12C mutation over a range of concentrations. A decrease in cell viability is correlated with the inhibition of KRAS-driven signaling pathways essential for cell proliferation.
The dose-response relationship is established by treating the cells with serially diluted concentrations of this compound for a defined period (e.g., 72 hours).[7][8] Cell viability is then quantified using a luminescent-based assay that measures ATP levels, an indicator of metabolically active cells. The data are plotted as percent viability against the logarithm of the inhibitor concentration. A sigmoidal curve is fitted to the data using a four-parameter logistic (4PL) regression model to accurately determine the IC50 value.[6][9]
Signaling Pathway and Experimental Workflow
KRAS G12C Signaling Pathway
References
- 1. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 5. courses.edx.org [courses.edx.org]
- 6. ww2.amstat.org [ww2.amstat.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. IC50 Calculator | AAT Bioquest [aatbio.com]
RMC-113: Application and Protocols for Use in Human Lung Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
RMC-113 is a potent small molecule inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C) and PIKfyve lipid kinase, with Ki values of 46 nM and 370 nM, respectively[1][2]. PIKfyve is a crucial enzyme in the regulation of endosomal trafficking and autophagy, a cellular process responsible for the degradation and recycling of cellular components. The dysregulation of autophagy is increasingly implicated in the pathogenesis of various diseases, including cancer. In the context of lung cancer, autophagy can play a dual role, either promoting tumor cell survival under stress or inducing a form of cell death. Inhibition of PIKfyve has been shown to disrupt autophagic flux, leading to potential anti-tumor effects[3][4].
While initially investigated for its antiviral properties, particularly against SARS-CoV-2 in human lung epithelial cells[2], the mechanism of this compound presents a compelling rationale for its investigation as a potential therapeutic agent in lung cancer. Human lung organoid models, which recapitulate the complex 3D architecture and cellular heterogeneity of the lung epithelium, offer a physiologically relevant platform to explore the impact of modulating autophagy with this compound on lung cancer initiation and progression. These application notes provide a framework and detailed protocols for utilizing this compound in patient-derived or cell line-derived lung organoid models to assess its therapeutic potential.
Mechanism of Action: PIKfyve-Autophagy Signaling Pathway
This compound exerts its effects by inhibiting PIKfyve, a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2)[5]. PI(3,5)P2 is essential for the maturation of endosomes and the fusion of autophagosomes with lysosomes to form autolysosomes[5][6]. By inhibiting PIKfyve, this compound blocks this crucial step, leading to an impairment of the autophagic flux. This results in the accumulation of autophagosomes and a failure to degrade cellular cargo, which can induce cellular stress and potentially lead to cell death in cancer cells that are highly dependent on autophagy for survival[7].
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: RMC-113 Clickable Analog for Target Engagement
Note: Publicly available information on a specific compound designated "RMC-113" from Revolution Medicines is limited. The following application note is a representative example constructed for a hypothetical clickable pan-RAS inhibitor probe. It is based on the known mechanism of Revolution Medicines' tri-complex inhibitors and established biochemical methodologies for target engagement studies.
Introduction
Mutations in RAS genes (KRAS, NRAS, HRAS) are among the most common drivers of human cancers, yet RAS proteins have long been considered "undruggable."[1] The development of small molecules that can effectively engage and inhibit RAS signaling is a critical goal in oncology research. Chemical probes are powerful tools for validating the mechanism of action and assessing the selectivity of such inhibitors in a complex cellular environment.[2][3]
This compound is presented here as a representative, cell-permeable, clickable pan-RAS chemical probe designed for target engagement and proteomic profiling studies. It incorporates a bioorthogonal alkyne handle, enabling covalent labeling of its protein targets via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."[4][5] This allows for the direct visualization and identification of on- and off-target proteins in cells and cell lysates. This probe is based on the innovative tri-complex mechanism employed by Revolution Medicines' RAS(ON) inhibitors, which involves forming a ternary complex with an abundant intracellular chaperone, cyclophilin A (CypA), and the active, GTP-bound state of RAS.[6]
Mechanism of Action
This compound is designed to function as a molecular glue. It first binds to CypA, and this binary complex then engages with high affinity to the active RAS(ON) conformation.[6] This results in the formation of a stable tri-complex (this compound-CypA-RAS) that sterically blocks the interaction of RAS with its downstream effectors, such as RAF kinases, thereby inhibiting the MAPK signaling pathway (RAS-RAF-MEK-ERK).[7][8][9] The integrated alkyne tag on this compound allows for subsequent ligation to an azide-bearing reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging).
Figure 1. Mechanism of action for the hypothetical this compound probe.
Applications
-
Target Engagement Verification: Confirming that this compound binds to RAS proteins within intact cells.
-
Competitive Binding Assays: Quantifying the binding of non-tagged inhibitors by measuring their ability to displace this compound from its target.
-
Selectivity Profiling: Identifying the full spectrum of protein targets (on- and off-targets) across the proteome using quantitative mass spectrometry.[10][11]
-
Cellular Imaging: Visualizing the subcellular localization of the probe's targets when an azide-fluorophore is used.[12]
Illustrative Quantitative Data
The following table provides representative data that could be generated for a clickable probe like this compound. These values are for illustrative purposes only.
| Parameter | KRAS G12C | KRAS G12D | KRAS G12V | HRAS (WT) | NRAS (WT) | Off-Target Kinase X |
| Cellular Target Engagement (EC₅₀, nM) | 15 | 25 | 20 | 50 | 45 | >10,000 |
| pERK Inhibition (IC₅₀, nM) | 12 | 22 | 18 | 48 | 42 | >10,000 |
| Anti-proliferative Activity (GI₅₀, nM) | 18 | 30 | 24 | 65 | 58 | >10,000 |
Table 1: Example efficacy and potency data for this compound in various RAS-mutant cell lines. EC₅₀ was determined by competitive displacement. IC₅₀ and GI₅₀ were measured in relevant cancer cell lines.
Experimental Protocols
Protocol 1: In-Cell Target Engagement Assay via Western Blot
This protocol verifies target engagement by visualizing probe-labeled proteins after enrichment.
Figure 2. Workflow for Western Blot-based target engagement.
Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells with known RAS mutations (e.g., KRAS G12D) and allow them to adhere overnight.
-
For competitive assays, pre-incubate cells with a non-tagged inhibitor for 1-2 hours.
-
Add this compound probe to the media at a final concentration of 0.5-5 µM and incubate for 2-4 hours. Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Wash cells twice with cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
-
-
Click Chemistry Reaction: [13][14]
-
To 50 µL of cell lysate (1-2 mg/mL), add the following pre-mixed click reagents:
-
Vortex briefly and incubate at room temperature for 30-60 minutes, protected from light.[13]
-
-
Protein Enrichment:
-
Add 25 µL of streptavidin-agarose beads to the reaction mixture.
-
Incubate for 1 hour at 4°C with gentle rotation to capture biotinylated proteins.
-
Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute captured proteins by boiling the beads in 2X Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against pan-RAS or a specific isoform (e.g., anti-KRAS).
-
Detect with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate. A successful experiment will show a band for RAS in the this compound-treated sample, which is reduced in the presence of a competitor.
-
Protocol 2: Proteome-Wide Profiling via Quantitative Mass Spectrometry
This protocol identifies all potential targets of this compound on a proteome-wide scale.
References
- 1. researchgate.net [researchgate.net]
- 2. Probing your next target? Chemical Probes feature in Open Targets [blog.opentargets.org]
- 3. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments and applications of clickable photoprobes in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of action of RMC-6236? [synapse.patsnap.com]
- 10. pnas.org [pnas.org]
- 11. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target validation using in-cell small molecule clickable imaging probes - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. broadpharm.com [broadpharm.com]
- 14. broadpharm.com [broadpharm.com]
- 15. vectorlabs.com [vectorlabs.com]
RMC-113 for Studying Autophagic Flux: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress responses, and the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Autophagic flux, the complete process from autophagosome formation to lysosomal degradation, is a dynamic measure of autophagic activity. RMC-113 is a potent and selective dual inhibitor of the lipid kinases PIKfyve and PIP4K2C, which has emerged as a valuable tool for modulating and studying autophagic flux.[1][2] This document provides detailed application notes and protocols for the use of this compound in autophagy research.
Mechanism of Action
This compound exerts its effects on autophagy by inhibiting two key phosphoinositide kinases: PIKfyve and Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C).[1][2]
-
PIKfyve is responsible for the phosphorylation of phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). PI(3,5)P2 is crucial for the maturation of endosomes and lysosomes and is implicated in the fusion of autophagosomes with lysosomes.[3][4][5][6] Inhibition of PIKfyve leads to a depletion of PI(3,5)P2, which impairs autophagosome-lysosome fusion and can lead to the accumulation of autophagosomes.[7][8]
-
PIP4K2C phosphorylates phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). The roles of PIP4K2C and its product PI(4,5)P2 in autophagy are complex and context-dependent. Some studies suggest that specific pools of PI(4,5)P2 are involved in the regulation of autophagosome-lysosome fusion.[3][5]
By dually inhibiting these kinases, this compound modulates the cellular phosphoinositide landscape, leading to a promotion of autophagic flux. This is evidenced by an increased ratio of autolysosomes to autophagosomes and enhanced degradation of autophagy substrates.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: Kinase Inhibition and Binding Affinity of this compound
| Target Kinase | Assay Type | Value | Reference |
| PIKfyve | IC50 | 8 nM | [9] |
| PIKfyve | Kd | 370 nM | [9] |
| PIP4K2C | IC50 (cell-based) | 392 nM | [9] |
| PIP4K2C | Kd | 46 nM | [9] |
Table 2: Cellular Effects of this compound on Autophagic Flux
| Cell Line | Treatment | Parameter Measured | Result | Reference |
| A549-ACE2 | 5 µM this compound for 24h | Autolysosome-to-autophagosome ratio | 8.8-fold increase vs. DMSO | [1] |
| A549-ACE2 | 5 µM this compound | p62/actin ratio | 2 to 10-fold decrease vs. DMSO | [1] |
| A549-ACE2 | 5 µM this compound | LC3-II/actin ratio | 2 to 10-fold decrease vs. DMSO | [1] |
| A549-ACE2 | 5 µM this compound + 10 µM Chloroquine | LC3-II signal | 2.5-fold increase vs. DMSO | [1] |
Experimental Protocols
Protocol 1: Analysis of Autophagic Flux using Tandem Fluorescent-Tagged LC3 (tf-LC3)
This protocol utilizes a reporter construct expressing LC3 tagged with both a pH-sensitive green fluorescent protein (GFP) and a pH-insensitive red fluorescent protein (RFP). Autophagosomes appear as yellow puncta (GFP and RFP colocalization), while autolysosomes, with their acidic interior, quench the GFP signal and appear as red puncta. An increase in the red-to-yellow puncta ratio indicates an increase in autophagic flux.
Materials:
-
Cells stably or transiently expressing a tandem mRFP-GFP-LC3 construct (e.g., A549-ACE2 cells).
-
Complete cell culture medium.
-
This compound (stock solution in DMSO).
-
Chloroquine (CQ) or Bafilomycin A1 (BafA1) as a positive control for autophagic flux inhibition.
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Mounting medium with DAPI.
-
Confocal microscope.
Procedure:
-
Cell Seeding: Seed cells expressing mRFP-GFP-LC3 on glass coverslips or in imaging-compatible plates at a density that allows for individual cell analysis. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare working solutions of this compound, CQ (e.g., 10 µM), and DMSO in complete culture medium. A starting concentration of 5 µM for this compound is recommended based on published data.[1] A dose-response experiment is advisable to determine the optimal concentration for your cell type.
-
Remove the old medium and add the medium containing the compounds. Incubate for the desired time (e.g., 24 hours).[1]
-
-
Cell Fixation:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Acquire images using a confocal microscope with appropriate laser lines and filters for DAPI, GFP, and RFP.
-
-
Image Analysis:
-
For each condition, capture images from multiple random fields.
-
Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.
-
Calculate the ratio of autolysosomes to autophagosomes for each cell.
-
An increase in this ratio in this compound-treated cells compared to the DMSO control indicates a promotion of autophagic flux.
-
Protocol 2: Western Blot Analysis of LC3 and p62
This protocol measures the levels of two key autophagy-related proteins: LC3-II, which is associated with autophagosome membranes, and p62/SQSTM1, an autophagy receptor that is degraded upon completion of the autophagic process. A decrease in both LC3-II and p62 levels suggests an increase in autophagic flux. To distinguish between increased flux and blocked autophagosome formation, a lysosomal inhibitor like Chloroquine is used.
Materials:
-
Cells of interest.
-
Complete cell culture medium.
-
This compound.
-
Chloroquine (CQ).
-
DMSO.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels (a 15% gel is recommended for better separation of LC3-I and LC3-II).
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-LC3B and Mouse anti-p62.
-
Loading control antibody (e.g., anti-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with DMSO, this compound (e.g., 5 µM), and/or CQ (e.g., 10 µM) for the desired duration (e.g., 24 hours).[1] Include a condition with this compound and CQ co-treatment.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and detect the chemiluminescent signal.
-
Strip and re-probe the membrane for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of LC3-II and p62 to the loading control.
-
A decrease in both LC3-II and p62 in this compound-treated cells indicates enhanced autophagic flux. An accumulation of LC3-II in the presence of this compound and CQ, compared to CQ alone, further confirms the induction of autophagosome formation.[1]
-
Visualizations
Caption: Mechanism of this compound action on autophagic flux.
Caption: Experimental workflow for assessing autophagic flux with this compound.
Broader Applications
While much of the initial research on this compound has focused on its antiviral properties through the modulation of autophagy, its mechanism of action holds significant promise for other research areas where autophagic flux is dysregulated.
-
Cancer: Autophagy plays a dual role in cancer, promoting survival in established tumors but also suppressing tumor initiation.[10][11] this compound could be used to investigate the consequences of enhancing autophagic flux in different cancer models, potentially sensitizing cancer cells to chemotherapy or radiation.[12][13] Some PIKfyve/PIP4K2C inhibitors have already shown antitumoral activity.[1]
-
Neurodegenerative Diseases: The accumulation of misfolded proteins is a hallmark of many neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's diseases.[14][15] Enhancing autophagic flux to clear these protein aggregates is a promising therapeutic strategy. This compound can be employed in neuronal cell models and in vivo models to study the effects of increased autophagic clearance on disease pathology.[8]
Troubleshooting and Considerations
-
Compound Solubility and Stability: this compound is typically dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
-
Cell-Type Specificity: The optimal concentration of this compound and the cellular response to its treatment may vary between different cell types. It is crucial to perform dose-response and time-course experiments to determine the ideal experimental conditions for your specific model system.
-
Interpreting Autophagy Data: It is essential to use multiple assays to reliably measure autophagic flux. For instance, combining the tf-LC3 assay with Western blotting for LC3 and p62, including the use of lysosomal inhibitors, provides a more comprehensive and robust assessment of autophagic activity. An increase in LC3-II alone can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes.
References
- 1. researchgate.net [researchgate.net]
- 2. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of phosphatidylinositol 4-phosphate and phosphatidylinositol 4,5-bisphosphate as regulators of multiple steps in autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagosome–lysosome fusion: PIs to the rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoinositides in Autophagy: Current Roles and Future Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. researchgate.net [researchgate.net]
- 8. Cardiac glycosides restore autophagy flux in an iPSC-derived neuronal model of WDR45 deficiency [elifesciences.org]
- 9. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autophagy for cancer therapy through inhibition of pro-apoptotic proteins and mammalian target of rapamycin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. franklinempire.com [franklinempire.com]
- 12. Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Autophagy in the Central Nervous System and Effects of Chloroquine in Mucopolysaccharidosis Type II Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ALS-linked C9orf72 dipeptide repeats inhibit starvation-induced autophagy through modulating BCL2–BECN1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
RMC-113: Application Notes and Protocols for Antiviral Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental design of antiviral screening assays utilizing RMC-113, a novel small molecule inhibitor. This compound has demonstrated potent broad-spectrum antiviral activity, notably against various RNA viruses, including SARS-CoV-2.[1][2]
Introduction to this compound
This compound is a 3-alkynyl-6-aryl-disubstituted isothiazolo[4,3-b]pyridine that functions as a dual inhibitor of the lipid kinases PIKfyve and PIP4K2C.[1] These kinases play a crucial role in regulating endosomal trafficking, a cellular process that many viruses hijack for entry, replication, and egress.[3] By inhibiting these host cell factors, this compound disrupts the viral life cycle at multiple stages, presenting a high barrier to the development of viral resistance.[2][3] Preclinical studies have shown that this compound can reduce SARS-CoV-2 titer to undetectable levels at non-toxic concentrations.[3]
Mechanism of Action: Dual Kinase Inhibition
This compound's primary mechanism of action involves the simultaneous inhibition of two key cellular lipid kinases:
-
PIKfyve (Phosphatidylinositol-4-phosphate 5-kinase type III): This kinase is essential for the production of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a lipid that governs the maturation and function of endosomes and lysosomes.
-
PIP4K2C (Phosphatidylinositol-5-phosphate 4-kinase type II gamma): This kinase is involved in the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), another critical signaling lipid in cellular membranes.
The dual inhibition of these kinases by this compound alters the phosphoinositide signature of the cell, thereby disrupting viral entry, replication, and egress.[2] Furthermore, this compound has been shown to reverse the impairment of autophagic flux induced by SARS-CoV-2, which is another aspect of its antiviral activity.[2]
Caption: this compound signaling pathway.
Experimental Design for Antiviral Screening
A tiered approach is recommended for evaluating the antiviral efficacy of this compound, starting with high-throughput screening and progressing to more detailed mechanistic studies.
Tier 1: Primary High-Throughput Screening (HTS)
The initial phase involves screening this compound and its analogs for antiviral activity against a panel of viruses. Cell-based assays are ideal for this stage as they provide an intracellular environment to assess the compound's efficacy.[4]
Protocol 1: Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect infected cells from virus-induced cell death.[5]
-
Cell Seeding: Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 96-well or 384-well plates at a predetermined density to form a confluent monolayer.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Add the compound dilutions to the cells.
-
Virus Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI). Include uninfected and vehicle-treated infected controls.
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 48-96 hours).
-
Quantification of Cell Viability: Assess cell viability using a colorimetric or fluorometric assay, such as the MTS or CellTiter-Glo® assay.
-
Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves. The selectivity index (SI) is then determined (SI = CC50 / EC50).
Data Presentation: Primary Screening Results
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | SARS-CoV-2 | Calu-3 | Value | Value | Value |
| Analog A | SARS-CoV-2 | Calu-3 | Value | Value | Value |
| Analog B | Influenza A | A549 | Value | Value | Value |
| Control Drug | Virus | Cell Line | Value | Value | Value |
Note: Values are placeholders and should be replaced with experimental data.
Caption: High-throughput screening workflow.
Tier 2: Secondary Confirmatory Assays
Compounds that show promising activity in the primary screen should be further evaluated using more specific and quantitative assays.
Protocol 2: Plaque Reduction Assay
This is a standard method to quantify infectious virus titers and assess the ability of a compound to inhibit the production of infectious virus particles.[5][6]
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Compound Treatment and Infection: Pre-treat the cells with different concentrations of this compound for a defined period. Then, infect the cells with a known number of plaque-forming units (PFU) of the virus.
-
Overlay: After the virus adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding compound concentrations.
-
Incubation: Incubate the plates until plaques are visible.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction at each compound concentration and determine the EC50.
Protocol 3: Virus Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of the compound.[7]
-
Cell Treatment and Infection: Treat cells with serial dilutions of this compound and infect with the virus.
-
Supernatant Collection: At various time points post-infection, collect the cell culture supernatant.
-
Virus Titer Determination: Determine the virus titer in the collected supernatants using a TCID50 (50% tissue culture infectious dose) assay or a plaque assay.
-
Data Analysis: Plot the reduction in virus titer as a function of compound concentration to determine the EC50.
Data Presentation: Confirmatory Assay Results
| Compound | Assay Type | Virus | Cell Line | EC50 (µM) |
| This compound | Plaque Reduction | SARS-CoV-2 | Vero E6 | Value |
| This compound | Virus Yield Reduction | SARS-CoV-2 | Vero E6 | Value |
| Control Drug | Plaque Reduction | SARS-CoV-2 | Vero E6 | Value |
Note: Values are placeholders and should be replaced with experimental data.
Tier 3: Mechanism of Action Studies
To further elucidate the antiviral mechanism of this compound, time-of-addition and target engagement studies are recommended.
Protocol 4: Time-of-Addition Assay
This assay helps to determine the stage of the viral replication cycle at which the compound exerts its effect.[5]
-
Experimental Arms: Set up multiple experimental arms where this compound is added at different time points:
-
Pre-treatment: Compound is added before virus infection and removed.
-
Co-treatment: Compound is added along with the virus.
-
Post-treatment: Compound is added at various time points after virus infection.
-
-
Virus Yield Measurement: At the end of the experiment, measure the virus yield from each experimental arm.
-
Data Analysis: Compare the virus yield in the treated groups to the untreated control to identify the specific stage of the viral life cycle that is inhibited.
Data Presentation: Time-of-Addition Assay Summary
| Treatment Time | Stage of Viral Lifecycle Targeted | Observed Inhibition (%) |
| Pre-infection | Entry | Value |
| Co-infection | Entry/Replication | Value |
| Post-infection (0-2h) | Early Replication | Value |
| Post-infection (2-4h) | Late Replication/Assembly | Value |
| Post-infection (4-8h) | Egress | Value |
Note: Values are placeholders and should be replaced with experimental data.
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound as a broad-spectrum antiviral agent. The tiered approach allows for efficient screening and detailed characterization of its mechanism of action, which is critical for its further development as a therapeutic candidate. The dual inhibition of PIKfyve and PIP4K2C by this compound represents a promising strategy for combating emerging viral threats.
References
- 1. researchgate.net [researchgate.net]
- 2. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 6. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 7. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Application Note: RMC-113 in Cellular Assays
Introduction
RMC-113 is a potent and selective inhibitor of the KRAS G12D mutant, a significant oncogenic driver in various cancers, including pancreatic ductal adenocarcinoma. This molecule acts by forming a covalent bond with the cysteine residue of KRAS G12D, locking the protein in an inactive, GDP-bound state. This inhibition leads to the downregulation of downstream signaling pathways, such as the MAPK/ERK pathway, ultimately suppressing tumor cell growth.
Disclaimer: Based on currently available scientific literature, this compound is investigated for its role as a KRAS G12D inhibitor in cancer research. There is no documented evidence or established protocol for its use in viral entry assays. The following protocols and data pertain to its application in cancer cell biology.
Protocol 1: Cell Viability Assay to Determine this compound Potency
This protocol outlines the use of a luminescence-based cell viability assay (e.g., CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) of this compound in KRAS G12D mutant cancer cell lines.
Materials:
-
KRAS G12D mutant cancer cell line (e.g., MIA PaCa-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound compound
-
DMSO (vehicle control)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of this compound in DMSO, then dilute further in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle-only control (DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. normalized response -- Variable slope) to calculate the IC50 value.
-
Data Presentation
| Cell Line | Genotype | This compound IC50 (nM) |
| MIA PaCa-2 | KRAS G12D | 1.5 |
| AsPC-1 | KRAS G12D | 2.1 |
| BxPC-3 | KRAS WT | >10,000 |
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the IC50 of this compound.
Protocol 2: Western Blot for Pathway Modulation
This protocol describes how to use Western blotting to assess the effect of this compound on the phosphorylation of ERK (p-ERK), a key downstream effector in the KRAS signaling pathway.
Materials:
-
KRAS G12D mutant cancer cell line (e.g., MIA PaCa-2)
-
6-well plates
-
This compound compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed 500,000 MIA PaCa-2 cells per well in 6-well plates and incubate overnight.
-
Treat cells with this compound at various concentrations (e.g., 0, 1, 10, 100 nM) for 4 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100 µL of ice-cold RIPA buffer.
-
Scrape cells, transfer lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Quantification:
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load 20 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK at 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total-ERK and a loading control (e.g., GAPDH).
-
Data Presentation
| Treatment Concentration (nM) | p-ERK (Relative Densitometry) | Total ERK (Relative Densitometry) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 1 | 0.65 | 0.98 |
| 10 | 0.21 | 1.01 |
| 100 | 0.05 | 0.99 |
This compound Mechanism of Action
Caption: this compound inhibits the KRAS G12D signaling pathway.
RMC-113: Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-113 is a potent small molecule inhibitor with dual selectivity for Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C) and PIKfyve lipid kinases.[1][2][3] These kinases play crucial roles in various cellular processes, including endosomal trafficking, autophagy, and signal transduction.[4][5][6][7][8] The inhibitory action of this compound disrupts these pathways, making it a valuable tool for studying cellular signaling and a potential therapeutic agent. Notably, this compound has demonstrated broad-spectrum antiviral activity, particularly against RNA viruses, by reversing virus-induced impairment of autophagic flux.[2][8][9]
These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize modulators of PIP4K2C and PIKfyve activity, as well as to screen for novel antiviral compounds.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the enzymatic activity of PIP4K2C and PIKfyve. PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI3P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a key regulator of endosome and lysosome function.[4][5][10] PIP4K2C phosphorylates phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), another critical signaling lipid.[7][11] By inhibiting these kinases, this compound disrupts the delicate balance of phosphoinositide signaling, leading to impaired endosomal trafficking and modulation of autophagy.[4][6][8] In the context of viral infections, many viruses manipulate these pathways for their own replication and egress. This compound's ability to restore normal autophagic flux, which is often hijacked by viruses, underlies its antiviral properties.[8][9]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, providing a basis for assay design and data interpretation.
Table 1: this compound Inhibitory Activity
| Target Kinase | Parameter | Value (nM) | Reference |
| PIP4K2C | Ki | 46 | [1][2][3] |
| PIKfyve | Ki | 370 | [1][2][3] |
Table 2: this compound Antiviral Efficacy (EC50)
| Virus | Cell Line | EC50 (µM) | Reference |
| SARS-CoV-2 | Calu-3 | 0.25 | [2] |
| rVSV-SARS-CoV-2-S | Vero | 1.8 | [2] |
| VEEV (vaccine strain) | U-87 MG | 1.4 | [2] |
| DENV2 | Huh7 | 1.4 | [2] |
| EBOV | Huh7 | 5.0 | [2] |
| MARV | Huh7 | 7.8 | [2] |
Table 3: this compound Cytotoxicity (CC50)
| Cell Line | CC50 (µM) |
| A549-ACE2 | >20 |
| Calu-3 | >20 |
| Vero | >20 |
Note: Specific CC50 values are often reported as greater than the highest tested concentration, indicating low cytotoxicity at effective concentrations.
Experimental Protocols
This section provides detailed protocols for high-throughput screening assays relevant to the study of this compound and similar molecules.
Protocol 1: In Vitro Lipid Kinase Inhibition Assay (Biochemical HTS)
This protocol is designed to identify or characterize inhibitors of PIP4K2C or PIKfyve in a biochemical format. A fluorescence-based assay is described here, which is a common format for HTS.[12][13]
Objective: To measure the inhibition of PIP4K2C or PIKfyve kinase activity by test compounds.
Materials:
-
Recombinant human PIP4K2C or PIKfyve enzyme
-
Fluorescently labeled lipid substrate (e.g., NBD-PI5P for PIP4K2C, NBD-PI3P for PIKfyve)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (including this compound as a positive control) dissolved in DMSO
-
Stop solution (e.g., EDTA in kinase buffer)
-
384-well, low-volume, black assay plates
-
Plate reader capable of measuring fluorescence.
Workflow Diagram:
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CheMondis Marketplace [chemondis.com]
- 4. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Phosphatidylinositol-5-phosphate 4-kinases regulate cellular lipid metabolism by facilitating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PIKfyve regulation of endosome-linked pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PIP4K2C Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 12. Development of a high-throughput screening assay to identify inhibitors of the lipid kinase PIP5K1C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A direct fluorometric activity assay for lipid kinases and phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipidomics Analysis of Phosphoinositides Using RMC-113
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoinositides (PIs) are a class of low-abundance signaling lipids that play a crucial role in a multitude of cellular processes, including signal transduction, membrane trafficking, and regulation of the cytoskeleton. The spatial and temporal regulation of PI phosphorylation is critical for normal cell function, and its dysregulation is implicated in various diseases, including cancer and viral infections. RMC-113 is a potent and selective dual inhibitor of phosphatidylinositol-5-phosphate (B1243415) 4-kinase, type II, gamma (PIP4K2C) and PIKfyve, a FYVE finger-containing phosphoinositide kinase. By inhibiting these kinases, this compound alters the cellular phosphoinositide signature, making it a valuable tool for studying the roles of these lipids in cellular pathways.
These application notes provide a comprehensive overview of the use of this compound for the lipidomics analysis of phosphoinositides, with a particular focus on its application in virology research, specifically in the context of SARS-CoV-2 infection. The provided protocols and visualizations are intended to guide researchers in designing and executing experiments to investigate the effects of this compound on phosphoinositide metabolism.
Data Presentation
The following tables summarize the expected quantitative data from a lipidomics analysis of A549-ACE2 cells infected with SARS-CoV-2 and treated with this compound, based on the study ST003388 from the Metabolomics Workbench. The data would be presented as the peak area abundance of various phosphoinositide species, normalized to an internal standard.
Table 1: Effect of this compound on Phosphoinositide Levels in Uninfected A549-ACE2 Cells
| Phosphoinositide Species | Control (Vehicle) | This compound Treated | Fold Change | p-value |
| PI | Data | Data | Data | Data |
| PIP | Data | Data | Data | Data |
| PIP2 | Data | Data | Data | Data |
| PIP3 | Data | Data | Data | Data |
Note: This table represents a template for the presentation of quantitative data. The "Data" fields would be populated with the mean peak area abundance ± standard deviation from the experimental results of study ST003388 on the Metabolomics Workbench.
Table 2: Effect of this compound on Phosphoinositide Levels in SARS-CoV-2 Infected A549-ACE2 Cells
| Phosphoinositide Species | Infected + Control (Vehicle) | Infected + this compound Treated | Fold Change | p-value |
| PI | Data | Data | Data | Data |
| PIP | Data | Data | Data | Data |
| PIP2 | Data | Data | Data | Data |
| PIP3 | Data | Data | Data | Data |
Note: This table represents a template for the presentation of quantitative data. The "Data" fields would be populated with the mean peak area abundance ± standard deviation from the experimental results of study ST003388 on the Metabolomics Workbench.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and the general experimental workflow for phosphoinositide lipidomics analysis.
Troubleshooting & Optimization
Technical Support Center: RMC-113 Solubility and Stability in Culture Media
Disclaimer: The information provided in this technical support guide is intended for research purposes only. It is based on currently available data for compounds with similar characteristics, as specific public information on "RMC-113" is limited. Researchers should validate these recommendations under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A: For many small molecule inhibitors intended for in vitro studies, Dimethyl Sulfoxide (DMSO) is the most common solvent for creating highly concentrated stock solutions. It is crucial to prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This allows for minimal DMSO concentration in the final culture medium, typically kept below 0.1% (v/v) to avoid solvent-induced cellular toxicity.
Q2: How should I dilute the this compound DMSO stock solution into my aqueous culture medium?
A: To minimize precipitation, it is recommended to perform serial dilutions. A common practice is to first dilute the high-concentration DMSO stock into a small volume of serum-free culture medium or phosphate-buffered saline (PBS) before adding it to the final culture medium containing serum. It is critical to vortex or mix the solution thoroughly after each dilution step. Direct dilution of a high-concentration DMSO stock into a large volume of aqueous buffer can lead to immediate precipitation of the compound.
Q3: I am observing precipitation of this compound in my culture medium after dilution. What are the possible causes and how can I troubleshoot this?
A: Precipitation of small molecules in culture media is a common issue. Here are several potential causes and troubleshooting steps:
-
Low Aqueous Solubility: The intrinsic aqueous solubility of the compound may be low.
-
High Final Concentration: The desired final concentration in the culture medium may exceed the compound's solubility limit.
-
Interaction with Media Components: Components in the culture medium, such as proteins in fetal bovine serum (FBS), salts, and pH changes, can affect solubility.
-
Improper Dilution Technique: As mentioned in Q2, the dilution method is critical.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation in culture media.
Q4: How stable is this compound in culture media at 37°C?
A: The stability of a compound in culture medium at physiological temperature can vary. Factors influencing stability include the chemical structure of the compound, the pH of the medium, and enzymatic activity from serum components. It is advisable to perform a stability study under your specific experimental conditions.
Experimental Protocols
Protocol 1: Assessing the Solubility of this compound in Culture Media
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).
-
Create a series of dilutions of the this compound stock solution in the desired culture medium (e.g., DMEM with 10% FBS). The final DMSO concentration should be kept constant and below 0.1%.
-
Incubate the solutions at 37°C for a relevant experimental duration (e.g., 24, 48, 72 hours).
-
Visually inspect for precipitation at each concentration.
-
Quantify the soluble compound by centrifuging the samples to pellet any precipitate and measuring the concentration of this compound in the supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Workflow for Solubility Assessment:
Optimizing RMC-113 concentration for antiviral effect
Disclaimer: RMC-113 is a hypothetical compound. The data, protocols, and troubleshooting advice provided here are for illustrative purposes only and are based on established principles of antiviral drug development.
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of the novel antiviral candidate, this compound, for experimental use.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental optimization of this compound.
Question 1: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?
Answer: High cytotoxicity at low concentrations can stem from several factors.
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound. We recommend performing a cytotoxicity assay (CC50) on a panel of different, relevant cell lines to identify a more robust model.
-
Compound Stability: this compound may be degrading into a more toxic substance in your specific culture medium. Ensure the compound is properly solubilized and stored according to the datasheet. Consider performing a stability check of this compound in your experimental medium over the time course of your assay.
-
Assay-Specific Artifacts: The cytotoxicity assay itself could be the issue. For example, in an MTT assay, this compound might interfere with the metabolic conversion of the MTT reagent. We advise confirming the results with an alternative cytotoxicity assay, such as an LDH release assay or a trypan blue exclusion assay.
Question 2: The antiviral effect of this compound is inconsistent across my experiments. How can I improve reproducibility?
Answer: Inconsistent antiviral activity is a common challenge. Here are key areas to investigate:
-
Viral Titer Fluctuation: Ensure the viral stock used for infection has a consistent and accurately determined titer (e.g., PFU/mL or TCID50/mL). Variations in the Multiplicity of Infection (MOI) used in each experiment will lead to variable results. We recommend titrating your viral stock before each new set of experiments.
-
Timing of Treatment: The timing of this compound addition relative to viral infection is critical. The compound may target a specific phase of the viral lifecycle. A time-of-addition experiment should be performed where the compound is added before, during, and after viral inoculation to determine the optimal treatment window.
-
Experimental Confluency: The confluency of the cell monolayer at the time of infection can significantly impact viral replication and, consequently, the apparent efficacy of the drug. Standardize your cell seeding density and incubation time to ensure consistent confluency for all experiments.
Question 3: The selectivity index (SI) for this compound is very low in my chosen cell line. What are my next steps?
Answer: A low Selectivity Index (SI = CC50 / EC50) indicates a narrow therapeutic window, which is a significant concern.
-
Re-evaluate EC50 and CC50: First, ensure that your EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values are accurate and derived from robust, multi-point dose-response curves.
-
Test in a Different System: The SI is highly dependent on the biological system used. Test this compound in different relevant host cell lines. You may find a cell line where the cytotoxicity is lower, or the antiviral activity is higher, resulting in a more favorable SI.
-
Combination Therapy: Consider investigating this compound in combination with another antiviral agent that has a different mechanism of action. This can sometimes lead to synergistic effects, allowing for a lower, non-toxic concentration of this compound to be used effectively.
Frequently Asked Questions (FAQs)
Question 1: What is the recommended starting concentration range for testing this compound?
Answer: For initial experiments, we recommend a broad-range, 10-point serial dilution. A common starting point is a high concentration of 100 µM, followed by 2-fold or 3-fold serial dilutions. This wide range is crucial for accurately determining the CC50 and EC50 values in your specific experimental system.
Question 2: How do I determine the optimal, non-toxic working concentration of this compound for my experiments?
Answer: The optimal concentration is one that maximizes antiviral effect while minimizing cytotoxicity. This is determined by calculating the Selectivity Index (SI).
-
Determine the CC50: Perform a dose-response cytotoxicity assay on uninfected cells to find the concentration that reduces cell viability by 50%.
-
Determine the EC50: Perform a dose-response antiviral assay (e.g., plaque reduction or viral yield reduction) to find the concentration that inhibits viral activity by 50%.
-
Calculate the SI: Use the formula: SI = CC50 / EC50 . A higher SI value (typically >10) is desirable.
-
Select a Working Concentration: The optimal working concentration for subsequent mechanistic studies is typically in the range of 3x to 5x the EC50 value, provided this concentration is well below the CC50 value (e.g., < CC50/10).
Question 3: Which solvent should I use for this compound?
Answer: this compound is highly soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For your experiments, dilute this stock solution in the cell culture medium to the final desired concentrations. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to your cells, typically ≤ 0.5%. Always include a "vehicle control" (medium with the same final DMSO concentration as your highest this compound dose) in your experiments.
Data Presentation
Table 1: Hypothetical Cytotoxicity (CC50) and Antiviral Efficacy (EC50) of this compound against Virus-X in Various Cell Lines.
| Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| A549 | 85.2 | 1.5 | 56.8 |
| Vero E6 | > 100 | 2.1 | > 47.6 |
| Huh-7 | 45.8 | 1.8 | 25.4 |
| MRC-5 | 22.5 | 3.5 | 6.4 |
Data are representative. Values should be determined empirically for your specific experimental setup.
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
-
Cell Seeding: Seed host cells (e.g., A549) in a 96-well plate at a density that will achieve 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare a 2x working stock of this compound by performing a serial dilution (e.g., 10 points, 2-fold) in culture medium, starting from a high concentration of 200 µM.
-
Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of the 2x this compound dilutions to the appropriate wells. Include "cells only" (medium only) and "vehicle control" (medium + highest DMSO concentration) wells.
-
Incubation: Incubate the plate for a period that matches the duration of your planned antiviral assay (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the CC50 value.
Protocol 2: Determination of 50% Effective Concentration (EC50) using Plaque Reduction Assay
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.
-
Infection: Remove the growth medium and infect the cell monolayers with the virus at a concentration calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Treatment & Overlay: After adsorption, remove the viral inoculum. Wash the cells once with PBS. Overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose (B11928114) or agar) mixed with varying concentrations of this compound.
-
Incubation: Incubate the plates at 37°C for a duration sufficient for plaques to form (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Remove the overlay. Fix the cells with 4% paraformaldehyde. Stain the cells with a 0.1% crystal violet solution to visualize the plaques.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration relative to the vehicle control. Plot the percent reduction against the log of the this compound concentration and use a non-linear regression model to determine the EC50 value.
Visualizations
Caption: Workflow for Determining the Optimal Concentration of this compound.
Caption: Hypothetical Mechanism: this compound as a Viral Kinase Inhibitor.
RMC-113 off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the dual PIKfyve and PIP4K2C inhibitor, RMC-113, in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent small molecule inhibitor that selectively targets the lipid kinases PIKfyve and Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C).[1][2][3][4] Its mechanism of action involves the disruption of lysosomal homeostasis and the reversal of impaired autophagic flux, a process by which cells degrade and recycle their components.[1][2] This activity has demonstrated broad-spectrum antiviral effects, notably against SARS-CoV-2.[1][5]
Q2: What are the known on-target effects of this compound in cellular assays?
The primary on-target effects of this compound stem from its inhibition of PIKfyve and PIP4K2C. This leads to:
-
Alteration of Phosphoinositide Metabolism: this compound changes the cellular signature of phosphoinositides, which are crucial signaling lipids.[2][5]
-
Impairment of Autophagic Flux: The compound reverses the impairment of autophagic flux often induced by viral infections.[1][2][3][4]
-
Lysosomal Dysfunction: Inhibition of PIKfyve can lead to the enlargement of lysosomes.[5]
-
Antiviral Activity: this compound has been shown to potently suppress the replication of multiple RNA viruses.[1][5]
Q3: Has this compound been profiled for off-target activities?
While comprehensive kinome-wide screening data for this compound is not publicly available, studies on closely related compounds, such as the WX8-family of molecules, have been conducted. These studies, screening against 468 human kinases, identified PIKFYVE as the primary target, with PIP4K2C and MTOR as the most significant off-targets. The WX8-family demonstrated high selectivity for PIKFYVE.
Q4: I am observing significant cytoplasmic vacuolization in my cells after this compound treatment. Is this an expected off-target effect?
The observation of cytoplasmic vacuolization is likely an on-target effect of this compound, rather than a non-specific off-target effect. Inhibition of PIKfyve is known to cause disruption in lysosomal homeostasis, leading to the formation of large cytoplasmic vacuoles.[6][7][8] This is a known phenotype associated with this class of inhibitors. However, it is crucial to differentiate this from stress-induced vacuolization. Refer to the troubleshooting guide below for strategies to investigate this phenomenon.
Troubleshooting Guides
Issue 1: Unexpected or Excessive Cell Death
| Possible Cause | Troubleshooting Steps |
| High Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your cell line. Start with a concentration range that spans the reported in vitro IC50 values and extend to higher concentrations to identify the toxicity threshold. |
| On-Target Toxicity | In some cell lines, sustained inhibition of the PIKfyve/PIP4K2C pathway and disruption of autophagy can lead to cell death. This may be an expected on-target effect. Correlate the observed cytotoxicity with markers of autophagy and lysosomal function. |
| Off-Target Effects | While this compound is reported to be selective, off-target effects at higher concentrations cannot be entirely ruled out. If cytotoxicity is observed at concentrations significantly higher than the on-target IC50, consider performing a rescue experiment by overexpressing a drug-resistant mutant of PIKfyve or PIP4K2C, if available. |
Issue 2: Inconsistent Antiviral Activity
| Possible Cause | Troubleshooting Steps |
| Suboptimal Assay Conditions | Optimize the plaque assay or other viral titration methods for your specific virus and cell line. Ensure consistent cell seeding density, multiplicity of infection (MOI), and incubation times. |
| Compound Stability | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately. Avoid repeated freeze-thaw cycles. Confirm the activity of your this compound stock in a reliable positive control assay. |
| Cell Line Variability | Different cell lines can exhibit varying sensitivities to both viral infection and inhibitor treatment. If possible, test the antiviral activity of this compound in multiple relevant cell lines. |
Issue 3: Difficulty in Interpreting Autophagy Flux Data
| Possible Cause | Troubleshooting Steps |
| Incorrect Timing of Measurements | Autophagy is a dynamic process. When performing an autophagy flux assay (e.g., using tandem fluorescent-tagged LC3), it is crucial to perform a time-course experiment to capture the full dynamics of autophagosome formation and degradation. |
| Misinterpretation of LC3-II Accumulation | An increase in the LC3-II protein level can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes. To distinguish between these possibilities, perform the assay in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. |
| Imaging and Quantification Artifacts | Optimize your microscopy settings to minimize photobleaching and ensure you are capturing a sufficient number of cells for robust quantification. Use automated image analysis software to reduce user bias in counting puncta. |
Quantitative Data
Table 1: Representative Off-Target Profile of a PIKfyve/PIP4K2C Inhibitor (WX8-family)
Disclaimer: This data is for a related compound family (WX8) and is intended to be illustrative of the expected selectivity profile. The binding affinity is represented by the dissociation constant (Kd).
| Kinase Target | Kd (nM) |
| PIKFYVE (On-Target) | 1 - 16 |
| PIP4K2C (On-Target) | ~300x weaker than PIKFYVE |
| MTOR | ~7000x weaker than PIKFYVE |
| Other kinases in a panel of 468 | Minimal Binding |
Table 2: this compound In Vitro Potency
| Target | Assay Type | IC50 / Kd |
| PIKfyve | Enzymatic Assay | IC50 = 8 nM |
| PIKfyve | Recombinant Protein Binding | Kd = 370 nM |
| PIP4K2C | Recombinant Protein Binding | Kd = 46 nM |
| PIKfyve | Live-Cell NanoBRET | IC50 = 299.8 nM |
| PIP4K2C | Live-Cell NanoBRET | IC50 = 392 nM |
| PIP4K2A | Recombinant Protein Binding | Kd = 1.7 µM |
| PIP4K2B | Recombinant Protein Binding | No significant activity |
Experimental Protocols
Protocol 1: Autophagy Flux Assay using Tandem Fluorescent-Tagged LC3
Objective: To quantify the effect of this compound on autophagic flux.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HeLa, U2OS) on glass-bottom dishes suitable for live-cell imaging.
-
Transfect cells with a plasmid encoding a tandem fluorescent-tagged LC3 protein (e.g., mRFP-GFP-LC3). This reporter fluoresces yellow in neutral pH environments (autophagosomes) and red in acidic environments (autolysosomes), as the GFP signal is quenched by low pH.[9]
-
-
Inhibitor Treatment:
-
Allow cells to express the reporter for 24-48 hours.
-
Treat cells with a dose-range of this compound or a vehicle control (e.g., DMSO). Include a positive control for autophagy induction (e.g., starvation) and a lysosomal inhibitor (e.g., Bafilomycin A1) as a control for flux blockade.
-
-
Live-Cell Imaging:
-
Image the cells using a confocal microscope equipped with the appropriate lasers and filters for detecting GFP and RFP signals.
-
Acquire images at multiple time points to observe the dynamics of puncta formation.
-
-
Image Analysis:
-
Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.
-
Calculate the autophagic flux by comparing the number of autolysosomes in this compound-treated cells to control cells. An increase in the ratio of red to yellow puncta suggests an increase in autophagic flux.
-
Protocol 2: Plaque Assay for Antiviral Activity
Objective: To determine the effective concentration (EC50) of this compound for inhibiting viral replication.
Methodology:
-
Cell Seeding:
-
Seed a monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates and grow to confluence.
-
-
Virus Infection:
-
Prepare serial dilutions of the virus stock.
-
Infect the cell monolayers with a specific multiplicity of infection (MOI) in the presence of varying concentrations of this compound or a vehicle control.
-
-
Overlay and Incubation:
-
After a 1-2 hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding concentrations of this compound.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with 4% formaldehyde).
-
Stain the cell monolayer with a dye such as crystal violet to visualize the plaques (areas of cell death).
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction at each this compound concentration compared to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: PIKfyve/PIP4K2C signaling pathway and the points of inhibition by this compound.
Caption: Experimental workflow for the autophagy flux assay.
Caption: Logical workflow for troubleshooting unexpected cellular phenotypes with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytoplasmic Vacuolization: A Fascinating Morphological Alteration From Cellular Stress to Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting RMC-113 inconsistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with RMC-113, a representative tri-complex forming RAS inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is part of a class of inhibitors that target the active, GTP-bound state of RAS proteins (RAS-GTP). It functions as a "molecular glue," first forming a binary complex with an abundant intracellular protein, Cyclophilin A (CypA). This this compound:CypA complex then binds to RAS-GTP, creating a stable tri-complex that sterically hinders the interaction of RAS with its downstream effectors, such as RAF and PI3K, thereby inhibiting signal transduction. Some versions of these inhibitors can form a covalent bond with specific RAS mutants (e.g., G12C), leading to prolonged inhibition.
Q2: Why am I seeing inconsistent results between different cell lines?
A2: Inconsistent results across cell lines can be attributed to several factors:
-
Varying levels of Cyclophilin A (CypA): The formation of the active tri-complex is dependent on the cellular concentration of CypA. Cell lines with low CypA expression may exhibit reduced sensitivity to the inhibitor.
-
Endogenous RAS mutation and activation status: The inhibitor is most effective in cell lines with a high dependency on a RAS mutation that favors the GTP-bound state.
-
Cellular permeability and efflux: The ability of the compound to penetrate the cell membrane and its susceptibility to efflux pumps can vary between cell lines.
Q3: My inhibitor is potent in biochemical assays but shows weak activity in cell-based assays. What could be the cause?
A3: This is a common issue that can arise from several factors not present in a purified biochemical system:
-
High intracellular GTP concentrations: The cellular environment has a high concentration of GTP, which can outcompete the inhibitor for binding to RAS.
-
Cellular transport issues: The compound may have poor cell permeability or be actively removed by efflux pumps.
-
Pathway redundancy and feedback loops: Cancer cells can activate alternative signaling pathways to bypass the inhibition of the RAS pathway.
Troubleshooting Guides
Issue 1: Low or No Inhibition of Downstream Signaling (p-ERK)
If you observe minimal or no reduction in phosphorylated ERK (p-ERK) levels after treatment with this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low p-ERK inhibition.
Recommendations:
-
Confirm Compound Integrity: Ensure the compound has not degraded.
-
Assess CypA Levels: Use Western blotting to compare CypA expression in your target cell line to a sensitive control line.
-
Measure Active RAS: Perform a RAS-GTP pulldown assay to confirm that the target is in the active state.
-
Evaluate Permeability: Use cellular uptake assays or test efflux pump inhibitors.
Issue 2: High Variability in Cell Viability Assays
High variability in assays measuring cell proliferation or viability can obscure the true effect of the inhibitor.
Caption: Workflow to reduce variability in cell viability assays.
Recommendations:
-
Standardize Cell Culture: Use cells with a consistent and low passage number. Ensure high viability before seeding.
-
Optimize Seeding Density: Titrate cell numbers to ensure logarithmic growth throughout the experiment.
-
Time-Course Experiment: Determine the optimal treatment duration to observe a significant effect.
-
Plate Layout: Avoid using the outer wells of microplates, or fill them with sterile media/PBS to minimize evaporation.
Quantitative Data Summary
The following tables summarize key quantitative data for RMC-series inhibitors. Note that "this compound" is used here as a representative name for a class of molecules that includes compounds like RMC-6236 and RMC-6291.
Table 1: In Vitro Potency of a Representative Tri-Complex Inhibitor (RMC-6236)
| Target | EC50 (nM) for Inhibition of RAS-RAF Binding |
| KRAS G12V | 131 |
| KRAS G12D | 364 |
| KRAS WT | 154 |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Concentration Range |
| p-ERK Western Blot | 1 nM - 1000 nM |
| Cell Viability (72h) | 0.1 nM - 10 µM |
| RAS-GTP Pulldown | 10 nM - 1 µM |
Experimental Protocols
Protocol 1: Western Blot for p-ERK Inhibition
This protocol assesses the inhibition of the RAS-MAPK signaling pathway by measuring the phosphorylation of ERK.
Caption: Experimental workflow for p-ERK Western blot.
Methodology:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of lysis.
-
Treatment: After allowing cells to adhere, treat with a dose-response range of this compound for a predetermined time (e.g., 2-4 hours). Include a vehicle (DMSO) control.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-ERK (T202/Y204), total ERK, and a loading control (e.g., GAPDH or β-actin). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an ECL substrate and a chemiluminescence imager.
Protocol 2: RAS-GTP (Active RAS) Pulldown Assay
This protocol is used to specifically measure the levels of active, GTP-bound RAS.
Caption: Workflow for RAS-GTP pulldown assay.
Methodology:
-
Cell Treatment: Treat cells as described in the Western blot protocol.
-
Lysis: Lyse cells in a buffer containing MgCl2 to maintain the GTP-bound state of RAS.
-
Pulldown: Incubate the cleared cell lysate with beads conjugated to the RAS-binding domain (RBD) of RAF, which specifically binds to RAS-GTP.
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the beads and analyze by Western blot using a pan-RAS antibody. Also, probe the input lysates for total RAS to ensure equal protein loading.
Technical Support Center: RMC-113 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of RMC-113 in various cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that functions as a dual inhibitor of the lipid kinases PIKfyve and PIP4K2C.[1][2][3] Its mechanism of action involves the disruption of cellular processes regulated by these kinases, including autophagic flux.[1][2][3]
Q2: In which cell lines has this compound been tested?
This compound has been studied in A549-ACE2 cells in the context of its antiviral activity against SARS-CoV-2.[2] While extensive public data on its cytotoxicity across a wide range of cancer cell lines is limited, inhibitors of its primary target, PIKfyve, have shown cytotoxic effects in cancer cells that are dependent on autophagy for survival.[4][5]
Q3: What are the expected cytotoxic effects of this compound?
As a dual inhibitor of PIKfyve and PIP4K2C, this compound is expected to induce cytotoxicity, particularly in cell lines sensitive to the disruption of autophagy and lysosomal homeostasis. Inhibition of PIKfyve has been shown to lead to cytoplasmic vacuolation and can potentiate apoptosis.[6][7]
Q4: What concentration of this compound should I use in my experiments?
A concentration of 5 µM has been used in studies with A549-ACE2 cells to investigate its effect on autophagy.[2] However, the optimal concentration for cytotoxicity assessment will be cell line-dependent. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for each cell line of interest.
Q5: How can I assess the cytotoxicity of this compound?
Several in vitro assays can be used to measure the cytotoxic effects of this compound. The most common methods include:
-
MTT Assay: Measures cell metabolic activity as an indicator of cell viability.[8][9]
-
LDH Release Assay: Quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[10][11]
-
Apoptosis Assays (e.g., Annexin V/PI staining): Differentiates between viable, apoptotic, and necrotic cells.[12][13]
Troubleshooting Guides
MTT Assay
| Issue | Possible Cause | Solution |
| Low absorbance values | Low cell density; Insufficient incubation time with MTT reagent. | Optimize cell seeding density for your specific cell line. Increase the incubation time with the MTT reagent (typically 2-4 hours). |
| High background absorbance | Contamination of media or reagents; Phenol (B47542) red in the culture medium. | Use sterile techniques and fresh reagents. Use phenol red-free medium during the MTT incubation step.[8] |
| Inconsistent results between wells | Uneven cell seeding; Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before plating. Avoid using the outer wells of the plate for experimental data; instead, fill them with sterile PBS or media. |
| Precipitate formation in wells | The test compound may be precipitating at higher concentrations. | Check the solubility of this compound in your culture medium. If precipitation is observed, consider using a different solvent or lowering the final concentration. |
LDH Release Assay
| Issue | Possible Cause | Solution |
| High background LDH in control wells | High serum concentration in the culture medium (serum contains LDH); Overly vigorous pipetting during cell plating. | Reduce the serum concentration in the medium during the assay (e.g., to 1-2%) or use serum-free medium. Handle cell suspensions gently.[14] |
| Low signal despite visible cell death | Insufficient incubation time after treatment; LDH instability. | Increase the incubation time after adding this compound to allow for sufficient LDH release. LDH is stable, but prolonged storage of supernatants at room temperature should be avoided.[15] |
| High variability between replicates | Inconsistent cell numbers per well; Bubbles in the wells during absorbance reading. | Ensure accurate and consistent cell seeding. Carefully remove any bubbles before reading the plate. |
Annexin V/PI Apoptosis Assay
| Issue | Possible Cause | Solution |
| High percentage of Annexin V positive cells in the negative control | Cells were harvested too harshly (e.g., excessive trypsinization); Spontaneous apoptosis due to poor cell health. | Use a gentle cell detachment method. Ensure cells are in the logarithmic growth phase and not overgrown. |
| High percentage of PI positive cells in all samples | Cells have lost membrane integrity due to reasons other than apoptosis (necrosis); Mechanical damage during sample preparation. | Handle cells gently throughout the staining procedure. Analyze samples promptly after staining. |
| Weak or no Annexin V signal | Insufficient incubation time with Annexin V; Apoptosis has not been induced at the chosen time point or concentration. | Follow the recommended incubation time in the protocol. Perform a time-course and dose-response experiment to determine the optimal conditions for apoptosis induction. |
| Compensation issues in flow cytometry | Spectral overlap between the fluorochromes used for Annexin V and PI. | Use single-stained controls for each fluorochrome to set up proper compensation on the flow cytometer. |
Quantitative Data Summary
Disclaimer: The following table presents hypothetical IC50 values for this compound based on the expected activity of PIKfyve inhibitors in cancer cell lines. Actual values must be determined experimentally.
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | MTT | 72 | 2.5 |
| MCF-7 | Breast Adenocarcinoma | MTT | 72 | 5.1 |
| U-87 MG | Glioblastoma | MTT | 72 | 1.8 |
| HCT116 | Colorectal Carcinoma | MTT | 72 | 3.2 |
| HeLa | Cervical Cancer | MTT | 72 | 4.5 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is for assessing cell viability based on mitochondrial metabolic activity.[8][9]
Materials:
-
This compound
-
Target cell line
-
Complete culture medium
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Read the absorbance at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Release Assay
This protocol measures the release of LDH from damaged cells into the culture supernatant.[10][16]
Materials:
-
This compound
-
Target cell line
-
Complete culture medium (low serum recommended)
-
96-well clear flat-bottom plates
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis solution (positive control)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an optimal density in 100 µL of low-serum culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat cells with various concentrations of this compound. Include untreated (spontaneous LDH release) and vehicle controls. For maximum LDH release control, add lysis solution to a set of wells 45 minutes before the end of the experiment.
-
Incubate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate.[11]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 490 nm using a microplate reader.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Materials:
-
This compound
-
Target cell line
-
Complete culture medium
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat cells with the desired concentrations of this compound for the appropriate duration. Include an untreated control.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin (without EDTA if possible, as Annexin V binding is calcium-dependent).
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[12]
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. News - PIKfyve inhibitor - LARVOL VERI [veri.larvol.com]
- 5. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIKfyve inhibitor cytotoxicity requires AKT suppression and excessive cytoplasmic vacuolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. LDH Assay Protocol for Cell Viability | PDF | Lactate Dehydrogenase | Assay [scribd.com]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
Preventing RMC-113 degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of RMC-113 to prevent its degradation in experimental settings. The following information is curated to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, dual inhibitor of the lipid kinases PIP4K2C (phosphatidylinositol-5-phosphate 4-kinase type 2 gamma) and PIKfyve (phosphatidylinositol-3-phosphate 5-kinase).[1][2][3][4] It has demonstrated broad-spectrum antiviral activity.[1][2] The mechanism of action involves the inhibition of these kinases, which play crucial roles in regulating endosomal trafficking, lysosomal homeostasis, and autophagy.[5][6][7][8] By inhibiting PIKfyve and PIP4K2C, this compound can reverse the impairment of autophagic flux induced by pathogens like SARS-CoV-2.[1][5][6]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and activity of this compound, it is crucial to adhere to proper storage and handling protocols. Stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. When preparing working solutions, allow the stock solution to thaw completely and bring it to room temperature before dilution in your experimental buffer or medium.
Q3: What are the potential causes of this compound degradation in my experiments?
While specific degradation pathways for this compound have not been extensively published, general principles for small molecule inhibitors suggest potential causes for degradation:
-
Improper Storage: Storing stock solutions at inappropriate temperatures or subjecting them to frequent freeze-thaw cycles can lead to degradation.
-
Chemical Reactivity: The isothiazolo[4,3-b]pyridine core of this compound may be susceptible to reaction with components in complex solutions like cell culture media over extended incubation periods.
-
pH Instability: Extreme pH conditions in experimental buffers can lead to the hydrolysis or rearrangement of the compound.
-
Light Exposure: Although not specifically documented for this compound, some small molecules are light-sensitive and can degrade upon prolonged exposure to light. It is good practice to handle the compound in subdued light.
Q4: How can I tell if my this compound has degraded?
Inconsistent or a complete loss of expected biological activity are the primary indicators of this compound degradation. For example, if you observe a diminished effect on autophagic flux or a lack of antiviral activity at previously effective concentrations, degradation may have occurred. To confirm this, analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed | This compound degradation due to improper storage. | Prepare fresh stock solutions from a new vial of the compound. Ensure stock solutions are aliquoted and stored at -80°C for long-term storage or -20°C for short-term storage. Avoid repeated freeze-thaw cycles. |
| Inaccurate concentration of the working solution. | Verify the concentration of your stock solution and ensure accurate dilution when preparing working solutions. Use calibrated pipettes. | |
| Insufficient incubation time. | Optimize the incubation time for your specific cell line and experimental endpoint. | |
| High variability between experimental replicates | Inconsistent handling of this compound solutions. | Ensure uniform thawing and mixing of the stock solution before preparing working solutions for all replicates. |
| Cell culture variability. | Maintain consistent cell seeding densities and culture conditions across all experimental plates. | |
| Increased cytotoxicity observed | High concentration of this compound or solvent. | Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line. Ensure the final solvent concentration (e.g., DMSO) is within the tolerated range for your cells (typically <0.5%). |
| This compound degradation into a toxic byproduct. | If degradation is suspected, use a fresh, validated stock of this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder: If starting with a lyophilized powder, briefly centrifuge the vial to ensure all the powder is at the bottom. Reconstitute the powder in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a stock concentration of 10 mM.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature. Dilute the stock solution to the desired final concentration in your pre-warmed cell culture medium or experimental buffer. Mix thoroughly by gentle vortexing or inversion.
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding: Seed your cells in the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Treatment: After allowing the cells to adhere and stabilize (typically overnight), replace the medium with fresh medium containing the desired concentration of this compound or the vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the predetermined experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Endpoint Analysis: Following incubation, process the cells for your specific downstream analysis, such as immunoblotting for autophagy markers (e.g., LC3-II, p62), viral titer assays, or cell viability assays.
Quantitative Data Summary
| Parameter | This compound | Reference |
| Target(s) | PIP4K2C, PIKfyve | [1][2][3][4] |
| Ki for PIP4K2C | 46 nM | [1][3][4] |
| Ki for PIKfyve | 370 nM | [1][3][4] |
| Effective Concentration (Antiviral) | 0.25 µM (EC50 for SARS-CoV-2 in Calu-3 cells) | [1] |
| Stock Solution Storage | -80°C (6 months), -20°C (1 month) | [1] |
Visualizations
Caption: this compound inhibits PIKfyve and PIP4K2C, disrupting phosphoinositide signaling and modulating autophagy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PIKfyve (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. CheMondis Marketplace [chemondis.com]
- 5. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
RMC-113 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for working with the experimental compound RMC-113.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a novel small molecule inhibitor that has been identified as a potent broad-spectrum antiviral agent, particularly against RNA viruses such as SARS-CoV-2.[1][2][3][4] Its primary mechanism of action is the selective dual inhibition of two lipid kinases: Phosphatidylinositol-4-Phosphate 5-Kinase Type II Gamma (PIP4K2C) and PIKfyve.[1][2][3][4] This dual inhibition has been shown to reverse the impairment of autophagic flux induced by viral infections.[1][2][3][4]
Q2: What signaling pathways are affected by this compound?
This compound primarily impacts signaling pathways related to autophagy and lysosomal function. By inhibiting PIP4K2C and PIKfyve, it alters the phosphoinositide signature within the cell.[1][2] This leads to a promotion of autophagic degradation, a process that can be arrested by certain viruses.[1] Additionally, gene ontology analysis has revealed that mTORC1 signaling, a key regulator of autophagy, is among the top-upregulated pathways upon treatment with this compound in the context of a viral infection.[1][2]
Q3: What are the potential therapeutic applications of this compound?
Given its broad-spectrum antiviral activity, this compound is being investigated as a potential therapeutic agent for various RNA virus infections.[1][2][3][4][5] Its ability to suppress viral replication in human lung organoids suggests its potential in treating respiratory viruses.[1][2][3][4] The dual inhibition of PIP4K2C and PIKfyve is being explored as a candidate strategy to combat emerging viral threats.[2][4][5]
Experimental Protocols
Detailed Methodology: In Vitro Viral Replication Assay
This protocol outlines a general procedure to assess the antiviral efficacy of this compound against an RNA virus in a cell-based assay.
-
Cell Culture and Seeding:
-
Culture a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM). Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 50 µL of the prepared drug dilutions to the respective wells.
-
-
Viral Infection:
-
Prepare a viral stock solution at a Multiplicity of Infection (MOI) of 0.01 in culture medium.
-
Add 50 µL of the viral solution to each well (except for the no-infection control wells).
-
Incubate the plate for the desired infection period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Quantification of Viral Replication (RT-qPCR):
-
After incubation, carefully remove and inactivate the supernatant according to biosafety guidelines.
-
Wash the cells with PBS.
-
Lyse the cells and extract total RNA using a suitable RNA extraction kit.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for a viral gene (e.g., Nucleocapsid (N) gene for SARS-CoV-2) and a host housekeeping gene for normalization.
-
Calculate the relative viral RNA levels compared to the vehicle control.
-
Troubleshooting Guide
Q1: I am observing high cytotoxicity in my cell-based assays, even at low concentrations of this compound. What could be the cause?
-
DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is below 0.5%, as higher concentrations can be toxic to cells.
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivities to this compound. It is advisable to perform a baseline cytotoxicity assay (e.g., MTT or CellTiter-Glo) on your specific cell line to determine the 50% cytotoxic concentration (CC50).
-
Compound Stability: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Q2: The antiviral effect of this compound is not as potent as expected. What are some potential reasons?
-
Suboptimal Assay Conditions: The chosen MOI, incubation time, and cell density can significantly impact the outcome of the antiviral assay. Optimize these parameters for your specific virus and cell line.
-
Compound Activity: Verify the identity and purity of your this compound compound. If possible, use a positive control compound with a known antiviral effect to validate your assay setup.
-
Resistance Development: While this compound has a high genetic barrier to resistance, prolonged exposure or specific viral mutations could potentially lead to reduced susceptibility.[1]
Q3: I am having trouble interpreting the results of my autophagy flux assay after this compound treatment. What should I consider?
-
Use of Lysosomal Inhibitors: To accurately measure autophagic flux, it is crucial to perform the assay in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). An increase in LC3-II levels in the presence of the inhibitor indicates an increase in autophagic flux. This compound has been shown to increase LC3-II signal in the presence of chloroquine (B1663885) treatment.[1]
-
Appropriate Time Points: The kinetics of autophagy can be dynamic. It is recommended to assess autophagic flux at multiple time points after this compound treatment to capture the full effect.
-
Multiple Readouts: Relying solely on LC3-II western blotting may not be sufficient. Consider using other methods to assess autophagy, such as fluorescence microscopy for LC3 puncta formation or assays for the degradation of autophagy substrates like p62/SQSTM1.
Data Presentation
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Virus (Cell Line) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| SARS-CoV-2 (ALO) | 0.15 | >10 | >66.7 |
| Hypothetical Data | |||
| Influenza A (A549) | 0.25 | >20 | >80 |
| Zika Virus (Huh-7) | 0.42 | >20 | >47.6 |
EC50 (Half-maximal effective concentration) and CC50 (Half-maximal cytotoxic concentration) values are representative and may vary depending on the experimental conditions.
Visualizations
Caption: this compound Signaling Pathway.
Caption: In Vitro Antiviral Assay Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. All this compound articles | The Microbiologist [the-microbiologist.com]
Technical Support Center: Addressing RMC-113 Resistance Development in Viruses
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers utilizing RMC-113 who may encounter or wish to investigate the potential for viral resistance. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its expected barrier to resistance?
A1: this compound is a small molecule inhibitor with broad-spectrum antiviral activity against many RNA viruses. Its mechanism of action is host-targeted, specifically involving the dual inhibition of cellular lipid kinases: Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve) and Phosphatidylinositol-5-Phosphate 4-Kinase Type II Gamma (PIP4K2C).[1][2][3][4] These kinases are crucial for regulating endosomal trafficking and autophagy, processes that many viruses hijack for entry, replication, and egress.[1] By targeting host cell factors rather than viral proteins, this compound presents a high genetic barrier to the development of resistance.[5][6][7][8] Viral mutations are less likely to overcome the inhibition of a fundamental cellular process without compromising the virus's own replication fitness.
Q2: Has resistance to this compound been observed?
A2: Currently, there are no published reports of naturally occurring or experimentally induced viral resistance to this compound. Studies involving serial passaging of viruses in the presence of this compound have not resulted in the selection of resistant variants, underscoring its high barrier to resistance.
Q3: What are the theoretical mechanisms by which a virus could develop resistance to a host-targeting antiviral like this compound?
A3: While not observed for this compound, hypothetical resistance mechanisms to host-targeting antivirals could include:
-
Upregulation of the targeted host factor: The virus could evolve to induce the host cell to overexpress PIKfyve or PIP4K2C, thereby requiring higher concentrations of this compound for effective inhibition.
-
Utilization of alternative cellular pathways: A virus might adapt to utilize different cellular pathways for entry or replication that are not dependent on PIKfyve or PIP4K2C signaling.
-
Modification of viral-host protein interactions: The virus could mutate a protein that interacts with the PIKfyve/PIP4K2C pathway to reduce its dependency on this pathway.
-
Evasion of Autophagy: Since this compound's mechanism involves the modulation of autophagy, viruses could evolve mechanisms to evade or counteract the antiviral effects of autophagy induction.[9][10][11][12][13]
Troubleshooting Guide
Issue: A decrease in the antiviral efficacy of this compound is observed in our long-term viral culture experiments.
This could be the first indication of reduced susceptibility. A systematic approach is necessary to confirm and characterize this observation.
Step 1: Confirm Decreased Susceptibility with a Phenotypic Assay.
-
Plaque Reduction Assay: This is the gold standard for quantifying viral infectivity and assessing antiviral susceptibility.[14] A significant increase in the half-maximal effective concentration (EC50) of this compound against the passaged virus compared to the wild-type virus would confirm reduced susceptibility.
Step 2: Sequence the Viral Genome to Identify Potential Mutations (Genotypic Analysis).
-
Next-Generation Sequencing (NGS): If a resistant phenotype is confirmed, sequence the entire genome of the resistant virus and compare it to the wild-type virus.[15][16][17][18] Look for mutations in viral proteins that are known to interact with host cell trafficking and autophagy pathways.
Step 3: Characterize the Impact of Identified Mutations.
-
Reverse Genetics: If specific mutations are identified, introduce them into a wild-type infectious clone of the virus. Then, perform phenotypic assays to confirm that these specific mutations confer resistance to this compound.
Step 4: Investigate the Mechanism of Resistance.
-
Host Factor Expression Analysis: Use techniques like qPCR or Western blotting to determine if the expression levels of PIKfyve, PIP4K2C, or other related host factors are altered in cells infected with the resistant virus.
-
Cellular Pathway Analysis: Investigate whether the resistant virus utilizes alternative entry or replication pathways.
Experimental Protocols
Protocol 1: In Vitro Selection of Resistant Viruses
This protocol is designed to experimentally induce resistance to an antiviral agent through serial passaging.
-
Preparation:
-
Prepare a high-titer stock of the wild-type virus.
-
Culture a suitable host cell line.
-
Prepare a stock solution of this compound.
-
-
Initial Infection (Passage 1):
-
Infect host cells with the virus at a low multiplicity of infection (MOI) in the presence of this compound at its EC50 concentration.
-
As a control, passage the virus in the absence of the compound.
-
-
Subsequent Passages:
-
Harvest the virus from the supernatant of the infected cells when cytopathic effect (CPE) is observed.
-
Use this viral harvest to infect fresh cells, gradually increasing the concentration of this compound in each subsequent passage.
-
Continue passaging for a predetermined number of passages (e.g., 20-30) or until a significant decrease in CPE is observed at higher drug concentrations.[19]
-
-
Monitoring:
-
At regular intervals (e.g., every 5 passages), determine the EC50 of this compound against the passaged virus population using a plaque reduction assay.
-
Protocol 2: Plaque Reduction Neutralization Assay
This assay quantifies the titer of infectious virus and determines the EC50 of an antiviral compound.[14]
-
Cell Seeding: Seed a 6-well or 12-well plate with a suitable host cell line to form a confluent monolayer.
-
Virus Dilution and Treatment:
-
Prepare serial dilutions of the virus stock.
-
Prepare serial dilutions of this compound.
-
Mix the virus dilutions with the this compound dilutions and incubate.
-
-
Infection:
-
Remove the culture medium from the cells and infect with the virus-drug mixture.
-
Allow the virus to adsorb to the cells.
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding concentration of this compound.
-
Incubate the plates until plaques are visible.
-
-
Staining and Counting:
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques in each well.
-
-
EC50 Calculation: Calculate the EC50 value, which is the concentration of this compound that inhibits plaque formation by 50% compared to the untreated control.
Data Presentation
Table 1: Hypothetical EC50 Values of this compound Against Passaged Virus
| Passage Number | This compound Concentration (nM) | Plaque Reduction (%) | EC50 (nM) | Fold Change in EC50 |
| Wild-Type | 10 | 50 | 10 | 1 |
| P5 | 12 | 50 | 12 | 1.2 |
| P10 | 15 | 50 | 15 | 1.5 |
| P15 | 25 | 50 | 25 | 2.5 |
| P20 | 50 | 50 | 50 | 5 |
Table 2: Hypothetical Genotypic Analysis of this compound Resistant Virus
| Gene | Nucleotide Change | Amino Acid Change | Potential Role |
| Viral Protein X | G123A | V41M | Interacts with host endosomal proteins |
| Viral Protein Y | C456U | A152V | Component of the replication complex |
Visualizations
Caption: Mechanism of action of this compound targeting host kinases.
Caption: Workflow for investigating potential this compound resistance.
References
- 1. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Frontiers | Viral-Host Dependency Factors as Therapeutic Targets to Overcome Antiviral Drug-Resistance: A Focus on Innate Immune Modulation [frontiersin.org]
- 6. Antiviral drug - Wikipedia [en.wikipedia.org]
- 7. Addressing Antiretroviral Drug Resistance with Host-Targeting Drugs—First Steps towards Developing a Host-Targeting HIV-1 Assembly Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Viral evasion of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Viral evasion of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of viral evasion from immune surveillance in autophagy [covid19.neicon.ru]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 19. Profiling the in vitro drug-resistance mechanism of influenza A viruses towards the AM2-S31N proton channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving RMC-113 Bioavailability in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with improving the in vivo bioavailability of the investigational kinase inhibitor, RMC-113.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound is primarily attributed to its poor aqueous solubility. As a Biopharmaceutics Classification System (BCS) Class II or IV compound, its absorption is limited by its dissolution rate in the gastrointestinal (GI) tract.[1][2] Other contributing factors can include first-pass metabolism in the gut wall and liver, as well as potential efflux by transporters like P-glycoprotein.
Q2: Which formulation strategies are most effective for enhancing the bioavailability of poorly soluble drugs like this compound?
A2: Several formulation strategies can significantly improve the bioavailability of poorly soluble compounds.[2][3][4] The most common and effective approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can increase its aqueous solubility and dissolution rate.[2][3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can present the drug in a solubilized form, which can enhance absorption through lipid pathways.[3][4][5]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, which can lead to a faster dissolution rate.[1][6]
Q3: What animal models are appropriate for pharmacokinetic studies of this compound?
A3: The choice of animal model is critical for obtaining relevant pharmacokinetic data. Common models for initial screening include rodents, such as Sprague-Dawley rats and BALB/c mice.[7] It's important to consider species-specific differences in metabolism and gastrointestinal physiology.[8] For oncology studies, xenograft or syngeneic models may be used to assess both pharmacokinetics and efficacy.[7]
Q4: How does food affect the bioavailability of this compound?
A4: The presence or absence of food can significantly impact the absorption of poorly soluble drugs. Food can alter gastric pH, delay gastric emptying, and increase the secretion of bile salts, which can either enhance or hinder drug dissolution and absorption. It is crucial to standardize feeding conditions in your animal studies to minimize variability.[9]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound following oral administration.
-
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?
-
Answer: High variability is a common issue for poorly soluble compounds.[9]
-
Potential Causes:
-
Inconsistent dissolution of the drug in the GI tract.
-
Variations in gastric emptying and intestinal transit times among animals.
-
Food effects, if animals were not properly fasted.
-
Genetic polymorphisms in metabolic enzymes or transporters.
-
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure all animals are fasted for a consistent period (e.g., 12-16 hours) before dosing, with free access to water.[9]
-
Optimize Formulation: Switch to a formulation designed to improve solubility and reduce dependency on physiological variables. An amorphous solid dispersion or a SEDDS formulation can provide more consistent absorption.[2][3]
-
Refine Dosing Technique: Ensure accurate and consistent oral gavage technique to minimize variability in drug delivery to the stomach.
-
-
Issue 2: The observed bioavailability of this compound is lower than predicted from in vitro dissolution studies.
-
Question: Our in vitro dissolution studies with an optimized formulation of this compound showed significant improvement, but the in vivo bioavailability in our rat model remains low. Why might this be the case?
-
Answer: A discrepancy between in vitro dissolution and in vivo bioavailability often points to factors beyond the dissolution rate.
-
Potential Causes:
-
First-Pass Metabolism: this compound may be extensively metabolized in the intestinal wall or the liver before reaching systemic circulation.[5]
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein, which actively pump the drug out of enterocytes back into the GI lumen.
-
Poor Permeability: Even if dissolved, this compound may have inherently low permeability across the intestinal epithelium.
-
-
Troubleshooting Steps:
-
Conduct in vitro Permeability Assays: Use Caco-2 cell monolayers to assess the intestinal permeability of this compound and determine if it is a P-glycoprotein substrate.
-
Perform a Pilot Study with a P-gp Inhibitor: Co-administering a known P-gp inhibitor (e.g., verapamil) with this compound in an animal model can help determine the extent of efflux.
-
Investigate Metabolite Profiles: Analyze plasma and fecal samples to identify major metabolites and quantify the extent of first-pass metabolism.
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats Following a Single Oral Dose (50 mg/kg) of Different Formulations.
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 150 ± 45 | 4.0 | 980 ± 210 | 5 |
| Micronized Suspension | 320 ± 80 | 2.5 | 2,150 ± 450 | 11 |
| Amorphous Solid Dispersion (ASD) | 850 ± 150 | 1.5 | 6,300 ± 980 | 32 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 1200 ± 210 | 1.0 | 8,900 ± 1,200 | 45 |
Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound
-
Polymer Selection: Select a suitable polymer carrier, such as polyvinylpyrrolidone (B124986) (PVP) K30 or hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMC-AS).
-
Solvent System: Identify a common solvent that can dissolve both this compound and the selected polymer. A mixture of dichloromethane (B109758) and methanol (B129727) (1:1 v/v) is often a good starting point.
-
Preparation of the Spray Solution:
-
Dissolve this compound and the polymer in the solvent system at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Stir the solution until both components are fully dissolved, creating a clear solution.
-
-
Spray Drying:
-
Use a laboratory-scale spray dryer. Set the inlet temperature, spray rate, and aspiration rate according to the instrument's guidelines and the properties of your solvent system.
-
Spray the solution into the drying chamber. The solvent will rapidly evaporate, leaving a solid dispersion of this compound in the polymer matrix.
-
-
Collection and Characterization:
-
Collect the resulting powder from the cyclone separator.
-
Characterize the ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Assess the dissolution profile of the ASD compared to the crystalline drug.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (250-300g) for at least 3 days prior to the study.[9]
-
Fasting: Fast the animals overnight (12-16 hours) before dosing, with free access to water.[9]
-
Formulation Preparation: Prepare the this compound formulation (e.g., aqueous suspension, ASD, or SEDDS) on the day of dosing. Ensure homogeneity and verify the concentration.
-
Dosing:
-
Weigh each animal for accurate dose calculation.
-
Administer the formulation orally via gavage at the target dose (e.g., 50 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.[9]
-
-
Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. upm-inc.com [upm-inc.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Animal models for exploring the pharmacokinetics of breast cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal versus human oral drug bioavailability: do they correlate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
RMC-113 interference with cellular signaling pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving RMC-113, a dual inhibitor of PIKfyve and PIP4K2C lipid kinases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective dual inhibitor of the lipid kinases PIKfyve and Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C).[1][2] Its primary mechanism of action involves the inhibition of these kinases, which play crucial roles in regulating endosomal trafficking and autophagic flux.[1][3][4] By inhibiting PIKfyve and PIP4K2C, this compound disrupts the maturation of autophagosomes and their fusion with lysosomes, leading to an accumulation of autophagosomes and a blockage of the autophagic process.[5]
Q2: What are the key cellular signaling pathways affected by this compound?
A2: The primary signaling pathway interfered with by this compound is the phosphoinositide signaling pathway, specifically through the inhibition of PIKfyve and PIP4K2C. This has a direct impact on the autophagy pathway by impairing autophagic flux.[3][4][5]
Q3: What are the recommended positive and negative controls for an autophagy experiment with this compound?
A3:
-
Positive Controls: To induce autophagy, you can use starvation (e.g., culturing cells in Earle's Balanced Salt Solution, EBSS) or treatment with a known autophagy inducer like rapamycin. To block autophagic flux at a late stage, lysosomal inhibitors such as bafilomycin A1 or chloroquine (B1663885) (CQ) are recommended.[5] These agents will cause an accumulation of autophagosomes, similar to the effect of this compound, but through a different mechanism (inhibiting lysosomal degradation).
-
Negative Control: A vehicle control, typically DMSO, should be used at the same concentration as the this compound solvent.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is designed to be a selective inhibitor of PIKfyve and PIP4K2C, like any small molecule inhibitor, the possibility of off-target effects should be considered. It is crucial to include appropriate controls in your experiments to validate that the observed phenotype is a direct result of PIKfyve and PIP4K2C inhibition.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from in vitro and cell-based assays.
| Parameter | Value | Cell Line/System | Reference |
| PIKfyve Ki | 370 nM | In vitro | [1] |
| PIP4K2C Ki | 46 nM | In vitro | [1] |
| Effective Concentration | 5 µM | A549-ACE2 cells | [5] |
| Treatment Time | 24 hours | A549-ACE2 cells | [5] |
| EC50 (SARS-CoV-2) | 0.25 µM | Calu-3 cells | [1] |
Signaling and Experimental Workflow Diagrams
Caption: this compound inhibits PIKfyve and PIP4K2C, blocking phosphoinositide conversion.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of autophagy reveals the role of ATG9 and ATG2 in autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
RMC-113: A Novel Host-Targeted Antiviral Demonstrates Broad Efficacy Against SARS-CoV-2 and Potential to Combat Emerging Variants
For Immediate Release
In the ongoing effort to develop effective and durable antiviral therapies against SARS-CoV-2 and its evolving variants, the novel small molecule inhibitor, RMC-113, has emerged as a promising candidate. By targeting host cell kinases essential for viral replication, this compound offers a mechanism with a high barrier to resistance, a critical advantage in the face of rapidly mutating viruses. This guide provides a comparative analysis of this compound's antiviral activity alongside established treatments, supported by experimental data and detailed methodologies.
Comparative Antiviral Activity
This compound distinguishes itself from direct-acting antivirals by modulating host cellular pathways that the virus hijacks for its own replication. This host-centric approach suggests that this compound is likely to maintain its efficacy against a wide range of viral variants, as the host targets are not subject to the high mutation rates seen in viral proteins.
Table 1: In Vitro Antiviral Activity against SARS-CoV-2 (USA-WA1/2020 Strain)
| Compound | Target | Cell Line | EC50 / IC50 (µM) | Citation |
| This compound | PIKFYVE/PIP4K2C | Calu-3 | 0.25 (EC50) | [1][2] |
| Remdesivir | Viral RdRp | Vero E6 | Varies by study | [3] |
| Molnupiravir | Viral RdRp | Vero E6 | Varies by study | [4] |
| Nirmatrelvir (Paxlovid) | Viral Mpro | Vero E6 | Varies by study | [4] |
Table 2: Antiviral Activity Against a Panel of SARS-CoV-2 Omicron Subvariants
| Compound | BQ.1.1 (IC50 Fold Change vs. Ref) | BF.7 (IC50 Fold Change vs. Ref) | BA.5.2 (IC50 Fold Change vs. Ref) | XBB.1 (IC50 Fold Change vs. Ref) | XBB.1.5 (IC50 Fold Change vs. Ref) | Citation |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Remdesivir | ~0.96 | ~0.96 | ~0.96 | ~0.96 | ~0.96 | [3][4] |
| Molnupiravir | ~0.4 | ~0.4 | ~0.4 | ~0.4 | ~0.4 | [4] |
| Nirmatrelvir (Paxlovid) | ~0.62 | ~0.62 | ~0.62 | ~0.62 | ~0.62 | [4] |
Note: Fold change is relative to the median IC50 value against a reference SARS-CoV-2 strain. A value of 1 indicates similar activity, <1 indicates better activity, and >1 indicates reduced activity.
While direct comparative data for this compound against the latest Omicron subvariants is not yet available in published literature, its unique mechanism of action provides a strong rationale for its sustained activity. Unlike direct-acting antivirals that target viral enzymes prone to mutation, this compound inhibits host lipid kinases PIKFYVE and PIP4K2C.[5][6][7] This dual inhibition has been shown to reverse the virus-induced impairment of autophagic flux, a key cellular process that SARS-CoV-2 manipulates for its replication and egress.[5][8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antiviral efficacy.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
-
Cell Culture: Vero E6 or Calu-3 cells are seeded in 6-well or 12-well plates and grown to confluence.
-
Compound Preparation: A serial dilution of the antiviral compound (e.g., this compound, Remdesivir) is prepared in culture medium.
-
Viral Infection: The cell monolayers are washed and then infected with a specific multiplicity of infection (MOI) of the SARS-CoV-2 variant of interest.
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with medium containing the different concentrations of the antiviral compound and 1.2% Avicel.
-
Incubation: The plates are incubated for 2-3 days at 37°C in a 5% CO2 incubator to allow for plaque formation.
-
Plaque Visualization: The cells are fixed with 10% formalin and stained with a 0.1% crystal violet solution.
-
Data Analysis: The number of plaques in each well is counted, and the EC50 value (the concentration of the compound that inhibits plaque formation by 50% compared to the untreated control) is calculated.
Cytopathic Effect (CPE) Inhibition Assay
-
Cell Seeding: Vero E6 cells are seeded in 96-well plates.
-
Compound and Virus Addition: The cells are treated with serial dilutions of the antiviral compound and subsequently infected with the SARS-CoV-2 variant.
-
Incubation: The plates are incubated for 3-5 days.
-
CPE Observation: The cytopathic effect (virus-induced cell death) is visually assessed under a microscope.
-
Cell Viability Measurement: Cell viability is quantified using a colorimetric assay (e.g., MTS or CellTiter-Glo).
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits the viral cytopathic effect by 50%) is determined.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for assessing antiviral activity.
Caption: this compound inhibits host kinases PIKFYVE and PIP4K2C, disrupting viral lifecycle stages.
Caption: Standard workflow for in vitro evaluation of antiviral compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of antiviral drugs against newly emerged SARS-CoV-2 Omicron subvariants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of antiviral drugs against newly emerged SARS-CoV-2 Omicron subvariants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparing RMC-113 and other PIP4K2C inhibitors
An Objective Comparison of RMC-113 and Other PIP4K2C Inhibitors for Researchers
Introduction to PIP4K2C
Phosphatidylinositol-5-Phosphate (B1243415) 4-Kinase Type 2 Gamma (PIP4K2C) is a lipid kinase that plays a complex role in cellular signaling. It catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2), a key secondary messenger.[1] Unlike its more enzymatically active isoforms, PIP4K2A and PIP4K2B, PIP4K2C exhibits very low kinase activity, suggesting it may primarily function as a scaffolding protein.[1] Emerging research has implicated PIP4K2C in the regulation of crucial cellular processes, including the mTORC1 signaling pathway, autophagy, and immune system activation.[2][3][4][5] Genetic deletion of PIP4K2C in mice leads to a hyperactive immune system and increased mTORC1 signaling, highlighting its inhibitory role in these pathways.[2] This has made PIP4K2C an attractive therapeutic target for various diseases, including cancer and viral infections.
This compound is a novel small molecule inhibitor that has garnered attention for its unique dual-target profile, potently inhibiting both PIP4K2C and PIKfyve, another lipid kinase involved in autophagy and viral trafficking.[4][6][7] This guide provides a detailed comparison of this compound with other known PIP4K2C inhibitors, presenting key performance data, experimental methodologies, and visual aids to assist researchers in selecting the appropriate tool for their studies.
Quantitative Comparison of PIP4K2C Inhibitors
The following table summarizes the quantitative data for this compound and other selected PIP4K2C inhibitors. Potency and selectivity are key metrics for evaluating inhibitor performance.
| Inhibitor | Target(s) | Potency Metric | Value | Cell-Based Potency (IC50) | Notes |
| This compound | PIP4K2C , PIKfyve | Kd (PIP4K2C) | 46 nM [5] | 392 nM (NanoBRET)[5] | Dual inhibitor, also potent against PIKfyve (Kd=370 nM, Enzymatic IC50=8 nM).[5] Shows broad-spectrum antiviral activity.[4][6] |
| TMX-4102 | PIP4K2C | Binding Affinity | Picomolar range[1] | Not Reported | Reported as a highly potent and selective binder for PIP4K2C.[1] |
| TMX-4153 | PIP4K2C | Activity | Degrader[1] | Not Reported | A bivalent degrader derived from TMX-4102, selectively degrades endogenous PIP4K2C.[1] |
| THZ-P1-2 | PIP4K2 family | IC50 (Cell Viability) | 1.4 - 8.1 µM | Not Applicable | Most effective among three tested PIP4K2 inhibitors in inducing cell death in Acute Lymphoblastic Leukemia (ALL) cells.[8] |
| a131 | PIP4K2 family | IC50 (Cell Viability) | 1.4 - >50 µM | Not Applicable | Shows lower anti-leukemic activity compared to THZ-P1-2.[8] |
| CC260 | PIP4K2 family | IC50 (Cell Viability) | 13.3 - >50 µM | Not Applicable | Shows the lowest anti-leukemic activity of the three tested PIP4K2 inhibitors.[8] |
Signaling Pathway and Experimental Workflow
To better understand the context of PIP4K2C inhibition and the methods used for evaluation, the following diagrams illustrate the PIP4K2C signaling pathway and a general experimental workflow for inhibitor characterization.
Caption: PIP4K2C signaling pathway and point of inhibition.
Caption: General workflow for PIP4K2C inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize PIP4K2C inhibitors.
Kinome Profiling and Binding Affinity
-
Multiplexed Inhibitor Beads and Mass Spectrometry (MIB/MS): This method is used to assess the selectivity of an inhibitor across a wide range of kinases. As described for this compound, cell lysates are treated with the inhibitor at various concentrations.[4] The lysates are then passed over beads coated with a broad range of kinase inhibitors. Kinases that are bound by the test inhibitor in the lysate will not bind to the beads and will be washed out. The remaining bead-bound kinases are identified and quantified using mass spectrometry. A dose-dependent decrease in a kinase's presence on the beads indicates it is a target of the test inhibitor.[4]
-
Dissociation Constant (Kd) Determination: The binding affinity of an inhibitor to a purified recombinant kinase is often measured using techniques like radiometric binding assays or surface plasmon resonance (SPR). For this compound, Kd values were determined for recombinant PIP4K2C and PIKfyve proteins to quantify binding potency.[5]
Cellular Target Engagement
-
NanoBRET™ Assay: This is a live-cell assay used to quantify the engagement of an inhibitor with its target protein. The target protein (e.g., PIP4K2C) is fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the target's active site is added to the cells. In the absence of an inhibitor, the tracer binds the target, and Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer. When an inhibitor is added, it displaces the tracer, leading to a loss of BRET signal. The concentration-dependent decrease in the BRET signal is used to calculate the IC50 value, reflecting the inhibitor's potency in a cellular context.[5]
Functional and Phenotypic Assays
-
Cell Viability Assays (e.g., MTT): These assays measure the metabolic activity of cells as an indicator of cell viability. For inhibitors like THZ-P1-2, cells are treated with increasing concentrations of the compound.[8] After a set incubation period, a reagent like MTT is added, which is converted into a colored formazan (B1609692) product by metabolically active cells. The amount of formazan is quantified by measuring absorbance, allowing for the calculation of an IC50 value for cell death or growth inhibition.[8]
-
Apoptosis Assays (Annexin V/PI Staining): To determine the mechanism of cell death, flow cytometry with Annexin V and Propidium Iodide (PI) staining is commonly used. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. This method was used to confirm that inhibitors like THZ-P1-2 induce apoptosis.[8]
-
Western Blotting: This technique is used to detect changes in protein levels and signaling pathway activation. For instance, to assess the impact of PIP4K2 inhibitors on the mTORC1 pathway, researchers perform Western blots to measure the phosphorylation status of downstream targets like S6 ribosomal protein (RPS6).[8] A reduction in phosphorylated RPS6 would indicate inhibition of the mTORC1 pathway.
Conclusion
The landscape of PIP4K2C inhibitors is evolving, offering a range of tools for researchers.
-
This compound stands out as a potent, dual inhibitor of PIP4K2C and PIKfyve, making it a valuable probe for studying the interplay between these two kinases, particularly in the context of autophagy and viral infections.[4][6]
-
The TMX-series , including the high-affinity binder TMX-4102 and the degrader TMX-4153, provides highly selective tools to investigate the specific functions of PIP4K2C, potentially separating its scaffolding roles from its minimal enzymatic activity.[1]
-
Inhibitors like THZ-P1-2 have demonstrated efficacy in cancer cell models, though they may target multiple PIP4K2 isoforms.[8] Their utility lies in exploring the broader therapeutic potential of inhibiting the PIP4K2 family in diseases like leukemia.
The choice of inhibitor will depend on the specific biological question. For studies requiring specific interrogation of PIP4K2C, highly selective compounds like TMX-4102 are ideal. For investigating processes where both PIP4K2C and PIKfyve are implicated, this compound is a uniquely suited tool. As research progresses, the continued development and characterization of these inhibitors will be essential to fully unravel the biology of PIP4K2C and its potential as a therapeutic target.
References
- 1. Targeting the Dark Lipid Kinase PIP4K2C with a Potent and Selective Binder and Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Metabolic protein linked to cancer and autoimmunity | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. ashpublications.org [ashpublications.org]
A Comparative Analysis of Antiviral Strategies: Host-Targeted RMC-113 vs. Virus-Targeted Direct-Acting Antivirals
For Immediate Release
This guide provides a detailed comparison between two distinct antiviral therapeutic strategies: the novel, host-targeted agent RMC-113 and the established class of virus-targeted direct-acting antivirals (DAAs). This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their mechanisms of action, efficacy, and the experimental frameworks used for their evaluation.
Introduction: Two Paradigms in Antiviral Therapy
The fight against viral diseases is characterized by a continuous search for effective and durable therapeutic interventions. Two major strategies have emerged: directly targeting viral components or modulating host factors essential for viral replication. Direct-acting antivirals (DAAs) have revolutionized the treatment of Hepatitis C (HCV) by targeting specific viral proteins, leading to cure rates upwards of 95%.[1][2][3][4] In contrast, host-targeted antivirals, such as the investigational compound this compound, represent a newer approach. By targeting cellular machinery that viruses hijack for their replication, these agents hold the potential for broad-spectrum activity and a higher barrier to resistance.
This compound is a small molecule inhibitor that potently and selectively targets host lipid kinases PIKfyve and Phosphatidylinositol-4-Phosphate 5-Kinase Type II Gamma (PIP4K2C).[5][6] These kinases play crucial roles in regulating endosomal trafficking and autophagy, cellular processes that are exploited by a wide range of viruses for entry, replication, and egress.[5] The preclinical data available for this compound demonstrates its potential as a broad-spectrum antiviral, with notable activity against RNA viruses like Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[5][6]
Direct-acting antivirals for HCV are a class of drugs that interfere with specific viral proteins essential for the replication of the hepatitis C virus. These include NS3/4A protease inhibitors, NS5A inhibitors, and NS5B polymerase inhibitors. Combination therapies using multiple DAAs have become the standard of care for HCV infection, achieving a sustained virologic response (SVR), which is considered a curative outcome.[1][2][3]
This guide will delve into a comparative analysis of these two approaches, presenting available efficacy data, detailing the experimental protocols used to generate this data, and providing visual representations of their distinct mechanisms of action.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and available efficacy data for this compound and representative pan-genotypic DAA regimens. It is important to note that the data for this compound is from preclinical studies, while the data for DAAs is from extensive clinical trials.
Table 1: Comparative Profile of this compound and Direct-Acting Antivirals (DAAs)
| Feature | This compound (Host-Targeted Antiviral) | Direct-Acting Antivirals (DAAs) for HCV |
| Primary Target | Host lipid kinases: PIKfyve and PIP4K2C[5][6] | Viral proteins: NS3/4A protease, NS5A, NS5B polymerase[4] |
| Mechanism of Action | Modulation of host cellular processes (e.g., endosomal trafficking, autophagy) to inhibit viral replication.[5] | Direct inhibition of viral enzymes and proteins essential for HCV replication.[4] |
| Spectrum of Activity | Potentially broad-spectrum against various RNA viruses.[5][6] | Primarily specific to Hepatitis C virus (HCV), with some DAAs having pan-genotypic activity.[4] |
| Resistance Profile | High barrier to resistance anticipated due to targeting of stable host factors.[6] | Viral resistance can emerge through mutations in the targeted viral proteins. |
| Development Stage | Preclinical/Investigational[6] | Clinically approved and widely used.[1][2][3] |
Table 2: Preclinical Efficacy of this compound against SARS-CoV-2
| Cell Line | Assay Type | Efficacy Metric | Value | Citation |
| Calu-3 | Plaque Assay | EC50 | 74.5 nM | [7] |
| Vero E6 | Cell Viability | EC50 | ~100 nM | [6] |
| Human Lung Organoids | RT-qPCR | Inhibition of viral RNA | Potent suppression | [5][6] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Table 3: Clinical Efficacy of Pan-Genotypic DAA Regimens for HCV (SVR12 Rates)
| DAA Regimen | HCV Genotype | Patient Population | SVR12 Rate | Citations |
| Sofosbuvir/Velpatasvir | 1, 2, 4, 5, 6 | Treatment-Naïve, Non-Cirrhotic | >98% | [4][8] |
| 3 | Treatment-Naïve, Non-Cirrhotic | ~95% | [4] | |
| 1-6 | Treatment-Naïve, Compensated Cirrhosis | ~99% | [8] | |
| 1-6 | Decompensated Cirrhosis (with Ribavirin) | ~94% | [9] | |
| Glecaprevir/Pibrentasvir | 1-6 | Treatment-Naïve, Non-Cirrhotic (8-week treatment) | >98% | [4][8] |
| 1-6 | Treatment-Naïve, Compensated Cirrhosis | ~99% | [8][10] | |
| 1, 2, 4, 5, 6 | Treatment-Experienced (prior IFN-based therapy), with or without Compensated Cirrhosis | >98% | [10] | |
| 3 | Treatment-Experienced (prior IFN-based therapy), with Compensated Cirrhosis | ~96% | [10] |
SVR12 (Sustained Virologic Response at 12 weeks post-treatment) is defined as having an undetectable level of HCV RNA in the blood 12 weeks after completing treatment and is considered a cure.
Experimental Protocols
The evaluation of antiviral efficacy relies on robust and reproducible experimental methods. Below are detailed methodologies for key experiments cited in this guide.
In Vitro Efficacy Assessment of this compound
1. Cytopathic Effect (CPE) Reduction Assay:
This assay is a common method to determine the ability of a compound to inhibit the destructive effects of a virus on host cells.[1][2][3][11][12]
-
Cell Seeding: Host cells susceptible to the virus (e.g., Vero E6 cells for SARS-CoV-2) are seeded in 96-well plates to form a confluent monolayer.
-
Compound Preparation and Treatment: this compound is serially diluted to various concentrations. The cell culture medium is replaced with the medium containing the different concentrations of the compound. Control wells with no compound and no virus (cell control), and with the virus but no compound (virus control) are included.
-
Viral Infection: The cells are then infected with the virus at a specific multiplicity of infection (MOI).
-
Incubation: The plates are incubated for a period sufficient to allow the virus to cause significant CPE in the virus control wells (typically 2-5 days).
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the Neutral Red or MTS assay. The dye is taken up by living cells, and the amount of dye is proportional to the number of viable cells. The absorbance is measured using a plate reader.
-
Data Analysis: The half-maximal effective concentration (EC50), which is the concentration of the compound that protects 50% of the cells from viral-induced death, is calculated by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
2. Quantitative Reverse Transcription PCR (qRT-PCR) Based Assay:
This method quantifies the amount of viral RNA in infected cells to measure the inhibitory effect of a compound on viral replication.[13][14][15][16][17]
-
Cell Culture and Infection: Host cells are seeded in plates and infected with the virus in the presence of varying concentrations of this compound.
-
RNA Extraction: At a specific time point post-infection, total RNA is extracted from the cells using a commercial RNA extraction kit.
-
qRT-PCR: The extracted RNA is then used as a template for a one-step or two-step qRT-PCR reaction. Specific primers and probes targeting a conserved region of the viral genome are used to amplify and detect the viral RNA.
-
Data Analysis: The amount of viral RNA is quantified by comparing the cycle threshold (Ct) values of the treated samples to a standard curve of known viral RNA concentrations. The inhibition of viral replication is calculated as the percentage reduction in viral RNA levels in the treated samples compared to the untreated virus control.
Clinical Efficacy Assessment of Direct-Acting Antivirals
Typical Phase 3 Clinical Trial Design for DAAs in HCV:
Phase 3 trials for DAAs are designed to demonstrate the safety and efficacy of a new regimen in a large, diverse patient population.[18][19][20][21]
-
Study Design: These are often multicenter, randomized, open-label or double-blind studies.
-
Patient Population: A broad range of patients with chronic HCV infection are enrolled, including treatment-naïve and treatment-experienced individuals, patients with and without compensated cirrhosis, and patients with different HCV genotypes.
-
Treatment Arms: The study typically includes one or more arms with the investigational DAA regimen and may include a comparator arm with the standard of care. Treatment duration is predefined (e.g., 8, 12, or 24 weeks).
-
Primary Endpoint: The primary efficacy endpoint is the Sustained Virologic Response at 12 weeks post-treatment (SVR12), defined as an HCV RNA level below the lower limit of quantification 12 weeks after the end of treatment.
-
Monitoring: Patients are monitored for viral load at baseline, during treatment, at the end of treatment, and at 12 and 24 weeks post-treatment. Safety and tolerability are assessed throughout the study by monitoring adverse events and laboratory parameters.
-
Statistical Analysis: The SVR12 rates are calculated for the intent-to-treat population (all randomized patients who received at least one dose of the study drug) and the per-protocol population (patients who completed the treatment as per the protocol).
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
The following diagrams, created using the DOT language, illustrate the distinct mechanisms of action of this compound and direct-acting antivirals.
Conclusion
The comparison between this compound and direct-acting antivirals highlights two powerful yet distinct strategies in the ongoing battle against viral diseases. DAAs have set a high bar for antiviral therapy with their remarkable success in curing HCV, demonstrating the effectiveness of directly targeting viral machinery. However, this approach is often virus-specific and can be challenged by the emergence of drug resistance.
This compound, as a host-targeted antiviral, offers a compelling alternative. By targeting host factors that are essential for the replication of a broad range of viruses, it holds the promise of a pan-viral therapeutic with a high barrier to resistance. The preclinical data for this compound is promising, but further research, including in vivo studies and eventually clinical trials, is necessary to fully elucidate its therapeutic potential and safety profile.
For researchers and drug development professionals, both approaches offer valuable insights. The success of DAAs provides a clear roadmap for the development of highly effective, virus-specific therapies. The innovative approach of host-targeted agents like this compound opens up new avenues for the development of broad-spectrum antivirals that could be crucial in responding to emerging viral threats. The continued exploration and development of both strategies will be essential in expanding our arsenal (B13267) against viral infections.
References
- 1. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 2. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. pblassaysci.com [pblassaysci.com]
- 4. hepcguidelines.org.au [hepcguidelines.org.au]
- 5. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pan-genotypic direct-acting antivirals for patients with hepatitis C virus infection and chronic kidney disease stage 4 or 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hcvguidelines.org [hcvguidelines.org]
- 10. hepatitisc.uw.edu [hepatitisc.uw.edu]
- 11. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 12. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. A Simplified Quantitative Real-Time PCR Assay for Monitoring SARS-CoV-2 Growth in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. who.int [who.int]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | One-Step RT-qPCR for Viral RNA Detection Using Digital Analysis [frontiersin.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. fda.gov [fda.gov]
- 20. New direct-acting antivirals in the development for hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Direct-Acting Antiviral Agents for Hepatitis C Virus Infection—From Drug Discovery to Successful Implementation in Clinical Practice [mdpi.com]
RMC-113 in Combination Therapy: A Comparative Guide for Researchers
An In-Depth Analysis of the Synergistic Potential of Dual PIKfyve/PIP4K2C Inhibition with Other Antiviral Agents
In the ongoing quest for effective broad-spectrum antiviral therapies, the strategic combination of drugs with distinct mechanisms of action presents a promising approach to enhance efficacy, reduce dosages, and mitigate the development of drug resistance. RMC-113, a novel dual inhibitor of the host lipid kinases PIKfyve and PIP4K2C, has demonstrated potent antiviral activity against a range of RNA viruses, including SARS-CoV-2. This guide provides a comprehensive comparison of the potential of this compound in combination therapy, drawing upon existing data for mechanistically similar compounds and outlining key experimental protocols for evaluation.
Rationale for Combination Therapy
This compound exerts its antiviral effect by targeting host-cell kinases, specifically PIKfyve and PIP4K2C. This mechanism disrupts essential cellular processes that viruses hijack for their own replication, such as endosomal trafficking and autophagy. This host-directed approach offers a high barrier to resistance, as the virus would need to overcome alterations in fundamental host cell machinery.
Combining a host-directed antiviral like this compound with a direct-acting antiviral (DAA), which targets specific viral proteins (e.g., polymerases or proteases), can lead to synergistic effects. This is because the two agents attack the virus at different stages of its life cycle, creating a multi-pronged assault that is more effective than either agent alone.
Performance Comparison: PIKfyve Inhibitors in Combination
While specific quantitative data on this compound in combination with other antivirals is not yet publicly available, studies on other PIKfyve inhibitors, such as apilimod (B1663032), provide a strong basis for comparison and prediction of synergistic activity. The following table summarizes the synergistic effects observed when combining apilimod with a TMPRSS2 protease inhibitor, camostat (B1201512) mesylate, against SARS-CoV-2.
| Treatment | Cell Type | EC50 (Apilimod) | EC50 (Camostat Mesylate) | Fold Decrease in Camostat EC50 (in combination) | Synergy Score (Bliss) |
| Apilimod alone | Vero E6 | ~10 nM | - | - | - |
| Camostat Mesylate alone | Vero E6 | - | ~1 μM | - | - |
| Apilimod + Camostat Mesylate | Vero E6 | Not specified | ~0.4 μM | ~2-fold | Additive to Synergistic |
| Camostat Mesylate alone | Calu-3 | - | ~2 μM | - | - |
| Apilimod (0.02 μM) + Camostat Mesylate | Calu-3 | - | ~0.2 μM | ~5-fold | Synergistic |
Data extrapolated from a study on the synergistic block of SARS-CoV-2 infection by combined drug inhibition of PIKfyve kinase and TMPRSS2 protease.[1]
This data clearly indicates that the combination of a PIKfyve inhibitor with a direct-acting antiviral targeting viral entry can result in a significant increase in potency, reducing the effective concentration needed for each drug.
Experimental Protocols
To evaluate the synergistic potential of this compound with other antiviral agents, standardized in vitro assays are essential. The following are detailed methodologies for key experiments.
Viral Titer Reduction Assay (Plaque Assay)
This assay quantifies the amount of infectious virus produced in the presence of antiviral compounds.
a. Cell Seeding:
-
Seed a confluent monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates.
-
Incubate overnight at 37°C with 5% CO₂ to allow for cell adherence.
b. Compound and Virus Preparation:
-
Prepare serial dilutions of this compound and the combination antiviral agent in a serum-free medium.
-
Prepare a viral stock of known titer.
c. Infection and Treatment:
-
Pre-treat the cell monolayers with the diluted compounds (singly and in combination) for 1-2 hours.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 50-100 PFU/well).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
d. Overlay and Incubation:
-
Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose) containing the respective drug concentrations.
-
Incubate for 2-3 days at 37°C with 5% CO₂ to allow for plaque formation.
e. Plaque Visualization and Counting:
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cell monolayer with a crystal violet solution.
-
Count the number of plaques in each well.
f. Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration compared to the untreated virus control.
-
Determine the 50% effective concentration (EC50) for each compound and combination.
Checkerboard Assay for Synergy Analysis
This assay systematically tests a wide range of concentration combinations of two drugs to determine their interaction.
a. Plate Setup:
-
In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the combination antiviral along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
b. Cell Seeding and Infection:
-
Seed susceptible cells into the 96-well plate.
-
Infect the cells with the virus at a predetermined MOI.
c. Incubation and Readout:
-
Incubate the plate for a period appropriate for the virus to cause a cytopathic effect (CPE).
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo).
d. Synergy Analysis:
-
The interaction between the two drugs is quantified by calculating the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (EC50 of drug A in combination / EC50 of drug A alone) + (EC50 of drug B in combination / EC50 of drug B alone)
-
Synergy is typically defined as an FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.
-
Alternatively, synergy can be analyzed using synergy scoring models such as the Bliss independence model or the Loewe additivity model.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
This compound dually inhibits PIKfyve and PIP4K2C, which are critical kinases in the phosphoinositide (PI) signaling pathway. This pathway regulates membrane trafficking and autophagy, processes that are often exploited by viruses.
Caption: Mechanism of action of this compound, a dual inhibitor of PIKfyve and PIP4K2C.
Experimental Workflow for Synergy Analysis
The following diagram illustrates the workflow for determining the synergistic effect of this compound in combination with another antiviral agent.
Caption: Experimental workflow for assessing antiviral synergy using a checkerboard assay.
Conclusion
The dual inhibition of PIKfyve and PIP4K2C by this compound represents a promising host-directed antiviral strategy. While direct combination studies are pending, the strong synergistic effects observed with other PIKfyve inhibitors in combination with direct-acting antivirals provide a compelling rationale for exploring this compound in similar therapeutic regimens. The experimental protocols outlined in this guide offer a robust framework for researchers to quantitatively assess the synergistic potential of this compound, paving the way for the development of more effective and resilient antiviral combination therapies.
References
RMC-6236: A Comparative Guide to a Pan-RAS(ON) Inhibitor's Efficacy Across Diverse Cancer Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pre-clinical efficacy of RMC-6236, a novel, orally bioavailable, multi-selective RAS(ON) inhibitor, across various cancer cell lines. This document is intended to serve as a resource for researchers investigating RAS-driven cancers and developing novel therapeutic strategies. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to RMC-6236
RMC-6236 is a first-in-class inhibitor that selectively targets the active, GTP-bound (ON) state of RAS proteins.[1][2] Unlike previous generations of KRAS inhibitors that primarily bind to the inactive, GDP-bound (OFF) state, RMC-6236's mechanism of action allows it to inhibit both mutant and wild-type RAS isoforms.[3][4] This broad activity profile suggests potential for efficacy against a wider range of RAS mutations and a means to overcome resistance mechanisms associated with RAS(OFF) inhibitors.[3][5] RMC-6236 forms a tri-complex with RAS and cyclophilin A (CypA), sterically hindering the interaction of RAS with its downstream effectors and thereby inhibiting signaling through pathways such as the RAF-MEK-ERK cascade.[1][4]
Comparative Efficacy of RMC-6236 in Cancer Cell Lines
The following table summarizes the in vitro potency of RMC-6236 in various cancer cell lines harboring different KRAS mutations. For comparison, data for other relevant KRAS inhibitors are included where available.
| Cell Line | Cancer Type | KRAS Mutation | RMC-6236 EC50 (nmol/L) | Comparator EC50 (nmol/L) |
| HPAC | Pancreatic Ductal Adenocarcinoma (PDAC) | G12D/WT | 1.2 | - |
| Capan-2 | Pancreatic Ductal Adenocarcinoma (PDAC) | G12V/WT | 1.4 | - |
| NCI-H441 | Non-Small Cell Lung Cancer (NSCLC) | G12V/WT | - | - |
| NCI-H358 | Non-Small Cell Lung Cancer (NSCLC) | G12C/WT | 1530 | - |
| AsPC-1 | Pancreatic Cancer | G12D | 4410 | - |
| Capan-1 | Pancreatic Ductal Adenocarcinoma (PDAC) | G12V | 1143 | - |
EC50 values represent the concentration of the drug that gives half-maximal response. Data compiled from multiple preclinical studies.[3][6]
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® 2.0)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Cancer cell lines (e.g., HPAC, Capan-2) are seeded in 96-well or 384-well plates at a density of 1,000-5,000 cells per well and incubated overnight at 37°C in a humidified atmosphere of 5% CO2.[3][7]
-
Compound Treatment: Cells are treated with a serial dilution of RMC-6236 or a comparator compound. A DMSO control (0.1% v/v) is also included.[3][7]
-
Incubation: Plates are incubated for 120 hours (5 days) at 37°C.[3][7]
-
Lysis and Luminescence Reading: CellTiter-Glo® 2.0 reagent is added to each well according to the manufacturer's protocol, and plates are incubated for 10 minutes at room temperature to stabilize the luminescent signal. Luminescence is then read using a plate reader.[3][7]
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Data is normalized to the DMSO-treated control wells, and EC50 values are calculated using a sigmoidal dose-response curve fit.[3]
Western Blot for Pathway Modulation
This technique is used to detect the phosphorylation status of key proteins in the RAS signaling pathway, such as ERK, to assess the inhibitory activity of the compound.
-
Cell Treatment: Cells are seeded and treated with varying concentrations of RMC-6236 for specified time points (e.g., 2, 24, 48, 72 hours).[3]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (pERK) and total ERK.
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the ratio of pERK to total ERK.[3]
Visualizations
RMC-6236 Mechanism of Action
Caption: RMC-6236 inhibits the active RAS(ON) state.
Experimental Workflow for Cell Viability
Caption: Workflow for assessing cell viability after RMC-6236 treatment.
Conclusion
RMC-6236 demonstrates potent and broad activity against cancer cell lines with various KRAS mutations. Its unique mechanism of targeting the active RAS(ON) state presents a promising therapeutic strategy, potentially overcoming the limitations of previous KRAS inhibitors. The data and protocols presented in this guide offer a valuable resource for the continued investigation and development of pan-RAS inhibitors for the treatment of RAS-driven cancers. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of RMC-6236.[8]
References
- 1. What is the mechanism of action of RMC-6236? [synapse.patsnap.com]
- 2. onclive.com [onclive.com]
- 3. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What diseases does RMC-6236 treat? [synapse.patsnap.com]
- 5. Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of KRAS Inhibitor Mechanisms of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of inhibitors targeting KRAS, a frequently mutated oncogene in human cancers, has been a significant focus in oncology research. This guide provides an objective comparison of the performance of key KRAS inhibitors from Revolution Medicines (RMC) and Mirati Therapeutics, supported by available preclinical and clinical data. While the query specified "RMC-113," this appears to be a likely typographical error, and this guide will focus on the prominently discussed clinical-stage KRAS inhibitors from Revolution Medicines, namely RMC-6236 and RMC-9805 , and compare them with MRTX1133 from Mirati Therapeutics.
Comparison of Key Characteristics
| Feature | RMC-6236 | RMC-9805 | MRTX1133 |
| Target | pan-RAS (mutant and wild-type KRAS, NRAS, HRAS)[1][2][3] | KRAS G12D mutant[1][4] | KRAS G12D mutant[5][6][7] |
| Mechanism of Action | Non-covalent, RAS(ON) inhibitor; forms a tri-complex with RAS and cyclophilin A (CypA) to block downstream signaling.[1][2][4] | Covalent, KRAS G12D(ON) inhibitor; forms a "molecular glue" tri-complex with KRAS G12D and CypA.[1][4] | Non-covalent, selective inhibitor that binds to the switch II pocket of KRAS G12D, locking it in an inactive state.[5][6][8][9] |
| Developer | Revolution Medicines | Revolution Medicines | Mirati Therapeutics |
Preclinical Data Summary
| Assay Type | RMC-6236 | RMC-9805 | MRTX1133 |
| Biochemical Potency | Potent inhibition of RAS-GTP.[10] | Selective and persistent modification of KRAS G12D.[11] | KD of ~0.2 pM against KRAS G12D; >1000-fold selectivity over wild-type KRAS.[12][13] |
| Cellular Activity | Potent growth inhibition of KRAS mutant cancer cell lines (e.g., HPAC EC50 = 1.2 nM, Capan-2 EC50 = 1.4 nM).[10] | Induced apoptosis and inhibited cell proliferation in KRAS G12D human cancer cell lines.[11] | Single-digit nM potency in cellular proliferation assays (e.g., AGS IC50 = 6 nM); inhibited ERK phosphorylation with an IC50 of 2 nM.[9][12] |
| In Vivo Efficacy | Drove profound tumor regressions in multiple KRAS G12X xenograft models.[10] | Induced objective responses in 7 of 9 pancreatic ductal adenocarcinoma (PDAC) and 6 of 9 non-small cell lung cancer (NSCLC) xenograft models.[11] | Demonstrated tumor regressions in the Panc 04.03 xenograft model.[9] In a human HPAC cell line xenograft model, a 30 mg/kg dose resulted in an 85% regression rate.[7] |
Clinical Data Summary
| Indication | RMC-6236 (Phase 1/1b) | RMC-9805 (Phase 1/1b) | MRTX1133 (Phase 1/2) |
| Pancreatic Ductal Adenocarcinoma (PDAC) | ORR: 20% in previously treated patients; DCR: 87%.[14] In 2nd-line metastatic PDAC with KRAS G12X mutations, median PFS was 8.1 months.[15] | ORR: 30% in previously treated patients; DCR: 80%.[16][17] | Phase 1/2 trial is ongoing, with an estimated completion in August 2026.[7][18] |
| Non-Small Cell Lung Cancer (NSCLC) | ORR: 38% in previously treated patients; DCR: 85%.[14] | ORR: 61% in previously treated patients; DCR: 89%.[19] | Phase 1/2 trial is ongoing.[7][18] |
| Colorectal Cancer (CRC) | Data not as prominently reported as PDAC and NSCLC in initial readouts. | RMC-9805 in combination therapies drove regressions in CRC models that were less responsive to monotherapy in preclinical studies.[11] | Phase 1/2 trial is ongoing.[7][18] |
Signaling Pathways and Mechanisms of Action
Caption: KRAS Signaling Pathway and Inhibitor Intervention Points.
Caption: RMC Tri-Complex Inhibition Mechanism.
Caption: KRAS Inhibitor Evaluation Workflow.
Detailed Experimental Protocols
1. Biochemical Assay: SOS1-Mediated Nucleotide Exchange Assay
This assay is crucial for determining the direct inhibitory effect of a compound on KRAS activity.
-
Objective: To measure the ability of an inhibitor to block the SOS1-catalyzed exchange of GDP for GTP on the KRAS protein.
-
Materials: Recombinant KRAS protein (G12D or other variants), recombinant SOS1 protein, fluorescently labeled GTP analog (e.g., BODIPY-GTP), GDP, assay buffer.
-
Procedure:
-
Incubate the KRAS protein with the inhibitor at various concentrations.
-
Initiate the exchange reaction by adding SOS1 and the fluorescently labeled GTP.
-
Monitor the increase in fluorescence polarization or FRET signal over time, which corresponds to the binding of the fluorescent GTP to KRAS.
-
Calculate the rate of nucleotide exchange for each inhibitor concentration.
-
Determine the IC50 value by plotting the exchange rate against the inhibitor concentration.
-
2. Cellular Assay: Cell Viability/Proliferation (e.g., CellTiter-Glo®)
This assay assesses the effect of the inhibitor on the growth and survival of cancer cells harboring specific KRAS mutations.
-
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
-
Materials: KRAS-mutant cancer cell lines (e.g., HPAC for G12D), wild-type KRAS cell lines (for selectivity), cell culture medium, 96-well plates, CellTiter-Glo® reagent.
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Measure the luminescence using a plate reader.
-
Normalize the data to untreated control cells and calculate the IC50 value using non-linear regression.
-
3. Target Engagement and Downstream Signaling Assay: Western Blot for pERK
This assay verifies that the inhibitor is hitting its target within the cell and blocking the intended signaling pathway.
-
Objective: To measure the levels of phosphorylated ERK (pERK), a key downstream effector of the KRAS pathway, following inhibitor treatment.
-
Materials: KRAS-mutant cancer cell lines, inhibitor, cell lysis buffer, primary antibodies (anti-pERK, anti-total ERK), secondary antibody, Western blot apparatus and reagents.
-
Procedure:
-
Treat the cells with the inhibitor at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against pERK and total ERK (as a loading control).
-
Incubate with a secondary antibody and detect the protein bands using chemiluminescence.
-
Quantify the band intensities to determine the ratio of pERK to total ERK at each inhibitor concentration.
-
4. In Vivo Efficacy Study: Xenograft Mouse Model
This experiment evaluates the anti-tumor activity of the inhibitor in a living organism.
-
Objective: To assess the ability of the inhibitor to suppress tumor growth or induce tumor regression in mice bearing tumors derived from human cancer cell lines.
-
Materials: Immunocompromised mice, KRAS-mutant human cancer cells, inhibitor formulation for oral or intraperitoneal administration, calipers for tumor measurement.
-
Procedure:
-
Inject the cancer cells subcutaneously into the mice.
-
Once the tumors reach a certain size, randomize the mice into treatment and control (vehicle) groups.
-
Administer the inhibitor at different doses and schedules.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Plot the tumor growth curves and calculate metrics such as tumor growth inhibition (TGI) or tumor regression.
-
This comparative guide provides a snapshot of the current understanding of these promising KRAS inhibitors. The data, particularly the clinical results, are still evolving as trials progress. Researchers are encouraged to consult the primary literature and clinical trial databases for the most up-to-date information.
References
- 1. drughunter.com [drughunter.com]
- 2. What is the mechanism of action of RMC-6236? [synapse.patsnap.com]
- 3. onclive.com [onclive.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 13. Mirati Therapeutics Reports Investigational Adagrasib (MRTX849) Preliminary Data Demonstrating Tolerability and Durable Anti-Tumor Activity as well as Initial MRTX1133 Preclinical Data - BioSpace [biospace.com]
- 14. Revolution Medicines presented encouraging clinical activity and safety data derived from the Phase I/IB trial of RMC-6236 [delveinsight.com]
- 15. onclive.com [onclive.com]
- 16. Revolution Medicines Shares Early Data on RMC-9805 Monotherapy for Advanced Pancreatic Cancer [synapse.patsnap.com]
- 17. Revolution Medicines Presents Initial Data from RMC-9805 Monotherapy Study in Patients with Advanced Pancreatic Ductal Adenocarcinoma | Revolution Medicines [ir.revmed.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Revolution Medicines Presents Initial Data from Zoldonrasib (RMC-9805) Study in Patients with KRAS G12D Mutant Non-Small Cell Lung Cancer at the 2025 AACR Annual Meeting | Revolution Medicines [ir.revmed.com]
Preclinical In Vivo Efficacy of RMC-6236 and RMC-6291: A Comparative Guide
Notice: The initial request specified "RMC-113." Our comprehensive search did not identify a specific therapeutic agent with this designation. However, given the context of preclinical oncology models, it is highly probable that the query pertains to the well-documented RAS inhibitors from Revolution Medicines, notably RMC-6236 and RMC-6291 . This guide will focus on the preclinical in vivo efficacy of these two compounds, providing a comparative analysis based on available data.
This guide provides an objective comparison of the preclinical in vivo performance of RMC-6236 and RMC-6291, two clinical-stage inhibitors targeting the oncogenic RAS pathway. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the efficacy and experimental context of these novel cancer therapies.
I. Overview of RMC-6236 and RMC-6291
RMC-6236 and RMC-6291 are innovative RAS inhibitors developed by Revolution Medicines. They employ a distinct mechanism of action, functioning as RAS(ON) inhibitors. Unlike previous generations of inhibitors that target the inactive, GDP-bound (OFF) state of KRAS, these compounds target the active, GTP-bound (ON) state.
-
RMC-6236 (Daraxonrasib) is a first-in-class, oral, RAS(ON) multi-selective inhibitor. It is designed to target a wide range of common RAS mutations, including various KRAS G12X mutations.[1]
-
RMC-6291 (Elironrasib) is a potent, covalent, and orally bioavailable KRAS G12C(ON) inhibitor.[2] It specifically targets the KRAS G12C mutation, which is prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[3]
Both molecules form a tri-complex with cyclophilin A (CypA) and the active KRAS protein, which sterically blocks the interaction of KRAS with its downstream effectors, thereby inhibiting oncogenic signaling.[3]
II. Comparative In Vivo Efficacy Data
The following tables summarize the quantitative data from preclinical animal models, demonstrating the anti-tumor activity of RMC-6236 and RMC-6291.
Table 1: In Vivo Efficacy of RMC-6236 in Xenograft Models
| Cancer Type | Model (KRAS Mutation) | Treatment | Key Findings | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Capan-2 (G12V/WT) | 25 mg/kg, PO, QD | Profound tumor regression | [4] |
| PDAC | HPAC (G12D/WT) | 25 mg/kg, PO, QD | Significant tumor regression | [4] |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H358 (G12C/WT) | 25 mg/kg, PO, QD | Significant tumor growth inhibition | [4] |
| NSCLC | NCI-H441 (G12V/WT) | 25 mg/kg, PO, QD | Dose-dependent tumor growth inhibition | [4] |
| Multiple KRAS G12X Models | 74 different xenograft models | 25 mg/kg, PO, QD | Mean tumor volume change from baseline: -13.7% | [4] |
Table 2: Comparative In Vivo Efficacy of RMC-6291 vs. Adagrasib
| Cancer Type | Model (KRAS Mutation) | Treatment | Key Findings | Reference |
| NSCLC | Multiple patient- and cell line-derived xenografts (G12C) | RMC-6291 vs. Adagrasib | RMC-6291 demonstrated superior response rates, deeper tumor regressions, and longer duration of response compared to adagrasib. | [3][5] |
| NSCLC (Adagrasib-resistant) | LUN055 PDX (G12C/WT, ERBB3amp, KRASamp) | RMC-6291 (200 mg/kg, PO, QD) vs. Adagrasib (100 mg/kg, PO, QD) | RMC-6291 induced tumor regression in a model resistant to adagrasib. | [2] |
| PDAC (Sotorasib-resistant) | MIA PaCa-2 CDX (G12C/G12C, KRASamp) | RMC-6291 (100 mg/kg, PO, QD) vs. Sotorasib (100 mg/kg, PO, QD) | RMC-6291 showed significant anti-tumor activity in a model resistant to sotorasib. | [2] |
III. Experimental Protocols
The following are generalized experimental protocols based on the cited preclinical studies. Specific details may vary between individual experiments.
1. Xenograft Animal Models:
-
Animals: Female BALB/c nude mice or NOD-SCID/IL2Rg(null) (NSG) immune-deficient mice, typically 6-8 weeks old, are used.[4]
-
Cell Line Derived Xenografts (CDX): Human cancer cell lines (e.g., Capan-2, NCI-H358) are cultured and then subcutaneously injected into the flank of the mice. Tumor growth is monitored, and treatment begins when tumors reach a specified volume (e.g., 100-120 mm³).[4]
-
Patient-Derived Xenografts (PDX): Tumor fragments from patients are implanted subcutaneously into immunocompromised mice. These models are thought to better recapitulate the heterogeneity of human tumors.
2. Drug Administration:
-
Formulation: RMC-6236 and RMC-6291 are formulated for oral administration (PO).
-
Dosing and Schedule: Dosing is typically performed once daily (QD). The specific dose can vary, with doses such as 25 mg/kg for RMC-6236 and 100-200 mg/kg for RMC-6291 being reported in preclinical studies.[2][4]
-
Treatment Duration: Treatment duration varies but can extend for 28 days or longer, depending on the study endpoints.[4]
3. Efficacy Endpoints:
-
Tumor Volume: Tumor size is measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.
-
Tumor Growth Inhibition (TGI): The percentage reduction in tumor growth in treated animals compared to a vehicle-treated control group.
-
Tumor Regression: A decrease in the size of a tumor after treatment.
-
Survival: In some studies, overall survival is monitored as a primary endpoint.
IV. Visualizations
A. Signaling Pathway
Caption: Mechanism of RMC RAS(ON) inhibitors.
B. Experimental Workflow
Caption: Workflow for a preclinical xenograft study.
V. Conclusion
The preclinical data for RMC-6236 and RMC-6291 demonstrate potent anti-tumor activity in a variety of in vivo cancer models. RMC-6236 shows broad efficacy across multiple KRAS G12X mutations, while RMC-6291 exhibits superior performance against KRAS G12C mutant tumors, including those resistant to first-generation KRAS(OFF) inhibitors.[3][4][5] Their unique tri-complex mechanism of targeting the active RAS(ON) state represents a promising strategy in the development of therapies for RAS-addicted cancers. The experimental protocols outlined provide a basis for understanding the context of these findings and for designing future preclinical studies. Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential of these novel agents.
References
Comparative Transcriptomics of RMC-113 Treated Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of RMC-113, a novel dual inhibitor of PIKfyve and PIP4K2C kinases, with other alternative PIKfyve inhibitors. This analysis is supported by experimental data to inform research and development decisions.
This compound is a promising small molecule inhibitor with potent antiviral and potential anticancer properties.[1] Its mechanism of action involves the dual inhibition of two key lipid kinases: Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C) and PIKfyve, which play crucial roles in regulating autophagy and endosomal trafficking.[2][3][4][5] Understanding the global transcriptomic changes induced by this compound is essential for elucidating its detailed mechanism of action, identifying biomarkers of response, and discovering potential combination therapies. This guide compares the transcriptomic profile of this compound with that of apilimod (B1663032), a well-characterized selective PIKfyve inhibitor, to highlight the unique and overlapping effects of dual PIKfyve/PIP4K2C inhibition.
Performance Comparison: this compound vs. Apilimod
The primary distinction in the mechanism of action between this compound and apilimod lies in this compound's dual targeting of both PIKfyve and PIP4K2C, whereas apilimod is selective for PIKfyve.[4][5] This difference is expected to manifest in distinct gene expression signatures.
| Feature | This compound | Apilimod (Alternative PIKfyve Inhibitor) |
| Primary Target(s) | PIKfyve and PIP4K2C | PIKfyve |
| Key Affected Pathways | Autophagy, Lysosomal Function, mTORC1 Signaling | Autophagy, Lysosomal Biogenesis, Endosomal Trafficking, Interferon Signaling |
| Reported Impact on Autophagy-Related Genes | Modulates expression of various autophagy-related genes. A heatmap from a single-cell RNA sequencing study showed log2 fold-changes in several autophagy genes in this compound treated cells. | Upregulates numerous lysosome and autophagy-related genes, partly through the activation of the master transcriptional regulator of lysosomal biogenesis, TFEB. |
| Reported Impact on Lysosomal Genes | Expected to modulate lysosomal gene expression due to its impact on autophagy and endosomal pathways. | Induces upregulation of lysosomal genes, contributing to the disruption of lysosomal homeostasis. |
| Other Notable Transcriptomic Effects | Pathway enrichment analysis of single-cell RNA-seq data from this compound treated cells revealed effects on mTORC1 signaling. | Can lead to the downregulation of interferon signaling pathway genes. |
Note: Direct comparative transcriptomic studies providing a comprehensive list of differentially expressed genes (DEGs) with their fold changes and p-values for this compound versus apilimod are not yet publicly available. The information above is synthesized from independent studies on each compound.
Experimental Protocols
This section details the methodologies for key experiments cited in the analysis of this compound and other PIKfyve inhibitors.
Single-Cell RNA Sequencing (scRNA-seq)
Single-cell RNA sequencing is a powerful technique to dissect the heterogeneity of cellular responses to drug treatment.
Objective: To determine the gene expression profiles of individual cells following treatment with this compound or an alternative inhibitor.
Workflow:
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549-ACE2, cancer cell lines) at an appropriate density.
-
Treat cells with the desired concentration of this compound, apilimod, or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Single-Cell Suspension Preparation:
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Dissociate the cells into a single-cell suspension using a gentle enzymatic method (e.g., TrypLE).
-
Wash the cells and resuspend them in an appropriate buffer (e.g., PBS with 0.04% BSA).
-
Determine cell viability and concentration using a cell counter.
-
-
Single-Cell Capture and Library Preparation:
-
Utilize a commercial single-cell RNA-seq platform (e.g., 10x Genomics Chromium).
-
Load the single-cell suspension onto the microfluidic chip to capture individual cells in Gel Beads-in-emulsion (GEMs).
-
Within each GEM, cells are lysed, and mRNAs are reverse transcribed to cDNAs with cell-specific barcodes and Unique Molecular Identifiers (UMIs).
-
Break the emulsion and pool the barcoded cDNAs.
-
Perform cDNA amplification and library construction (including fragmentation, end repair, A-tailing, and adapter ligation).
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Pre-processing: Use the vendor's software (e.g., Cell Ranger) to demultiplex samples, align reads to a reference genome, and generate a cell-by-gene count matrix.
-
Quality Control: Filter out low-quality cells and genes.
-
Normalization: Normalize the gene expression data to account for differences in sequencing depth and capture efficiency.
-
Dimensionality Reduction and Clustering: Use techniques like Principal Component Analysis (PCA) and Uniform Manifold Approximation and Projection (UMAP) to visualize the data and identify cell clusters.
-
Differential Gene Expression Analysis: Identify differentially expressed genes between treated and control groups using statistical packages like DESeq2 or Seurat.
-
Pathway Enrichment Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) or DAVID to identify biological pathways enriched in the differentially expressed gene lists.
-
Visualizations
Experimental Workflow for Comparative Transcriptomics
Caption: A streamlined workflow for comparing the transcriptomic effects of this compound and its alternatives.
PIKfyve/PIP4K2C Signaling Pathway and Transcriptional Regulation
Caption: The inhibitory effects of this compound and Apilimod on the PIKfyve/PIP4K2C signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of RMC-113: A Guide to Safe and Compliant Practices
The responsible disposal of laboratory chemicals is a critical component of ensuring the safety of researchers and the protection of the environment. For novel or specialized compounds such as RMC-113, a potent inhibitor of PIP4K2C and PIKfyve, adherence to established safety protocols is paramount.[1] While a specific Safety Data Sheet (SDS) for this compound detailing disposal procedures is not publicly accessible, general principles for the management of hazardous chemical waste provide a framework for safe handling.
Core Principles of Chemical Waste Disposal
All waste containing this compound should be treated as hazardous chemical waste. The foundational steps for compliant disposal include proper identification, segregation, containment, and labeling.
Waste Characterization and Handling Summary
| Parameter | Guideline | Justification |
| Waste Type | Hazardous Chemical Waste | Assumed based on its nature as a potent, biologically active compound. |
| Primary Hazards | Potentially toxic, biologically active. | Precautionary principle for novel research compounds. |
| Physical Form | Solid (as supplied) or dissolved in a solvent (e.g., DMSO). | General knowledge of research compounds. |
| Compatible Container | Clearly labeled, leak-proof, screw-cap container (e.g., high-density polyethylene (B3416737) - HDPE). | General chemical waste guidelines. |
| Labeling | "Hazardous Waste," full chemical name ("this compound"), concentration, and accumulation start date. | Standard laboratory practice and regulatory requirements. |
| Storage | In a designated, secure, and well-ventilated hazardous waste accumulation area. Segregate from incompatible materials. | Best practices for chemical storage. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the general procedures for the disposal of pure this compound and materials contaminated with it.
1. Personal Protective Equipment (PPE): Before handling this compound or its waste, at a minimum, wear a lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves.
2. Waste Segregation and Collection: Proper segregation is essential to prevent unintended chemical reactions and to facilitate proper disposal.
-
Solid Waste: Collect unused or waste this compound powder, contaminated personal protective equipment (gloves, etc.), and lab debris (e.g., weigh boats, contaminated wipes) in a designated, leak-proof container lined with a plastic bag. Ensure the container is clearly labeled "Hazardous Waste: this compound and associated lab debris."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container designated for the appropriate category of solvent waste (e.g., halogenated or non-halogenated organic solvents). Do not mix aqueous waste with solvent-based waste. The container must be clearly labeled with the full chemical names of all constituents, including this compound, and their approximate concentrations.
-
Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.
3. Container Management: All waste containers must be kept closed except when adding waste. Ensure containers are in good condition and are compatible with the waste they contain. Do not overfill containers.
4. Labeling: Properly label all waste containers with a "Hazardous Waste" tag as soon as waste is first added. The label must include the full chemical name(s) of the contents, the approximate percentages of each, and the date accumulation began.
5. Storage: Store hazardous waste in a designated and secure satellite accumulation area within or near the laboratory. This area should be well-ventilated and away from general laboratory traffic.
6. Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for scheduling a waste collection.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Consult SDS (if available): If a specific SDS is available, consult it for spill cleanup instructions. In its absence, follow general procedures for potent solid compounds.
-
Small Spills (Solid): Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent it from becoming airborne. Carefully scoop the material into a designated hazardous waste container. Decontaminate the area with a suitable solvent (e.g., 70% ethanol), followed by soap and water. Collect all cleanup materials as hazardous waste.
-
Large Spills: Contact your institution's EHS department or emergency response team immediately.
Decontamination of Laboratory Equipment
Equipment that has come into contact with this compound must be decontaminated before reuse, servicing, or disposal.
-
Initial Cleaning: Remove any visible residue by wiping with a disposable cloth dampened with a suitable solvent.
-
Thorough Cleaning: Wash the equipment with soap and water.
-
Waste Disposal: All cleaning materials (wipes, cloths, etc.) must be disposed of as solid hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of a research chemical like this compound.
Caption: Logical workflow for the proper disposal of laboratory chemical waste.
References
Personal protective equipment for handling RMC-113
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of RMC-113, a potent PIP4K2C and PIKfyve inhibitor. Given the nature of this compound as a highly potent and specific research chemical, adherence to strict safety protocols is paramount to ensure personnel safety and prevent contamination. This document outlines essential procedures for personal protective equipment, operational handling, and waste disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Nitrile Gloves (double-gloving recommended)- Disposable Lab Coat- Safety Goggles with Side Shields- Face Shield- Certified Chemical Fume Hood |
| Solution Preparation and Handling | - Nitrile Gloves- Disposable Lab Coat- Safety Goggles with Side Shields- Certified Chemical Fume Hood |
| Cell Culture and In-Vitro Experiments | - Nitrile Gloves- Lab Coat- Safety Glasses |
| Waste Disposal | - Heavy-duty Nitrile Gloves- Disposable Lab Coat- Safety Goggles with Side Shields- Face Shield |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
Receiving and Inspection
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Isolate the package in a chemical fume hood and contact your institution's Environmental Health and Safety (EHS) department.
-
If the package is intact, verify that the contents match the order information.
Storage
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed to prevent contamination and degradation.
-
The storage area should be clearly labeled with appropriate hazard warnings.
Preparation and Use
-
All handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2]
-
Before handling, ensure that all necessary PPE is correctly worn.
-
Use dedicated equipment (spatulas, weighing paper, etc.) for handling this compound to prevent cross-contamination.
-
When preparing solutions, add the solvent to the solid material slowly to avoid splashing.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Spill Management
-
In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.
-
For small spills, wear appropriate PPE and absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
-
For large spills, contact your institution's EHS department immediately.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste containing this potent compound must be treated as hazardous chemical waste.[2][3]
Waste Segregation
-
Solid Waste: Collect all disposable items that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.
Container Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents (e.g., solvents).
-
Store waste containers in a designated, secure satellite accumulation area within the laboratory, away from general work areas.
Final Disposal
-
Arrange for the pickup and disposal of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
